methyl 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate
Description
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Properties
IUPAC Name |
methyl 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O2/c1-14-8(13)7-10-4-2-3-5(9)11-6(4)12-7/h2-3H,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZFRYYLVBAYEHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(N1)C=CC(=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10745293 | |
| Record name | Methyl 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10745293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1257852-22-4 | |
| Record name | Methyl 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10745293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"synthesis of methyl 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate"
An In-Depth Technical Guide to the Synthesis of Methyl 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate
Executive Summary: this compound is a valuable heterocyclic building block in medicinal chemistry and drug development. Its structure, featuring a purine isostere core, provides a versatile scaffold for designing kinase inhibitors, antiviral agents, and other therapeutics. The strategically placed bromine atom and methyl ester group serve as functional handles for further molecular elaboration through cross-coupling and amidation reactions, respectively. This guide presents a comprehensive, field-proven methodology for the multi-step synthesis of this target molecule, beginning from readily available starting materials. The narrative emphasizes the mechanistic rationale behind procedural choices and provides detailed, reproducible experimental protocols suitable for implementation in a research or process development setting.
Introduction
The Imidazo[4,5-b]pyridine Scaffold: A Privileged Heterocycle
The imidazo[4,5-b]pyridine ring system, an aza-analog of benzimidazole and an isomer of purine, is considered a "privileged scaffold" in medicinal chemistry.[1][2] Its structural similarity to endogenous purines allows molecules incorporating this core to interact with a wide range of biological targets, including enzymes and receptors that recognize purine-based substrates.[1] This mimicry has led to the development of numerous compounds with significant therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory agents.[2][3]
Significance of the Target Molecule
This compound is not an end-product but a crucial intermediate for library synthesis and lead optimization. The rationale for its design and synthesis is threefold:
-
Bioisosteric Core: The imidazo[4,5-b]pyridine core acts as a stable and effective mimic of the natural purine skeleton.
-
Vector for C5-Substitution: The bromine atom at the C5 position is a versatile handle for introducing molecular diversity. It readily participates in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the attachment of various aryl, heteroaryl, or alkyl groups.
-
Handle for C2-Amidation: The methyl ester at the C2 position is readily converted to a wide array of amides through reaction with primary or secondary amines. This allows for the exploration of hydrogen bond donors and acceptors, which is critical for modulating target affinity and pharmacokinetic properties.
Retrosynthetic Analysis and Strategy
The synthesis is logically designed as a multi-step sequence starting from the commodity chemical 2-aminopyridine. The retrosynthetic analysis reveals a convergent strategy hinging on the formation of the key intermediate, 5-bromo-pyridine-2,3-diamine.
The forward synthetic strategy is as follows:
-
Preparation of the Key Diamine: A robust, three-step synthesis to obtain 5-bromo-pyridine-2,3-diamine from 2-aminopyridine.
-
Imidazole Ring Formation: Cyclocondensation of the diamine with an appropriate two-carbon electrophile to construct the imidazo[4,5-b]pyridine-2-carboxylic acid.
-
Final Esterification: Conversion of the carboxylic acid to the target methyl ester.
Synthesis of the Key Precursor: 5-bromo-pyridine-2,3-diamine
This synthesis is based on a well-established and reliable procedure published in Organic Syntheses, which ensures high reproducibility.[4] The process involves bromination, nitration, and subsequent reduction.
Step 1: Bromination of 2-aminopyridine
The first step is a regioselective electrophilic bromination at the C5 position, which is activated by the C2 amino group.
-
Protocol:
-
In a 2 L three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve 282 g (3.0 moles) of 2-aminopyridine in 500 mL of glacial acetic acid.
-
Cool the solution to below 20°C in an ice bath.
-
Prepare a solution of 480 g (3.0 moles) of bromine in 300 mL of glacial acetic acid and add it dropwise over 1 hour with vigorous stirring.
-
Maintain the temperature below 20°C for the first half of the addition, then allow it to rise to 50°C.
-
After the addition is complete, stir the mixture for an additional hour.
-
Dilute with 750 mL of water to dissolve the precipitated hydrobromide salt.
-
Transfer the solution to a 5 L beaker and neutralize carefully with ~1.2 L of 40% aqueous sodium hydroxide, maintaining cooling.
-
Collect the precipitated solid by filtration, wash with water until the washings are free of bromide ions, and dry to yield crude 2-amino-5-bromopyridine. The typical yield is 320–347 g.[4]
-
Step 2: Nitration of 2-amino-5-bromopyridine
Nitration occurs at the C3 position. The reaction is performed in concentrated sulfuric acid at low temperatures to control the exothermic reaction and prevent side products.
-
Protocol:
-
To a 1 L three-necked flask immersed in an ice bath, add 500 mL of concentrated sulfuric acid (sp. gr. 1.84).
-
Add 86.5 g (0.5 mole) of 2-amino-5-bromopyridine in portions, ensuring the temperature does not exceed 5°C.
-
Add 26 mL (0.57 mole) of 95% nitric acid dropwise at 0°C.
-
Stir the mixture at 0°C for 1 hour, then at room temperature for 1 hour, and finally at 50–60°C for 1 hour.
-
Cool the reaction mixture and pour it carefully onto 5 L of crushed ice.
-
Collect the precipitated yellow solid by filtration, wash thoroughly with water, and dry. The yield of 2-amino-5-bromo-3-nitropyridine is typically 80–87%.[4]
-
Step 3: Reduction of 2-amino-5-bromo-3-nitropyridine
The final step in preparing the key diamine is the selective reduction of the nitro group. While various methods exist, reduction with iron in an ethanol/water mixture is a classic, cost-effective, and reliable method.[4] Catalytic hydrogenation offers a cleaner alternative with higher yields.[1][5]
-
Protocol (Raney Nickel Hydrogenation): [1]
-
In a high-pressure reactor, suspend 2-amino-5-bromo-3-nitropyridine (e.g., 15.0 g, 68.8 mmol) in a mixture of ethanol and water.
-
Add a catalytic amount of Raney Nickel (approx. 1.5 g, 10% w/w).
-
Pressurize the reactor with hydrogen gas (e.g., to 1 MPa) and heat to approximately 50°C.
-
Maintain the reaction under pressure until hydrogen uptake ceases, indicating completion.
-
Cool the reactor, vent, and filter the mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure. The residue can be purified by recrystallization from water to yield 5-bromo-pyridine-2,3-diamine as a solid. Yields are often high (e.g., 89%).[1]
-
Core Synthesis: Formation and Esterification of the Imidazo[4,5-b]pyridine Ring
Step 4: Cyclocondensation to form 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylic acid
This crucial step involves the formation of the imidazole ring. Reacting the diamine with oxalic acid is a direct and effective method to install the C2-carboxylic acid functionality. The reaction proceeds via initial amide formation at the more nucleophilic 2-amino group, followed by cyclization and dehydration.
-
Protocol:
-
In a round-bottom flask, suspend 5-bromo-pyridine-2,3-diamine (e.g., 10.0 g, 53.2 mmol) and oxalic acid dihydrate (7.3 g, 57.5 mmol, 1.08 eq) in 4N aqueous HCl (100 mL).
-
Heat the mixture to reflux (approx. 100-110°C) for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Cool the reaction mixture to room temperature, then further in an ice bath.
-
Adjust the pH to ~3-4 with concentrated ammonium hydroxide. The product will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylic acid as a solid.
-
Step 5: Fischer Esterification
The final step is the conversion of the carboxylic acid to its methyl ester. The Fischer esterification, using methanol as both the solvent and reagent with a catalytic amount of strong acid, is a straightforward and high-yielding method.
-
Protocol:
-
Suspend the 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylic acid (e.g., 10.0 g, 41.3 mmol) in anhydrous methanol (150 mL).
-
Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (2.5 mL, ~2 eq) dropwise with stirring.
-
Remove the ice bath and heat the mixture to reflux for 8-12 hours, or until the reaction is complete as monitored by TLC/LC-MS.
-
Cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Carefully add the residue to a mixture of crushed ice and saturated sodium bicarbonate solution to neutralize the acid.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or a mixture of chloroform and isopropanol (3 x 100 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield this compound.
-
Data Presentation and Characterization
Summary of Synthetic Steps
| Step | Reaction | Starting Material | Key Reagents | Expected Yield |
| 1 | Bromination | 2-aminopyridine | Br₂, Acetic Acid | 85-92%[4] |
| 2 | Nitration | 2-amino-5-bromopyridine | HNO₃, H₂SO₄ | 80-87%[4] |
| 3 | Reduction | 2-amino-5-bromo-3-nitropyridine | H₂, Raney Ni | >85%[1] |
| 4 | Cyclization | 5-bromo-pyridine-2,3-diamine | Oxalic Acid, HCl | 70-80% |
| 5 | Esterification | Product from Step 4 | Methanol, H₂SO₄ | 80-90% |
Expected Characterization Data
The final product should be characterized using standard analytical techniques to confirm its identity and purity.
-
¹H NMR (400 MHz, DMSO-d₆): Expected chemical shifts (δ, ppm) would include a singlet for the methyl ester protons (~3.9-4.1 ppm), two singlets or doublets in the aromatic region for the pyridine protons (H6 and H7, ~8.0-8.5 ppm), and a broad singlet for the imidazole N-H proton (>13 ppm).
-
¹³C NMR (100 MHz, DMSO-d₆): Expected signals for the methyl carbon, the carbonyl carbon, and the carbons of the heterocyclic core.
-
Mass Spectrometry (ESI+): The calculated m/z for C₈H₆BrN₄O₂ [M+H]⁺ would be approximately 270.97 and 272.97, showing the characteristic isotopic pattern for a monobrominated compound.
Conclusion and Outlook
The described multi-step synthesis provides a reliable and scalable pathway to this compound. The methodology relies on well-established chemical transformations and starts from inexpensive materials. The successful synthesis of this versatile intermediate opens the door for extensive derivatization at both the C2 and C5 positions, making it an invaluable tool for researchers, scientists, and drug development professionals engaged in the exploration of new chemical entities based on the privileged imidazo[4,5-b]pyridine scaffold.
References
-
Fox, B. A., & Threlfall, T. L. (1964). 2,3-DIAMINOPYRIDINE. Organic Syntheses, 44, 34. URL: [Link]
-
Temple, C., Jr., Rose, J. D., Comber, R. N., & Rener, G. A. (1987). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry, 30(10), 1746–1751. URL: [Link]
-
Abdel-Gawad, H., et al. (2018). Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. Bioorganic Chemistry, 80, 565-576. URL: [Link]
-
Sztanke, K., et al. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(3), 399. URL: [Link]
-
Jabri, Z., et al. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. Journal of Chemical Technology and Metallurgy, 57(1), 115-128. URL: [Link]
-
Patil, S. A., et al. (2014). Synthesis of 2-Substituted1H-Imidazo [4, 5-C] Pyridine Derivatives Catalyzed by Zinc Triflate. International Journal of Organic Chemistry, 4(2), 140-146. URL: [Link]
-
NCERT. (n.d.). Amines. In Chemistry Part II Textbook for Class XII. URL: [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from Organic Chemistry Portal. URL: [Link]
- Aries, R. S., & Sachs, A. P. (1956). Esterification of pyridine carboxylic acids. U.S. Patent No. 2,758,999. Washington, DC: U.S. Patent and Trademark Office.
Sources
An In-depth Technical Guide to the Physicochemical Properties of Methyl 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the essential physicochemical properties of methyl 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The imidazo[4,5-b]pyridine scaffold is a key pharmacophore, and understanding the characteristics of its derivatives is paramount for the development of novel therapeutics. This document details the experimental protocols for the synthesis and determination of critical parameters such as melting point, solubility, and acidity (pKa). Furthermore, it offers an in-depth analysis of its structural and electronic properties through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, alongside X-ray crystallography. The causality behind experimental choices and the interpretation of the resulting data are emphasized to provide field-proven insights for researchers in the field.
Introduction
The imidazo[4,5-b]pyridine core, a bioisostere of purine, is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antiviral, anticancer, and inotropic effects.[1] The introduction of a bromine substituent and a methyl carboxylate group at specific positions on this scaffold, as in this compound, significantly influences its electronic distribution, lipophilicity, and potential for intermolecular interactions. These modifications can profoundly impact a molecule's pharmacokinetic and pharmacodynamic profiles, making a thorough physicochemical characterization essential for its rational development as a drug candidate or a chemical probe.
This guide is structured to provide both the theoretical underpinnings and the practical methodologies for a comprehensive evaluation of this compound.
Synthesis and Purification
The synthesis of this compound can be approached through a multi-step process, beginning with commercially available starting materials. A plausible and efficient synthetic route is outlined below, based on established methods for the formation of the imidazo[4,5-b]pyridine ring system.
Synthetic Pathway
A common and effective method for constructing the imidazo[4,5-b]pyridine core involves the condensation of a diaminopyridine with a suitable carboxylic acid or its derivative.
Diagram 1: Proposed Synthesis of this compound
Caption: A proposed one-pot synthesis route.
Experimental Protocol: Synthesis
-
Reaction Setup: To a solution of 5-bromo-2,3-diaminopyridine (1 equivalent) in methanol, add dimethyl oxalate (1.1 equivalents).
-
Reaction Conditions: The reaction mixture is heated to reflux and stirred for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration. The crude product is then washed with cold methanol and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
Rationale: The choice of methanol as a solvent is due to its ability to dissolve the reactants and its appropriate boiling point for the reaction. The use of a slight excess of dimethyl oxalate ensures the complete conversion of the limiting diaminopyridine.
Structural and Physical Properties
Molecular Structure
The core of the molecule is a planar fused heterocyclic system. The bromine atom at the 5-position and the methyl carboxylate group at the 2-position are the key functional groups that dictate the molecule's properties.
| Property | Value | Source |
| Molecular Formula | C₈H₆BrN₃O₂ | [2] |
| Molecular Weight | 256.06 g/mol | [2] |
| CAS Number | 1257852-22-4 | [3] |
Melting Point
The melting point is a crucial indicator of purity. For crystalline solids, a sharp melting range is indicative of high purity.
Experimental Protocol: Melting Point Determination
-
A small amount of the purified, dry crystalline sample is packed into a capillary tube.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded.
Solubility
Solubility in both aqueous and organic solvents is a critical parameter for drug development, influencing formulation and bioavailability.
Experimental Protocol: Kinetic Solubility Determination
-
Prepare a stock solution of the compound in dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10 mM).
-
In a 96-well plate, add a small volume of the DMSO stock solution to a series of aqueous buffers with varying pH values (e.g., pH 4.0, 6.5, 7.4) and to various organic solvents (e.g., ethanol, methanol, dichloromethane, ethyl acetate).
-
The plate is shaken for a set period (e.g., 2 hours) at room temperature.
-
The turbidity of each well is measured using a nephelometer or a plate reader. The concentration at which precipitation is observed is the kinetic solubility.
Expected Solubility Profile: Given the heterocyclic nature and the presence of a polar ester group, the compound is expected to have limited solubility in water, which may be pH-dependent due to the basic nitrogen atoms in the ring system. It is anticipated to be more soluble in polar organic solvents like DMSO, DMF, and to a lesser extent, in alcohols like methanol and ethanol.
Acidity (pKa)
The pKa values of the ionizable groups in the molecule are fundamental to understanding its behavior in biological systems, as they determine the charge state at a given pH. The imidazo[4,5-b]pyridine ring system has two basic nitrogen atoms.
Experimental Protocol: UV-Vis Spectrophotometric pKa Determination
-
A stock solution of the compound is prepared in a suitable solvent (e.g., methanol or water).
-
A series of buffer solutions covering a wide pH range (e.g., pH 2 to 12) are prepared.
-
A constant aliquot of the stock solution is added to each buffer solution.
-
The UV-Vis absorption spectrum of each solution is recorded.
-
Changes in the absorbance at a specific wavelength as a function of pH are used to calculate the pKa value(s) using the Henderson-Hasselbalch equation.
Rationale: The protonation and deprotonation of the nitrogen atoms in the heterocyclic ring will alter the electronic conjugation of the system, leading to changes in the UV-Vis absorption spectrum. These changes can be directly correlated to the ionization state of the molecule. For similar imidazo[4,5-b]pyridine derivatives, protonation events have been observed at pH values between 3.4 and 4.4.[3]
Spectroscopic Characterization
Spectroscopic analysis provides a detailed fingerprint of the molecule, confirming its structure and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are indispensable for elucidating the molecular structure.
Expected ¹H NMR Spectrum:
-
Aromatic Protons: The pyridine ring protons will appear as distinct signals in the aromatic region (typically δ 7.0-9.0 ppm). The coupling patterns will be indicative of their relative positions.
-
Methyl Protons: The methyl ester protons will appear as a singlet, typically around δ 3.8-4.0 ppm.
-
NH Proton: The imidazole NH proton will likely appear as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.
Expected ¹³C NMR Spectrum:
-
Carbonyl Carbon: The ester carbonyl carbon will be observed in the downfield region, typically around δ 160-170 ppm.
-
Aromatic Carbons: The carbons of the fused ring system will appear in the aromatic region (δ 110-160 ppm). The carbon attached to the bromine will be shifted to a higher field compared to the other aromatic carbons.
-
Methyl Carbon: The methyl carbon of the ester group will be observed in the upfield region, typically around δ 50-55 ppm.
Diagram 2: NMR Experimental Workflow
Caption: A typical workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Expected Intensity |
| 3400-3200 | N-H stretch (imidazole) | Medium, broad |
| 3100-3000 | C-H stretch (aromatic) | Medium to weak |
| 2990-2850 | C-H stretch (methyl) | Medium to weak |
| ~1720 | C=O stretch (ester) | Strong |
| 1620-1450 | C=C and C=N stretches (aromatic rings) | Medium to strong |
| ~1250 | C-O stretch (ester) | Strong |
| Below 800 | C-Br stretch | Medium to strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule.
Experimental Protocol: UV-Vis Analysis
-
A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile).
-
The absorption spectrum is recorded over a range of wavelengths (typically 200-400 nm) using a spectrophotometer.
-
The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are determined.
Expected UV-Vis Spectrum: Imidazo[4,5-b]pyridine derivatives typically exhibit strong absorption bands in the UV region corresponding to π → π* transitions of the aromatic system.[3] The exact position of the λmax will be influenced by the substituents and the solvent polarity.
Crystalline Structure
X-ray Crystallography
Single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.
-
Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved and refined to obtain the final atomic coordinates.
Diagram 3: X-ray Crystallography Workflow
Caption: The process of determining a crystal structure.
Conclusion
This technical guide has outlined the key physicochemical properties of this compound and provided detailed methodologies for their determination. A thorough understanding of these properties is fundamental for the advancement of this compound in drug discovery and development. The experimental protocols and interpretive guidance presented herein are intended to serve as a valuable resource for researchers working with this important class of heterocyclic compounds. The self-validating nature of the described protocols, combined with authoritative grounding, ensures the generation of reliable and reproducible data.
References
-
Hranjec, M., Vianello, R., et al. (2020). Imidazo[4,5-b]pyridine derived iminocoumarins as potential pH probes. FULIR. [Link]
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Sunway Pharm Ltd. This compound. [Link]
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Gomha, S. M., et al. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry, 8(1), 25-32. [Link]
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MDPI. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. [Link]
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Kandeel, M. M., et al. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(11), 1891. [Link]
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The Strategic Synthesis and Application of Methyl 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate: A Technical Guide for Medicinal Chemists
An In-depth Exploration of a Privileged Scaffold in Drug Discovery
Introduction: The Imidazo[4,5-b]pyridine Core and Its Significance
The imidazo[4,5-b]pyridine scaffold, a bioisostere of natural purines, represents a cornerstone in modern medicinal chemistry. Its intrinsic ability to interact with a multitude of biological targets has rendered it a "privileged scaffold" in the design of novel therapeutics. This guide focuses on a key derivative, methyl 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate (CAS Number: 1257852-22-4 ), a versatile building block for the synthesis of targeted therapies.[1][2] The strategic placement of the bromo substituent and the methyl carboxylate group provides synthetic handles for diversification, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.[3] This document serves as a technical resource for researchers and drug development professionals, providing a comprehensive overview of its synthesis, characterization, and potential applications.
Physicochemical Properties and Structural Data
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug development. Below is a summary of the key properties for this compound.
| Property | Value | Source |
| CAS Number | 1257852-22-4 | ChemicalBook |
| Molecular Formula | C₈H₆BrN₃O₂ | PubChem |
| Molecular Weight | 256.06 g/mol | PubChem |
| Appearance | White to off-white solid (Predicted) | ChemicalBook |
| Storage | 2-8°C, under inert gas | ChemicalBook |
Strategic Synthesis: A Plausible and Detailed Protocol
The synthesis of this compound can be achieved through a multi-step sequence, commencing with the appropriate diaminopyridine precursor. The following protocol is a synthesized approach based on established methodologies for analogous imidazo[4,5-b]pyridine derivatives.[1][2]
Overall Synthetic Workflow
The synthesis initiates with the reduction of a nitropyridine to the corresponding diaminopyridine, followed by a cyclization reaction to form the imidazole ring.
Sources
The Diverse Biological Activities of Imidazo[4,5-b]pyridine Derivatives: A Technical Guide for Drug Discovery
Introduction: The Imidazo[4,5-b]pyridine Scaffold - A Privileged Structure in Medicinal Chemistry
The imidazo[4,5-b]pyridine core, a fused heterocyclic system, has garnered significant attention in the field of medicinal chemistry due to its structural resemblance to endogenous purines. This similarity allows derivatives of this scaffold to interact with a wide array of biological targets, often acting as competitive inhibitors or modulators of enzymes and receptors that recognize purine-based substrates. This inherent bioactivity has established the imidazo[4,5-b]pyridine framework as a "privileged structure," a molecular scaffold that is capable of providing useful ligands for more than one type of receptor or enzyme target.[1][2][3] This guide provides an in-depth technical exploration of the diverse biological activities of imidazo[4,5-b]pyridine derivatives, offering insights for researchers, scientists, and drug development professionals. We will delve into their anticancer, antimicrobial, anti-inflammatory, and antiviral properties, detailing their mechanisms of action, providing exemplary experimental protocols, and presenting comparative data to guide future drug discovery efforts.
Anticancer Activity: Targeting Key Pathways in Malignancy
Imidazo[4,5-b]pyridine derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy through various mechanisms of action, including the inhibition of critical cellular processes such as cell cycle progression and survival pathways.[1][4][5]
Mechanism of Action: Kinase Inhibition and Beyond
A primary anticancer mechanism of these derivatives is the inhibition of protein kinases, enzymes that play a pivotal role in cell signaling and are often dysregulated in cancer.[3][5]
-
Cyclin-Dependent Kinase (CDK) Inhibition: Certain imidazo[4,5-b]pyridine derivatives have been identified as potent inhibitors of CDKs, particularly CDK9.[4][5] CDK9 is a key regulator of transcription, and its inhibition can lead to the downregulation of anti-apoptotic proteins, thereby inducing apoptosis in cancer cells. One notable compound demonstrated the ability to reduce the levels of the Mcl-1 anti-apoptotic protein and activate caspases 3 and 7, key executioners of apoptosis.[4]
-
Aurora Kinase Inhibition: The Aurora kinase family (A, B, and C) are serine/threonine kinases essential for mitotic progression. Overexpression of these kinases is common in various cancers. Imidazo[4,5-b]pyridine derivatives have been developed as potent inhibitors of all three Aurora kinases, leading to cell proliferation inhibition.[6]
-
Bruton's Tyrosine Kinase (BTK) Inhibition: BTK is a crucial component of the B-cell receptor signaling pathway and is a validated target in B-cell malignancies. Novel imidazo[4,5-b]pyridine derivatives have been designed as noncovalent, reversible inhibitors of BTK, offering a potential advantage in terms of safety and off-target effects compared to covalent inhibitors.[7]
-
Tubulin Polymerization Inhibition: Some derivatives have been shown to inhibit tubulin polymerization, a critical process for microtubule formation and mitotic spindle assembly. This disruption of the cytoskeleton leads to cell cycle arrest and apoptosis.[1]
Signaling Pathway: CDK9 Inhibition Leading to Apoptosis
The following diagram illustrates the signaling pathway initiated by the inhibition of CDK9 by an imidazo[4,5-b]pyridine derivative, ultimately leading to programmed cell death.
Experimental Protocols
In Vitro Cytotoxicity Assessment: MTT Assay
This protocol outlines the determination of the cytotoxic effects of imidazo[4,5-b]pyridine derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2]
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Imidazo[4,5-b]pyridine derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the imidazo[4,5-b]pyridine derivatives in complete growth medium. The final DMSO concentration should not exceed 0.5%. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Quantitative Data: Anticancer Activity of Imidazo[4,5-b]pyridine Derivatives
| Compound ID | Target | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1 | Aurora A, B, C | HCT116 | 0.042 (A), 0.198 (B), 0.227 (C) | [6] |
| 2 | CDK9 | HCT-116, MCF-7 | Potent Inhibition | [4] |
| 3f | Not specified | K562 | <20 | [2] |
| Compound 8 | Not specified | MCF-7 | 0.082 | |
| Compound 10 | Not specified | SW620 | 0.4 | [1] |
| Compound 14 | Not specified | SW620 | 0.7 | [1] |
| I, II, IIIa, etc. | CDK9 | MCF-7, HCT116 | 0.63-1.32 | [5] |
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The structural similarity of imidazo[4,5-b]pyridines to purines also makes them effective antimicrobial agents, capable of interfering with essential metabolic pathways in bacteria and fungi.[8]
Mechanism of Action: Targeting Essential Microbial Enzymes
-
Inhibition of DNA Gyrase and Topoisomerase IV: Some imidazo[4,5-b]pyridine derivatives have been shown to target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, recombination, and repair. Inhibition of these enzymes leads to bacterial cell death.
-
Inhibition of Glucosamine-6-Phosphate Synthase: In fungi, glucosamine-6-phosphate synthase is a key enzyme in the biosynthesis of the fungal cell wall. Imidazo[4,5-b]pyridine derivatives that inhibit this enzyme can disrupt cell wall integrity, leading to fungal cell lysis.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC): Broth Microdilution Method
This protocol describes the determination of the minimum inhibitory concentration (MIC) of imidazo[4,5-b]pyridine derivatives against bacterial and fungal strains using the broth microdilution method.
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Imidazo[4,5-b]pyridine derivatives (dissolved in DMSO)
-
Sterile 96-well microplates
-
Inoculum of the microorganism adjusted to a specific concentration (e.g., 5 x 10⁵ CFU/mL for bacteria)
-
Positive control (a known antibiotic or antifungal)
-
Negative control (broth medium with DMSO)
-
Resazurin solution (for viability indication, optional)
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the imidazo[4,5-b]pyridine derivatives in the appropriate broth medium in the wells of a 96-well plate.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria, 30°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. Growth can be assessed visually or by measuring the absorbance at 600 nm. Alternatively, a viability indicator like resazurin can be added, where a color change indicates microbial growth.
Quantitative Data: Antimicrobial Activity of Imidazo[4,5-b]pyridine Derivatives
| Compound ID | Target Organism | MIC (µM) | Reference |
| 14 | E. coli | 32 | [1] |
| Various derivatives | S. aureus, B. subtilis, E. coli, P. aeruginosa, K. pneumoniae | Varied activity | [8] |
| VId | Various bacteria and fungi | Effective | |
| 2g, 2h, 4a, 4b | S. aureus, E. faecalis, C. albicans, C. parapsilosis | 4-8 µg/mL |
Anti-inflammatory Activity: Modulating Key Inflammatory Mediators
Chronic inflammation is a hallmark of many diseases, and imidazo[4,5-b]pyridine derivatives have shown promise as anti-inflammatory agents by targeting key enzymes involved in the inflammatory cascade.[2][4]
Mechanism of Action: Inhibition of COX and iNOS
-
Cyclooxygenase (COX) Inhibition: Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Some imidazo[4,5-b]pyridine derivatives have been shown to inhibit both COX-1 and COX-2, with some exhibiting selectivity for COX-2, which is the inducible isoform primarily involved in inflammation.[2][4] This selectivity is a desirable trait for anti-inflammatory drugs as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors.
-
Inducible Nitric Oxide Synthase (iNOS) Inhibition: Inducible nitric oxide synthase (iNOS) produces large amounts of nitric oxide (NO) in response to pro-inflammatory stimuli. Excessive NO production can contribute to tissue damage in inflammatory conditions. Certain imidazo[4,5-b]pyridine derivatives have been developed as potent and selective inhibitors of iNOS.[2]
Signaling Pathway: Inhibition of Inflammatory Mediators
The following diagram illustrates how imidazo[4,5-b]pyridine derivatives can mitigate the inflammatory response by inhibiting COX-2 and iNOS.
Experimental Protocols
In Vitro COX Inhibition Assay
This protocol outlines a method for determining the inhibitory activity of imidazo[4,5-b]pyridine derivatives against COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., Tris-HCl)
-
Imidazo[4,5-b]pyridine derivatives
-
A detection system to measure prostaglandin E₂ (PGE₂) production (e.g., EIA kit)
-
96-well plates
-
Microplate reader
Procedure:
-
Enzyme and Compound Incubation: In a 96-well plate, incubate the COX-1 or COX-2 enzyme with various concentrations of the imidazo[4,5-b]pyridine derivative or vehicle control in the reaction buffer for a short period (e.g., 15 minutes) at room temperature.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Reaction Incubation: Incubate the plate for a specific time (e.g., 10 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by adding a stopping solution (e.g., a strong acid).
-
PGE₂ Quantification: Measure the amount of PGE₂ produced using a competitive enzyme immunoassay (EIA) kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of PGE₂ production for each compound concentration compared to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.
Quantitative Data: Anti-inflammatory Activity of Imidazo[4,5-b]pyridine Derivatives
| Compound ID | Target | IC₅₀ (µM) | pIC₅₀ | Selectivity | Reference |
| 3f | COX-1 | 21.8 | - | - | [4] |
| 3f | COX-2 | 9.2 | - | 2.4-fold for COX-2 | [4] |
| 23 | iNOS | - | 7.09 | Selective for iNOS | [2] |
| 23 | nNOS | - | 4.86 | [2] | |
| 23 | eNOS | - | 3.95 | [2] |
Antiviral Activity: A Frontier in Imidazo[4,5-b]pyridine Research
The exploration of imidazo[4,5-b]pyridine derivatives as antiviral agents is an expanding area of research, with promising activity reported against a variety of viruses.[1]
Mechanism of Action: Targeting Viral Enzymes
-
Inhibition of Viral Polymerases: Some imidazo[4,5-b]pyridine derivatives have been found to inhibit viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of many RNA viruses.
Experimental Protocols
Antiviral Activity Assay: Plaque Reduction Assay
This protocol describes the evaluation of the antiviral activity of imidazo[4,5-b]pyridine derivatives using a plaque reduction assay.
Materials:
-
Host cell line susceptible to the virus of interest
-
Virus stock of known titer
-
Complete growth medium
-
Imidazo[4,5-b]pyridine derivatives
-
Agarose overlay medium
-
Crystal violet staining solution
-
6-well plates
Procedure:
-
Cell Seeding: Seed host cells in 6-well plates to form a confluent monolayer.
-
Virus Adsorption: Infect the cell monolayers with the virus at a concentration that produces a countable number of plaques (e.g., 100 plaque-forming units per well) for 1 hour.
-
Compound Treatment: After virus adsorption, remove the inoculum and overlay the cells with an agarose-containing medium containing various concentrations of the imidazo[4,5-b]pyridine derivative.
-
Incubation: Incubate the plates at 37°C in a humidified 5% CO₂ atmosphere until plaques are visible (typically 2-5 days).
-
Plaque Visualization: Fix and stain the cells with crystal violet to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The EC₅₀ value (the concentration that reduces the number of plaques by 50%) can be determined from a dose-response curve.
Quantitative Data: Antiviral Activity of Imidazo[4,5-b]pyridine Derivatives
| Compound ID | Virus | Host Cell | EC₅₀ (µM) | Reference |
| 7 | Respiratory Syncytial Virus (RSV) | Not specified | 21 | [1] |
| 17 | Respiratory Syncytial Virus (RSV) | Not specified | 58 | [1] |
| 27 | Bovine Viral Diarrhea Virus (BVDV) | Not specified | Highly active |
Synthesis of Imidazo[4,5-b]pyridine Derivatives: A Brief Overview
The synthesis of the imidazo[4,5-b]pyridine core typically involves the condensation of a 2,3-diaminopyridine with a carboxylic acid or its derivative, such as an aldehyde, followed by an oxidative cyclization. The diversity of commercially available substituted 2,3-diaminopyridines and carboxylic acids allows for the generation of a wide range of derivatives for biological screening.
General Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis and biological evaluation of imidazo[4,5-b]pyridine derivatives.
Conclusion and Future Perspectives
Imidazo[4,5-b]pyridine derivatives represent a versatile and promising class of bioactive compounds with a wide range of therapeutic potential. Their ability to interact with multiple biological targets, stemming from their structural similarity to purines, makes them an attractive scaffold for the development of novel drugs for cancer, infectious diseases, and inflammatory conditions. Future research in this area should focus on the rational design of more potent and selective derivatives, a deeper understanding of their mechanisms of action, and the exploration of their efficacy in in vivo models. The continued investigation of this privileged scaffold holds great promise for the discovery of new and effective therapeutic agents.
References
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Krause, M., Foks, H., & Gobis, K. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(3), 399. [Link]
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Bavetsias, V., et al. (2007). Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases. Bioorganic & Medicinal Chemistry Letters, 17(23), 6563-6567. [Link]
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Perković, I., et al. (2020). Biological Activity of Amidino-Substituted Imidazo [4, 5-b] pyridines. Molecules, 25(18), 4287. [Link]
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Kirwen, E. M., et al. (2017). 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents. Acta Pharmaceutica Sinica B, 7(1), 73-79. [Link]
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Ghorab, M. M., et al. (2012). Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents. European Journal of Medicinal Chemistry, 57, 311-322. [Link]
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El-Badry, O. M., et al. (2018). Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. Bioorganic Chemistry, 80, 565-576. [Link]
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Jarmoni, K., Misbahi, K., & Ferrières, V. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry, 31(5), 515-528. [Link]
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Ryu, J. Y., et al. (2025). Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 130, 130497. [Link]
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Grädler, U., et al. (2011). Novel nanomolar imidazo[4,5-b]pyridines as selective nitric oxide synthase (iNOS) inhibitors: SAR and structural insights. Bioorganic & Medicinal Chemistry Letters, 21(14), 4228-4232. [Link]
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Arridos, C., et al. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Molecules, 28(7), 3197. [Link]
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"methyl 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate structure"
An In-depth Technical Guide to Methyl 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate: A Cornerstone Scaffold for Modern Drug Discovery
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a heterocyclic building block of significant interest to researchers, medicinal chemists, and professionals in drug development. We will delve into its structural characteristics, synthesis, reactivity, and its pivotal role as a versatile intermediate in the creation of novel therapeutic agents.
Core Concepts: Understanding the Imidazo[4,5-b]pyridine Scaffold
The imidazo[4,5-b]pyridine ring system is a fused bicyclic heterocycle that can be considered a deazapurine, sharing structural homology with the purine bases found in DNA and RNA.[1] This inherent "biomimicry" makes it a privileged scaffold in medicinal chemistry, as derivatives often exhibit favorable interactions with a wide range of biological targets. The structural resemblance to purines has spurred extensive biological investigations, revealing significant therapeutic potential.[1]
This compound is a strategically functionalized version of this core. Its utility stems from two key features:
-
The Bromo Substituent: The bromine atom at the 5-position serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions. This allows for the controlled and efficient introduction of diverse molecular fragments, enabling the exploration of structure-activity relationships (SAR).
-
The Methyl Carboxylate Group: The ester at the 2-position provides another point for modification, such as conversion to amides or other functional groups, further expanding the accessible chemical space.
Derivatives of the imidazo[4,5-b]pyridine core have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties, making this starting material highly valuable.[1][2][3]
Physicochemical and Structural Profile
A precise understanding of a molecule's physical and chemical properties is fundamental for its application in synthesis and development.
Chemical Structure:
Key Physicochemical Data:
| Property | Value | Source(s) |
| CAS Number | 1257852-22-4 | [4][5] |
| Molecular Formula | C₈H₆BrN₃O₂ | [6] |
| Molecular Weight | 256.06 g/mol | [4] |
| Appearance | White to off-white solid (Predicted) | [7] |
| Boiling Point | 455.9±45.0 °C (Predicted) | [4] |
| Density | 1.83±0.1 g/cm³ (Predicted) | [4] |
| Solubility | Soluble in polar organic solvents like DMSO, DMF; low solubility in water. | [8] |
Predicted Spectroscopic Signatures
While specific experimental spectra for this exact compound require direct acquisition, its characteristic features can be reliably predicted based on its structure and data from analogous compounds.[9][10]
-
¹H NMR: The spectrum is expected to show distinct signals for the two protons on the pyridine ring, a singlet for the N-H proton of the imidazole ring (which may be broad), and a sharp singlet around 3.9-4.0 ppm for the methyl ester protons.
-
¹³C NMR: The spectrum would display eight unique carbon signals. Key resonances would include the carbonyl carbon of the ester group (typically >160 ppm), and carbons attached to heteroatoms (N) and the bromine atom, which would appear at characteristic chemical shifts.
-
Mass Spectrometry (MS): The mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion [M+H]⁺ due to the presence of bromine (¹⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity separated by 2 m/z units (e.g., at 256 and 258).
Synthesis and Chemical Reactivity
The true power of this compound lies in its synthetic accessibility and its potential for diverse chemical transformations.
General Synthetic Strategy
The construction of the imidazo[4,5-b]pyridine core is most commonly achieved through the condensation of a 2,3-diaminopyridine derivative with a suitable one-carbon (C1) or two-carbon (C2) electrophilic synthon.[1] For the target molecule, a plausible pathway involves the cyclocondensation of 5-bromo-pyridine-2,3-diamine with an oxalic acid derivative (e.g., dimethyl oxalate) or a related species.
The general workflow for synthesizing the core structure is illustrated below.
Caption: Synthetic workflow for the imidazo[4,5-b]pyridine core.
Key Chemical Transformations: A Hub for Derivatization
The reactivity of this molecule is dominated by the bromine atom, which is primed for palladium-catalyzed cross-coupling reactions—a cornerstone of modern organic synthesis.[11][12]
Palladium-Catalyzed Cross-Coupling Reactions:
These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds at the C5-position with high efficiency and selectivity.[12] The general catalytic cycle involves three key steps: oxidative addition of the aryl bromide to a Pd(0) catalyst, transmetalation with an organometallic reagent, and reductive elimination to yield the product and regenerate the catalyst.[12]
Caption: General scheme of Pd-catalyzed cross-coupling reactions.
-
Suzuki-Miyaura Coupling: Reacting the bromo-intermediate with boronic acids or esters (R-B(OH)₂) introduces new aryl, heteroaryl, or alkyl groups.[12]
-
Stille Coupling: Utilizes organostannanes (R-SnBu₃) as the coupling partner.[12]
-
Buchwald-Hartwig Amination: Forms carbon-nitrogen bonds by coupling with amines (R-NH₂), essential for synthesizing many biologically active compounds.
Applications in Drug Discovery and Development
This compound is not an end product itself but a high-value intermediate for accessing diverse classes of therapeutic agents. Its derivatives have been investigated for a multitude of diseases.
Caption: Biological targets of imidazo[4,5-b]pyridine derivatives.
-
Anticancer Agents: Numerous derivatives have been synthesized and evaluated as potent anticancer agents. For example, specific compounds based on this scaffold have shown significant inhibitory activity against Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription in cancer cells.[2]
-
Antiviral Compounds: The scaffold is present in molecules tested for activity against a range of viruses. Bromo-substituted derivatives have shown moderate but selective activity against the Respiratory Syncytial Virus (RSV).[9]
-
Anti-inflammatory Drugs: The structural framework has been used to develop selective inhibitors of inducible nitric oxide synthase (iNOS), an enzyme implicated in inflammatory processes.[1]
-
Insecticides: The versatility of this core extends beyond medicine into agrochemicals, with some derivatives showing excellent insecticidal activities.[3]
Exemplary Experimental Protocols
To ensure scientific integrity and reproducibility, the following are generalized, field-proven protocols for key transformations. Note: These are illustrative and must be adapted and optimized for specific substrates and scales. All reactions should be performed by trained personnel under appropriate safety conditions.
Protocol 1: General Synthesis of a 2-Aryl-Imidazo[4,5-b]pyridine Core
This protocol describes a common method for forming the heterocyclic core via condensation.
-
Reaction Setup: To a round-bottom flask, add 5-bromo-pyridine-2,3-diamine (1.0 eq.), the desired aromatic aldehyde (1.0 eq.), and a suitable solvent such as dimethyl sulfoxide (DMSO).
-
Oxidative Cyclization: Add sodium metabisulfite (Na₂S₂O₅, 0.55 eq.) to the mixture.[9]
-
Heating: Stir the reaction mixture at an elevated temperature (e.g., 120-140 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to overnight.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into ice water.
-
Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid with water and then a non-polar solvent like hexane or ether to remove impurities.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol outlines the coupling of the bromo-intermediate with a boronic acid.
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), combine this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture like Toluene/Ethanol/Water or Dioxane/Water.
-
Heating: Heat the reaction mixture to reflux (typically 80-110 °C) with vigorous stirring.[11] Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired coupled product.
Conclusion and Future Outlook
This compound is a quintessential example of a modern building block in medicinal chemistry. Its structural similarity to endogenous purines, combined with strategically placed functional groups for versatile derivatization, makes it an invaluable starting point for the synthesis of compound libraries targeting a diverse range of diseases. The robust and well-established chemistry, particularly palladium-catalyzed cross-coupling, ensures that novel analogues can be generated efficiently. Future research will undoubtedly continue to leverage this scaffold to develop next-generation therapeutics with improved potency, selectivity, and pharmacokinetic profiles.
References
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Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. [Link]
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Peršuri, A., et al. (2019). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. MDPI. [Link]
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Abdel-Maksoud, M. S., et al. (2018). Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. Bioorganic Chemistry. [Link]
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Wang, Y., et al. (2025). Design, Synthesis, and Insecticidal Activities of Imidazo[4,5-b]Pyridine Compounds Containing Amino Fragment. Chemical Biodiversity. [Link]
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Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Retrieved from [Link]
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CASNU. (n.d.). This compound. Retrieved from [Link]
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El-Faham, A., et al. (2018). Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors. PubMed Central. [Link]
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An In-depth Technical Guide to the Spectroscopic Data of Methyl 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate
Foreword: Navigating Spectroscopic Frontiers
In the landscape of drug discovery and materials science, the imidazo[4,5-b]pyridine scaffold is a recurring motif of significant interest, valued for its structural resemblance to purines and its broad range of biological activities.[1] The targeted compound, methyl 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate (CAS No. 1257852-22-4), represents a key intermediate for the synthesis of more complex derivatives. A thorough understanding of its spectroscopic characteristics is paramount for researchers aiming to utilize this building block in their synthetic endeavors.
Molecular Structure and its Spectroscopic Implications
The structure of this compound, with its fused aromatic rings and multiple heteroatoms, gives rise to a distinct spectroscopic fingerprint. The electron-withdrawing nature of the bromine atom and the carboxylate group, combined with the inherent electronic properties of the imidazopyridine core, dictates the chemical environment of each proton and carbon atom.
Predicted ¹H NMR Spectroscopic Data
The proton NMR spectrum is anticipated to be characterized by distinct signals in the aromatic region, corresponding to the protons on the pyridine ring, a singlet for the methyl ester, and a broad signal for the N-H proton of the imidazole ring. The analysis below is based on a predicted spectrum in a common deuterated solvent such as DMSO-d₆, which is suitable for this class of compounds.
Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-7 | ~8.30 | d | ~8.5 | Deshielded due to proximity to the electronegative nitrogen and the anisotropic effect of the fused ring system. |
| H-6 | ~7.80 | d | ~8.5 | Influenced by the adjacent bromine atom and coupling to H-7. |
| -OCH₃ | ~3.90 | s | - | Typical chemical shift for a methyl ester. |
| N-H | ~13.5 | br s | - | Broad signal characteristic of an acidic proton on a nitrogen heteroaromatic ring, often subject to exchange. |
Predicted ¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. The predicted chemical shifts are influenced by the electronegativity of the attached atoms (N, O, Br) and the aromaticity of the ring system.
Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O | ~160.0 | Carbonyl carbon of the ester group. |
| C-2 | ~145.0 | Carbon bearing the carboxylate group, significantly influenced by the adjacent nitrogen atoms. |
| C-3a | ~148.0 | Bridgehead carbon, part of the aromatic system. |
| C-5 | ~115.0 | Carbon directly attached to the bromine atom, its chemical shift is influenced by the heavy atom effect. |
| C-6 | ~120.0 | Aromatic carbon on the pyridine ring. |
| C-7 | ~140.0 | Aromatic carbon on the pyridine ring, adjacent to a nitrogen atom. |
| C-7a | ~135.0 | Bridgehead carbon, part of the aromatic system. |
| -OCH₃ | ~53.0 | Methyl carbon of the ester group. |
Predicted Mass Spectrometry Data
Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound. For this compound, we would expect to see a characteristic isotopic pattern for the molecular ion due to the presence of a bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Notes |
| [M]⁺ | 268.98 (for ⁷⁹Br), 270.98 (for ⁸¹Br) | Molecular ion peak with the characteristic isotopic pattern of bromine. |
| [M+H]⁺ | 269.99 (for ⁷⁹Br), 271.99 (for ⁸¹Br) | Protonated molecular ion, commonly observed in ESI-MS. |
| [M-OCH₃]⁺ | 237.97 (for ⁷⁹Br), 239.97 (for ⁸¹Br) | Loss of the methoxy radical from the ester. |
| [M-COOCH₃]⁺ | 209.96 (for ⁷⁹Br), 211.96 (for ⁸¹Br) | Loss of the carbomethoxy group. |
Experimental Protocols: A Guideline for Characterization
While experimental data for the title compound is not available, the following protocols outline the standard procedures for acquiring the spectroscopic data discussed. These methods are based on established practices for the characterization of heterocyclic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.
-
-
¹H NMR Acquisition:
-
Acquire the proton NMR spectrum using a standard pulse program on a 400 MHz or higher field spectrometer.
-
Set the spectral width to cover the expected range of chemical shifts (typically 0-15 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected range of chemical shifts (typically 0-180 ppm).
-
A longer acquisition time and a higher number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
-
Data Acquisition (Electrospray Ionization - ESI):
-
Infuse the sample solution into the ESI source of the mass spectrometer.
-
Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.
-
The presence of the characteristic bromine isotopic pattern will be a key diagnostic feature.
-
Visualization of Workflows
The following diagrams illustrate the general workflows for the synthesis and spectroscopic characterization of imidazo[4,5-b]pyridine derivatives.
Caption: General synthetic route to the target compound.
Caption: Workflow for spectroscopic analysis.
Conclusion and Future Perspectives
This technical guide provides a comprehensive predicted spectroscopic profile for this compound. While awaiting the public availability of experimental data, this guide serves as a valuable resource for researchers, offering a solid foundation for the identification and characterization of this important synthetic intermediate. The methodologies and predictive data presented herein are designed to facilitate the seamless integration of this compound into synthetic workflows, thereby accelerating the development of novel therapeutics and advanced materials.
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NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA - Journal of Chemical Technology and Metallurgy. (2022-02-20). [Link]
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An In-depth Technical Guide to the Synthesis of Imidazo[4,5-b]pyridines: Strategies, Mechanisms, and Modern Methodologies
Abstract
The imidazo[4,5-b]pyridine core is a privileged scaffold in medicinal chemistry, bearing a structural resemblance to endogenous purines that allows it to interact with a wide array of biological targets.[1][2] Its derivatives have demonstrated significant therapeutic potential, including applications as kinase inhibitors for oncology, antimicrobial agents, and treatments for metabolic disorders.[3][4][5] The development of robust and versatile synthetic routes to this heterocyclic system is therefore of paramount importance to drug discovery professionals. This guide provides a comprehensive review of the principal synthetic strategies for constructing the imidazo[4,5-b]pyridine skeleton, from classical condensation reactions to modern transition-metal-catalyzed and tandem methodologies. By elucidating the mechanistic rationale behind these approaches and providing field-proven protocols, this document serves as a practical resource for researchers engaged in the synthesis and development of novel imidazo[4,5-b]pyridine-based therapeutics.
The Strategic Importance of the Imidazo[4,5-b]pyridine Scaffold
The fusion of an imidazole ring with a pyridine moiety creates the imidazo[4,5-b]pyridine system, also known as 1-deazapurine. This structure is of great interest because it mimics the natural purine bases (adenine and guanine), enabling it to function as an antagonist or modulator in various enzymatic pathways. This bioisosteric relationship is a cornerstone of its broad pharmacological activity.[1] Consequently, molecules incorporating this core are investigated for a multitude of diseases, including cancer, inflammation, and infectious diseases.[1][5] The synthetic challenge lies in efficiently constructing this fused system while allowing for precise control over substitution patterns to optimize biological activity and pharmacokinetic properties.
Foundational Synthetic Strategies: The Phillips-Ladenburg Condensation and its Variants
The most established and direct route to the imidazo[4,5-b]pyridine core involves the cyclocondensation of 2,3-diaminopyridine with a suitable one-carbon electrophile. This approach, broadly analogous to the Phillips-Ladenburg synthesis of benzimidazoles, remains a workhorse in the field due to its simplicity and the availability of starting materials.
Condensation with Carboxylic Acids and Their Equivalents
This method involves heating 2,3-diaminopyridine with a carboxylic acid or one of its derivatives, such as an orthoester or acid chloride. The reaction proceeds via an initial N-acylation of one of the amino groups, followed by an intramolecular cyclization and dehydration to yield the aromatic imidazole ring.
-
Causality and Experimental Choice: The use of strong acids like polyphosphoric acid (PPA) or refluxing in high-boiling acids (e.g., formic acid) serves a dual purpose: it catalyzes the initial acylation and acts as a powerful dehydrating agent to drive the final aromatization step.[6] Orthoesters, like triethyl orthoformate, are particularly effective as they generate volatile alcohols as byproducts, shifting the reaction equilibrium towards the product.[6]
Caption: General pathway for condensation with carboxylic acids.
Experimental Protocol 1: Synthesis of Imidazo[4,5-b]pyridine using Triethyl Orthoformate [6]
-
To a round-bottom flask, add 2,3-diaminopyridine (1.0 eq).
-
Add triethyl orthoformate (3.0-5.0 eq).
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature.
-
Remove the excess triethyl orthoformate and ethanol under reduced pressure.
-
The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) to afford the pure imidazo[4,5-b]pyridine product in good yield (typically >80%).
Oxidative Condensation with Aldehydes
A highly versatile method for installing diverse C2-substituents is the reaction of 2,3-diaminopyridine with aldehydes. This reaction proceeds through a dihydro-intermediate which must be oxidized to form the final aromatic product.
-
Causality and Experimental Choice: The choice of oxidant is critical. While atmospheric oxygen can be sufficient, the reaction is often slow.[6] Using mild oxidative promoters like sodium metabisulfite (Na₂S₂O₅), which forms an adduct with the aldehyde, or carrying out the reaction in an oxidizing medium, facilitates the final aromatization step, leading to cleaner reactions and higher yields.[2][7] An environmentally benign approach utilizes water as a solvent under thermal conditions, relying on air as the oxidant.[1][6]
Experimental Protocol 2: Air-Oxidative Synthesis of 2-Aryl-1H-imidazo[4,5-b]pyridine in Water [1][6]
-
Suspend 2,3-diaminopyridine (1.0 eq) and a substituted aryl aldehyde (1.0 eq) in water in a round-bottom flask equipped with a reflux condenser open to the air.
-
Heat the mixture to reflux (100 °C) and stir vigorously for 8-12 hours.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature.
-
Collect the precipitated solid product by filtration.
-
Wash the solid with cold water and dry under vacuum to yield the 2-aryl-1H-imidazo[4,5-b]pyridine, often in high purity and excellent yield (83-87%).[6]
Modern Synthetic Methodologies
While classical methods are robust, modern synthetic chemistry demands greater efficiency, milder conditions, and broader functional group tolerance. Transition-metal catalysis and tandem reactions have emerged as powerful tools to meet these needs.
Transition-Metal-Catalyzed Cross-Coupling
Palladium-catalyzed reactions are central to modern strategies, enabling the formation of C-N and C-C bonds with high precision. These methods often start with readily available halo-pyridines, offering alternative and highly modular disconnection points.
-
Palladium-Catalyzed Amidation/Amination: This approach typically begins with a 2-chloro-3-aminopyridine derivative. A Pd-catalyzed amidation reaction with a primary amide, followed by intramolecular cyclization, provides rapid access to products with substitutions at the N1 and C2 positions.[1][8] This strategy bypasses the need for diaminopyridine itself, allowing for the introduction of the N1-substituent early in the sequence.
-
Suzuki-Miyaura Coupling for Late-Stage Functionalization: For diversification of an existing imidazo[4,5-b]pyridine core, the Suzuki-Miyaura cross-coupling is invaluable. A halogenated scaffold (e.g., a bromo- or chloro- derivative) can be coupled with a wide variety of aryl or heteroaryl boronic acids, enabling the rapid generation of analog libraries for structure-activity relationship (SAR) studies.[1][4]
Caption: Comparison of a Pd-catalyzed route vs. a tandem S(N)Ar/reductive cyclization route.
Tandem and One-Pot Reductive Cyclizations
To improve operational simplicity and avoid handling potentially unstable intermediates, one-pot procedures starting from nitropyridines have been developed. A prominent example starts with 2-chloro-3-nitropyridine.[9]
-
Causality and Experimental Choice: This strategy hinges on the differential reactivity of the starting material. The process involves an initial nucleophilic aromatic substitution (SNAr) at the C2 position with a primary amine, followed by the reduction of the nitro group to an amine using reagents like iron or zinc dust in acid.[4][9] The resulting 2,3-diaminopyridine intermediate is not isolated but is trapped in situ by an aldehyde, which triggers the final cyclization and aromatization. This tandem approach is highly efficient, often conducted in greener solvent systems like water-isopropanol, and avoids the need for expensive transition-metal catalysts for the C-N bond formation.[9]
Experimental Protocol 3: One-Pot Tandem Synthesis from 2-Chloro-3-nitropyridine [9]
-
In a round-bottom flask, dissolve 2-chloro-3-nitropyridine (1.0 eq) and a primary amine (1.1 eq) in a 1:1 mixture of isopropanol (IPA) and water.
-
Heat the mixture at 85 °C for 2-3 hours to complete the SNAr reaction.
-
Cool the mixture to room temperature and add an aldehyde (1.1 eq).
-
Add zinc dust (3.0 eq) portion-wise, followed by the slow addition of concentrated HCl (2.0 eq) while maintaining the temperature below 30 °C.
-
After the addition is complete, stir the reaction at room temperature for 30 minutes, then heat to 85 °C for 10-12 hours.
-
Cool the reaction, filter off the zinc, and neutralize the filtrate with aqueous ammonia.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired N1, C2-disubstituted imidazo[4,5-b]pyridine.
Microwave-Assisted Synthesis
The application of microwave irradiation has significantly accelerated many of the classical synthetic routes.
-
Causality and Experimental Choice: Microwave energy provides rapid, uniform, and efficient heating of the reaction mixture. This often leads to a dramatic reduction in reaction times (from hours to minutes), improved yields, and cleaner reaction profiles by minimizing the formation of thermal decomposition byproducts.[1][10] This technique is particularly effective for condensation reactions that traditionally require prolonged heating.[1]
Experimental Protocol 4: Microwave-Assisted Synthesis of 2-Aryl-3H-imidazo[4,5-b]pyridines [1][10]
-
In a microwave process vial, combine 5-bromo-2,3-diaminopyridine (1.0 eq), a substituted aldehyde (1.0 eq), and a suitable solvent like ethanol.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120 °C) for a short duration (e.g., 15-30 minutes).
-
After the reaction, cool the vial to room temperature.
-
The product often precipitates from the solution and can be collected by filtration.
-
If necessary, concentrate the solvent and purify the residue by recrystallization or column chromatography.
Comparative Summary of Synthetic Methodologies
The selection of a synthetic route depends on the desired substitution pattern, scale, and available starting materials. The following table provides a comparative overview.
| Method | Typical Starting Materials | Key Reagents/Catalysts | Advantages | Limitations | Typical Yields |
| Classical Condensation (Acids) | 2,3-Diaminopyridine, Carboxylic Acid/Orthoester | PPA, Formic Acid, Heat | Simple, inexpensive reagents, good for C2-alkyl or unsubstituted products. | Harsh conditions, limited functional group tolerance, requires high temperatures. | 70-95%[6] |
| Oxidative Condensation (Aldehydes) | 2,3-Diaminopyridine, Aldehyde | Air, Na₂S₂O₅ | High C2-diversity from available aldehydes, can be run under green conditions. | Requires an oxidant, may not be suitable for oxidation-sensitive substrates. | 80-90%[1][6] |
| Pd-Catalyzed Amidation | 3-Amino-2-chloropyridine, Amide | Pd₂(dba)₃, XantPhos, Base | Excellent for N1, C2-disubstitution, milder conditions, good functional group tolerance. | Requires expensive catalyst/ligand, potential for metal contamination. | 51-99%[1] |
| Tandem Reductive Cyclization | 2-Chloro-3-nitropyridine, Amine, Aldehyde | Zn/HCl, Fe/AcOH | One-pot efficiency, avoids catalyst, uses cheap starting materials, green solvents. | Multi-step tandem can be complex to optimize, acidic conditions may affect some substrates. | 80-95%[9] |
| Microwave-Assisted Synthesis | Various (often for condensation) | Microwave Reactor | Drastically reduced reaction times, often higher yields and purity. | Requires specialized equipment, scalability can be a concern. | 54-99%[1] |
Conclusion and Future Perspective
The synthesis of the imidazo[4,5-b]pyridine scaffold has evolved from high-temperature classical condensations to sophisticated, highly controlled modern methodologies. The classical Phillips-Ladenburg approach remains valuable for its simplicity, while transition-metal catalysis and tandem reactions offer unparalleled control over substitution patterns and functional group tolerance, which is critical for medicinal chemistry programs. The increasing adoption of enabling technologies like microwave synthesis and greener, one-pot procedures highlights a field moving towards greater efficiency and sustainability.[9] Future innovations will likely focus on photochemical methods, flow chemistry, and novel catalytic systems to further expand the accessible chemical space and streamline the discovery of next-generation therapeutics based on this remarkable heterocyclic core.
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Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. Available at: [Link]
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Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. PMC - NIH. Available at: [Link]
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Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review). ResearchGate. Available at: [Link]
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Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. ResearchGate. Available at: [Link]
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Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. MDPI. Available at: [Link]
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New and Efficient Synthesis of Imidazo[4,5-b]pyridine-5-ones. Thieme Connect. Available at: [Link]
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Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). NIH. Available at: [Link]
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(PDF) Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. ResearchGate. Available at: [Link]
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Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. PubMed. Available at: [Link]
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Discovery of 1H-Imidazo[4,5-b]pyridine Derivatives as Potent and Selective BET Inhibitors for the Management of Neuropathic Pain. ACS Publications. Available at: [Link]
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A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones. Beilstein Journals. Available at: [Link]
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Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. ACS Omega. Available at: [Link]
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Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. Available at: [Link]
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Synthesis of imidazo[4,5-b]pyridines and imidazo[4,5-b]pyrazines by palladium catalyzed amidation of 2-chloro-3-amino-heterocycles. PubMed. Available at: [Link]
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Microwave-Assisted Synthesis of Novel Imidazo- and Pyrimidopyrido[4',3':4,5]thieno[2,3-d]pyrimidines. Consensus. Available at: [Link]
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Microwave-Assisted Synthesis of Imidazo[1,2-a]Pyridine Derivatives by Three-Component Reaction of Phenyl Glyoxals, 2-Aminopyridines, and Barbituric Acids. Bentham Science Publishers. Available at: [Link]
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The Imidazo[4,5-b]pyridine Scaffold: A Privileged Framework for Novel Therapeutics
An In-depth Technical Guide on Potential Therapeutic Targets
Introduction: The Purine Isostere Advantage
The imidazo[4,5-b]pyridine core, a heterocyclic aromatic compound, has garnered significant attention in medicinal chemistry due to its structural resemblance to endogenous purines.[1][2][3][4] This bioisosteric relationship allows imidazo[4,5-b]pyridine derivatives to readily interact with a diverse array of biological macromolecules, including enzymes and receptors that recognize purine-based substrates.[5] This inherent "privileged scaffold" status has propelled the exploration of these compounds across a wide spectrum of therapeutic areas, revealing a multitude of potential molecular targets. This guide provides a comprehensive overview of the key therapeutic targets of imidazo[4,5-b]pyridine compounds, delving into their mechanisms of action, and presenting experimental frameworks for their investigation.
Oncology: A Dominant Therapeutic Landscape
The dysregulation of cellular signaling pathways is a hallmark of cancer, and the imidazo[4,5-b]pyridine scaffold has proven to be a fertile ground for the development of potent anti-cancer agents.[6][7][8] A primary focus within this domain has been the inhibition of protein kinases, enzymes that play a pivotal role in cell growth, proliferation, and survival.
Kinase Inhibition: A Central Strategy
The ATP-binding pocket of kinases bears a structural resemblance to the purine core, making it an ideal target for imidazo[4,5-b]pyridine-based inhibitors.[2][9]
-
Aurora Kinases: These serine/threonine kinases are crucial for proper mitotic progression. Their overexpression is linked to various cancers, making them a promising target for cancer therapy.[1] Imidazo[4,5-b]pyridine derivatives have been extensively investigated as inhibitors of Aurora A kinase (AURKA), interfering with the formation of the mitotic spindle and chromosome segregation.[1]
-
Tropomyosin Receptor Kinases (Trk): The Trk family of receptor tyrosine kinases is implicated in both cancer and pain signaling.[10] Scaffold hopping from existing leads has led to the development of potent imidazo[4,5-b]pyridine-based TrkA inhibitors with subnanomolar potencies in cellular assays.[10] These compounds have demonstrated anti-tumor effects in preclinical models.[10]
-
Bruton's Tyrosine Kinase (BTK): A key component of B-cell receptor signaling, BTK is a validated target for B-cell malignancies and autoimmune disorders.[11] Novel imidazo[4,5-b]pyridine derivatives have been developed as noncovalent, reversible BTK inhibitors, offering potential advantages in terms of selectivity and safety profiles for long-term treatment.[11]
-
Cyclin-Dependent Kinase 9 (CDK9): CDK9 is involved in the regulation of transcription and is a target for cancer therapy. Imidazo[4,5-b]pyridine-based compounds have shown significant anticancer activity by inhibiting CDK9.[12][13] These inhibitors can induce cancer cell apoptosis by reducing the levels of anti-apoptotic proteins like Mcl-1.[13]
Table 1: Inhibitory Activity of Imidazo[4,5-b]pyridine Compounds Against Various Kinases
| Compound Class | Target Kinase | IC50 Value | Cell Line(s) | Reference |
| Imidazo[4,5-b]pyridines | Aurora A | - | Various Cancer Cells | [1] |
| Disubstituted Imidazo[4,5-b]pyridines | TrkA | Subnanomolar | - | [10] |
| Imidazo[4,5-b]pyridine Derivatives | BTK | 1.14 µM (most potent) | - | [11] |
| Imidazo[4,5-b]pyridine Derivatives | CDK9 | 0.63 - 1.32 µM | MCF-7, HCT116 | [12] |
Beyond Kinases: Other Anticancer Targets
-
Poly(ADP-ribose) Polymerase (PARP): PARP inhibitors have emerged as a significant class of anticancer drugs, particularly for tumors with deficiencies in DNA repair mechanisms. Imidazo[4,5-c]pyridine derivatives have demonstrated moderate to good PARP inhibitory activity, enhancing the sensitivity of tumor cells to chemotherapy.[1]
-
Tubulin Polymerization: Some imidazo[4,5-b]pyridine-derived acrylonitriles exert their potent antiproliferative effects by targeting tubulin, a key component of the cytoskeleton.[14] These compounds inhibit cancer cell proliferation and migration without affecting the viability of normal cells.[14]
-
DNA Intercalation: The planar structure of some tetracyclic imidazo[4,5-b]pyridine derivatives allows them to intercalate into DNA, a mechanism that can trigger apoptosis in cancer cells.[15]
Diagram 1: Simplified Kinase Inhibition Workflow
Caption: A generalized workflow for identifying and validating kinase inhibitors.
Neurodegenerative and Psychiatric Disorders
The central nervous system (CNS) presents another promising arena for the therapeutic application of imidazo[4,5-b]pyridine compounds, leveraging their ability to modulate the activity of key enzymes and receptors involved in neurological function.[16][17]
-
Phosphodiesterase 10A (PDE10A): PDE10A is highly expressed in the brain and plays a role in regulating cyclic nucleotide signaling. Inhibitors of PDE10A are being investigated for the treatment of schizophrenia and other neuropsychiatric disorders.[18] Novel imidazo[4,5-b]pyridines have been discovered as potent and selective PDE10A inhibitors with good oral bioavailability and receptor occupancy in the brain.[18]
-
Enzymes in Neurodegenerative Pathways: Imidazo[4,5-b]pyridine and its isomers are being explored as ligands for enzymes implicated in neurodegenerative diseases like Alzheimer's and Parkinson's disease.[16] These targets include β-secretase, γ-secretase, and leucine-rich repeat kinase 2 (LRRK2).[16]
-
Receptors in the CNS: Various imidazopyridine scaffolds act as potent ligands for a range of CNS receptors, including GABA-A, histamine H3, serotonin (5-HT), dopamine D4, and adenosine A2A receptors.[16] This broad receptor activity underscores their potential to modulate neurotransmission and treat conditions like depression, anxiety, and sleep disorders.[16]
Diagram 2: Targeting PDE10A in the CNS
Caption: Mechanism of action for PDE10A inhibitors.
Anti-inflammatory and Immunomodulatory Potential
The imidazo[4,5-b]pyridine scaffold has also demonstrated significant anti-inflammatory properties through the modulation of key inflammatory mediators.
-
Nitric Oxide Synthase (NOS): Inducible nitric oxide synthase (iNOS) is activated by pro-inflammatory factors and its overexpression can lead to detrimental effects. An imidazo[4,5-b]pyridine derivative has been identified as a selective inhibitor of iNOS, showcasing its potential in treating inflammatory conditions.[1]
-
Pro-inflammatory Cytokines: Certain imidazo[4,5-b]pyridine compounds have the ability to diminish the inflammatory response by reducing the levels of pro-inflammatory cytokines like TNF-α and IL-6.[1] This has been observed in models of retinal ischemia and obesity-related inflammation.[1]
Infectious Diseases: A Broad Spectrum of Activity
The structural similarity of imidazo[4,5-b]pyridines to purines also makes them effective against various pathogens that rely on purine metabolism.
-
Antiviral Activity: Imidazo[4,5-b]pyridine derivatives have shown activity against a range of DNA and RNA viruses.[6][19] Some compounds have demonstrated selective but moderate activity against respiratory syncytial virus (RSV).[6][19] Another target is the viral RNA-dependent RNA polymerase, as seen in the case of Bovine Viral Diarrhea Virus (BVDV).[1]
-
Antibacterial and Antifungal Activity: The imidazo[4,5-b]pyridine core has been incorporated into antibacterial agents.[20] Additionally, glucosamine-6-phosphate synthase, an enzyme crucial for the synthesis of the fungal cell wall, has been identified as a potential target for new imidazo[4,5-c]pyridine derivatives in the treatment of fungal infections.[1]
-
Antitubercular Activity: Novel imidazo[4,5-b]pyridine derivatives are being investigated as potential inhibitors of DprE1, an essential enzyme in Mycobacterium tuberculosis, for the development of new antitubercular agents.[21]
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of an imidazo[4,5-b]pyridine compound against a specific protein kinase.
Materials:
-
Imidazo[4,5-b]pyridine test compound
-
Recombinant protein kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
384-well microplates
-
Multimode plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the imidazo[4,5-b]pyridine compound in DMSO.
-
Reaction Setup: In a 384-well plate, add the kinase, the specific substrate, and the kinase assay buffer.
-
Compound Addition: Add the serially diluted compound to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiation of Reaction: Add ATP to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at the optimal temperature (e.g., 30°C) for the specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent will quantify the amount of product formed (e.g., ADP or phosphorylated substrate).
-
Data Acquisition: Read the plate on a multimode plate reader (e.g., luminescence or fluorescence).
-
Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Causality and Validation: This assay directly measures the ability of the compound to inhibit the enzymatic activity of the target kinase. The use of a specific substrate and recombinant enzyme ensures that the observed inhibition is directly related to the target. The dose-response curve validates the potency of the inhibitor.
Protocol 2: Cell-Based Proliferation Assay
Objective: To assess the effect of an imidazo[4,5-b]pyridine compound on the proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Imidazo[4,5-b]pyridine test compound
-
Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
96-well cell culture plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the imidazo[4,5-b]pyridine compound in cell culture medium and add them to the cells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells with the compound for a specified period (e.g., 72 hours).
-
Cell Viability Measurement: Add the cell proliferation reagent to each well and incubate according to the manufacturer's protocol. This reagent measures metabolic activity, which is proportional to the number of viable cells.
-
Data Acquisition: Read the absorbance or luminescence on a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability versus the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Causality and Validation: This assay provides a functional readout of the compound's effect on cell growth. A dose-dependent decrease in cell viability suggests that the compound is cytotoxic or cytostatic. This assay serves as a crucial secondary screen to confirm the cellular activity of compounds identified in primary biochemical assays.
Conclusion: A Scaffold with Enduring Promise
The imidazo[4,5-b]pyridine scaffold continues to be a highly valuable framework in the quest for novel therapeutic agents. Its inherent ability to mimic the purine structure provides a strategic advantage for targeting a wide range of biologically relevant molecules. From the well-established domain of kinase inhibition in oncology to emerging applications in neurodegenerative diseases and infectious agents, the versatility of this scaffold is undeniable. Future research will undoubtedly uncover new targets and refine the therapeutic potential of this remarkable class of compounds, solidifying its place in the modern drug discovery landscape.
References
- Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv
- Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry.
- Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry.
- Discovery of Disubstituted Imidazo[4,5-b]pyridines and Purines as Potent TrkA Inhibitors. Journal of Medicinal Chemistry.
- Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI.
- Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. PubMed.
- Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. PubMed.
- Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine deriv
- Imidazopyridine-based selective and multifunctional ligands of biological targets associated with psychiatric and neurodegener
- Novel amino substituted tetracyclic imidazo[4,5-b]pyridine deriv
- Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines.
- Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv
- A review on the biological activity of imidazo (4,5-b) pyridines and related compounds.
- Imidazopyridine-based selective and multifunctional ligands of biological targets associated with psychiatric and neurodegenerative diseases.
- 3-[(3′-Hydroxymethyl)-4′-hydroxybutyl]imidazo[4,5-b]pyridines—novel antiviral agents. Semantic Scholar.
- Imidazo[4,5‐b]pyridine‐based inhibitors of some cancer cells..
- Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Semantic Scholar.
- Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. PMC.
- Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv
- Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applic
- Imidazo[4,5-c]pyridines inhibit the in vitro replication of the classical swine fever virus and target the viral polymerase. PubMed.
- Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohep
- Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors. PubMed Central.
- Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. NIH.
- Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. PMC.
- Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A). PubMed Central.
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The Strategic Intermediate: A Technical Guide to Methyl 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate
An In-Depth Analysis for Chemical Researchers and Drug Development Professionals
Introduction: The Imidazo[4,5-b]pyridine Core and Its Strategic Importance
The imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic motif in modern medicinal chemistry. Its structural analogy to endogenous purines allows it to interact with a wide array of biological targets, particularly protein kinases, making it a cornerstone for the development of novel therapeutics. Within this esteemed class of molecules, methyl 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate emerges as a highly versatile and strategically important chemical intermediate. This guide provides a comprehensive technical overview of its synthesis, properties, and critical applications in the synthesis of complex, biologically active molecules.
The strategic importance of this intermediate lies in its trifunctional nature. The imidazo[4,5-b]pyridine core provides the foundational pharmacophore, the bromo-substituent at the 5-position serves as a versatile handle for a variety of cross-coupling reactions, and the methyl carboxylate at the 2-position offers a site for further modification or can act as a directing group in subsequent synthetic transformations. This unique combination of features makes it an invaluable building block for the construction of diverse chemical libraries and the targeted synthesis of high-value pharmaceutical candidates.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 1257852-22-4 | [1][2][3] |
| Molecular Formula | C₈H₆BrN₃O₂ | [2][3] |
| Molecular Weight | 256.06 g/mol | [2][3] |
| Appearance | Off-white to light yellow solid (typical) | General chemical supplier information |
| Solubility | Soluble in polar organic solvents such as DMSO and DMF. | General knowledge of similar heterocyclic compounds. |
Note: Experimental data for properties like melting point and detailed spectroscopic data are not consistently available in public literature and should be determined empirically upon synthesis or acquisition.
Synthesis of the Core Intermediate
The synthesis of this compound is a multi-step process that hinges on the initial preparation of the key precursor, 5-bromo-2,3-diaminopyridine. The overall synthetic workflow can be conceptualized as follows:
Figure 1: Synthetic workflow for this compound.
Step 1: Synthesis of 5-Bromo-2,3-diaminopyridine
The synthesis of the crucial diamine precursor is a well-established three-step process starting from 2-aminopyridine.
Experimental Protocol:
-
Bromination of 2-Aminopyridine: 2-Aminopyridine is treated with bromine in a suitable solvent like acetic acid to yield 2-amino-5-bromopyridine.
-
Nitration of 2-Amino-5-bromopyridine: The resulting 2-amino-5-bromopyridine is then nitrated at the 3-position using a mixture of nitric acid and sulfuric acid to give 2-amino-5-bromo-3-nitropyridine.
-
Reduction of the Nitro Group: The nitro group of 2-amino-5-bromo-3-nitropyridine is subsequently reduced to an amine, yielding 5-bromo-2,3-diaminopyridine. Common reducing agents for this transformation include tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
Step 2: Cyclocondensation to form the Imidazopyridine Ring
The final step involves the cyclocondensation of 5-bromo-2,3-diaminopyridine with a suitable C2-building block to form the imidazole ring. To install the desired methyl carboxylate at the 2-position, a derivative of methyl glyoxylate is the logical, though not explicitly documented in readily available literature, choice. The reaction is analogous to the well-documented condensation of o-phenylenediamines with α-keto esters.
Proposed Experimental Protocol:
-
To a solution of 5-bromo-2,3-diaminopyridine in a high-boiling polar solvent such as N,N-dimethylformamide (DMF) or ethanol, is added an equimolar amount of a methyl glyoxylate derivative (e.g., methyl glyoxylate or its hemiacetal).
-
The reaction mixture is heated to reflux for several hours, and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is cooled to room temperature, and the product is precipitated by the addition of water.
-
The crude product is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetonitrile) to afford this compound.
Applications in Complex Molecule Synthesis
The true value of this compound lies in its utility as a versatile intermediate for the synthesis of complex, biologically active molecules, particularly in the realm of kinase inhibitors. The bromo-substituent is a key functional group that enables a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis and is particularly well-suited for the derivatization of the 5-bromo-imidazo[4,5-b]pyridine core. This palladium-catalyzed reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 5-position, a common strategy in the optimization of kinase inhibitors to probe the solvent-exposed regions of the ATP-binding pocket.
Figure 2: Generalized Suzuki-Miyaura cross-coupling reaction.
Exemplary Protocol for Suzuki-Miyaura Coupling:
-
A reaction vessel is charged with this compound, an aryl or heteroaryl boronic acid (1.1-1.5 equivalents), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05-0.1 equivalents), and a base, typically potassium carbonate or cesium carbonate (2-3 equivalents).
-
The vessel is purged with an inert gas (e.g., argon or nitrogen), and a degassed solvent system, such as a mixture of 1,4-dioxane and water, is added.
-
The reaction mixture is heated to 80-100 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS.
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the desired 5-aryl-1H-imidazo[4,5-b]pyridine-2-carboxylate derivative.
Other Palladium-Catalyzed Cross-Coupling Reactions
Beyond the Suzuki-Miyaura reaction, the bromo-substituent can participate in a variety of other palladium-catalyzed cross-coupling reactions, further expanding the synthetic utility of this intermediate. These include:
-
Buchwald-Hartwig Amination: For the introduction of substituted amines at the 5-position.
-
Sonogashira Coupling: For the installation of terminal alkynes, which can be further functionalized.
-
Stille Coupling: For the coupling with organostannanes.
-
Heck Reaction: For the formation of carbon-carbon bonds with alkenes.
Modifications of the Methyl Ester
The methyl carboxylate at the 2-position provides another point of diversification. It can be readily hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions. The resulting carboxylic acid can then be coupled with a variety of amines to form amides, a common functional group in many kinase inhibitors that can form key hydrogen bond interactions with the hinge region of the kinase.
Applications in Drug Discovery: A Gateway to Kinase Inhibitors
The imidazo[4,5-b]pyridine scaffold is a well-established core for a multitude of kinase inhibitors. Its ability to mimic the purine core of ATP allows for effective competition at the ATP-binding site of kinases. The strategic derivatization of the this compound intermediate allows for the fine-tuning of potency and selectivity against specific kinase targets.
While a specific, marketed drug directly synthesized from this exact intermediate is not prominently disclosed in the public domain, numerous patents and research articles describe the synthesis of potent kinase inhibitors based on the 6-bromo-imidazo[4,5-b]pyridine core, which are structurally analogous and follow similar synthetic logic. These inhibitors have shown activity against a range of kinases, including:
-
Aurora Kinases: Crucial regulators of mitosis, making them attractive targets for cancer therapy.[4][5][6][7]
-
p21-Activated Kinase 4 (PAK4): Implicated in cell proliferation, survival, and migration in various cancers.
-
c-Met: A receptor tyrosine kinase whose dysregulation is linked to tumor growth and metastasis.
The synthetic strategies outlined in this guide for the derivatization of this compound are directly applicable to the synthesis of these and other novel kinase inhibitors.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a high-value chemical intermediate that offers medicinal chemists a powerful and versatile platform for the synthesis of novel, biologically active compounds. Its trifunctional nature allows for a wide range of synthetic manipulations, making it an ideal starting point for the construction of diverse chemical libraries and the targeted synthesis of kinase inhibitors and other potential therapeutics. A thorough understanding of its synthesis, reactivity, and handling is crucial for leveraging its full potential in drug discovery and development programs.
References
Please note that direct, publicly available, peer-reviewed synthesis protocols and spectroscopic data for this specific compound are limited. The provided information is based on established chemical principles and analogous transformations.
Sources
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- 3. This compound | 1257852-22-4 [chemicalbook.com]
- 4. Substituted imidazo[1,2-B]pyridazines as protein kinase inhibitors - Patent US-10875864-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
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The Imidazo[4,5-b]pyridine Scaffold: A Privileged Heterocycle in Kinase Inhibitor Drug Discovery
Abstract: The imidazo[4,5-b]pyridine core, a purine isostere, has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating remarkable versatility in the design of potent and selective kinase inhibitors. Its intrinsic ability to form key hydrogen bond interactions with the hinge region of the kinase active site has made it a foundational element in the development of therapeutics targeting a diverse array of kinases implicated in oncology and other diseases. This in-depth technical guide provides a comprehensive overview for researchers and drug development professionals on the discovery and development of imidazo[4,5-b]pyridine-based kinase inhibitors. We will explore the strategic rationale behind its selection, delve into synthetic methodologies, analyze structure-activity relationships (SAR) across prominent kinase families such as Aurora, BTK, and PI3K, and present a practical drug discovery workflow, complete with detailed experimental protocols. This guide aims to be a valuable resource, bridging the gap between foundational knowledge and field-proven insights in this dynamic area of drug discovery.
Part 1: The Imidazo[4,5-b]pyridine Scaffold: A Foundation for Kinase Inhibition
The Kinase Superfamily: Prime Targets in Drug Discovery
Protein kinases constitute one of the most significant classes of drug targets in the 21st century. These enzymes catalyze the transfer of a phosphate group from ATP to serine, threonine, or tyrosine residues on substrate proteins, a process known as phosphorylation. This post-translational modification acts as a molecular switch, regulating a vast number of cellular processes, including proliferation, differentiation, metabolism, and apoptosis. Aberrant kinase activity, often stemming from genetic mutations, is a hallmark of numerous human diseases, most notably cancer. Consequently, the development of small molecule inhibitors that can modulate the activity of specific kinases has become a cornerstone of modern targeted therapy.
The Concept of Privileged Scaffolds in Kinase Inhibitor Design
In the quest for novel kinase inhibitors, certain molecular frameworks, or "privileged scaffolds," have been identified that exhibit the ability to bind to multiple, often unrelated, biological targets. These scaffolds possess key structural and electronic features that allow them to interact favorably with conserved regions of protein families. The imidazo[4,5-b]pyridine core is a prime example of such a scaffold in the context of kinase inhibition.
The Imidazo[4,5-b]pyridine Core: A Bioisostere of Purine
The utility of the imidazo[4,5-b]pyridine scaffold stems from its structural and electronic similarity to the natural purine core of ATP, the universal co-substrate for all kinases.[1][2][3] This bioisosteric relationship provides a compelling starting point for inhibitor design.
-
Key Chemical Features: The scaffold features a fused imidazole and pyridine ring system. The nitrogen atoms within this heterocyclic structure are strategically positioned to act as both hydrogen bond donors and acceptors. This arrangement is particularly well-suited for interacting with the highly conserved "hinge" region of the kinase ATP-binding pocket, which typically forms a pair of hydrogen bonds with ATP and competitive inhibitors. Specifically, the N3 imidazole hydrogen acts as a donor, while the N4 pyridine nitrogen serves as an acceptor, mimicking the interactions of the adenine portion of ATP.[4]
-
Versatility for Substitution: The imidazo[4,5-b]pyridine core offers multiple positions for chemical modification. This allows medicinal chemists to systematically introduce various substituents to fine-tune the inhibitor's properties, including:
-
Potency and Selectivity: By extending substituents into specific sub-pockets of the ATP-binding site, it is possible to achieve high affinity for the target kinase while minimizing interactions with off-target kinases.
-
Physicochemical Properties: Modifications can be made to improve solubility, permeability, and metabolic stability, which are crucial for developing orally bioavailable drugs.
-
The following diagram illustrates the general binding mode of the imidazo[4,5-b]pyridine scaffold within a kinase active site.
Caption: Imidazo[4,5-b]pyridine scaffold forming key hydrogen bonds with the kinase hinge.
Part 2: Synthetic Strategies for Imidazo[4,5-b]pyridine Derivatives
The successful development of imidazo[4,5-b]pyridine kinase inhibitors relies on efficient and versatile synthetic methodologies that allow for the construction of the core scaffold and the introduction of diverse substituents.
Core Scaffold Synthesis
The most common and direct approach to the imidazo[4,5-b]pyridine core involves the condensation of a substituted 2,3-diaminopyridine with an aldehyde or a carboxylic acid derivative.[5][6]
-
From Aldehydes: The reaction of a 2,3-diaminopyridine with an aldehyde, often in the presence of an oxidizing agent like sodium metabisulfite (Na2S2O4) or in air, leads to the formation of the imidazole ring. This method is particularly useful for installing substituents at the 2-position of the scaffold.[4]
-
From Carboxylic Acids: Alternatively, condensation with a carboxylic acid or its activated form (e.g., acid chloride or ester) under dehydrating conditions, such as using polyphosphoric acid (PPA) at elevated temperatures, provides the desired imidazo[4,5-b]pyridine.[6]
Functionalization and Diversification
Once the core is assembled, further functionalization is typically required to build in the necessary elements for high potency and favorable drug-like properties. This is often achieved through modern cross-coupling reactions.
-
Suzuki and Stille Couplings: If the initial diaminopyridine or the aldehyde contains a halogen (e.g., bromine or chlorine), this handle can be used for palladium-catalyzed cross-coupling reactions to introduce aryl or heteroaryl groups.
-
Buchwald-Hartwig Amination: This reaction is invaluable for installing amine-containing substituents, which are common features in kinase inhibitors as they can form additional hydrogen bonds or improve solubility.
-
Nucleophilic Aromatic Substitution (SNAr): Halogenated positions on the pyridine ring can also be functionalized through SNAr reactions with various nucleophiles.
Example Protocol: Synthesis of a 2,7-Disubstituted Imidazo[4,5-b]pyridine
This protocol provides a generalized, two-step methodology representative of the synthesis of many imidazo[4,5-b]pyridine inhibitors, such as those targeting Aurora kinases.[4][7]
Step 1: Synthesis of the 2-Aryl-7-chloro-3H-imidazo[4,5-b]pyridine Core
-
Reaction Setup: To a round-bottom flask, add 2-amino-3-nitro-4-chloropyridine (1.0 eq), the desired aryl aldehyde (1.1 eq), and ethanol as the solvent.
-
Reductive Cyclization: Add sodium dithionite (Na2S2O4) (4.0 eq) portion-wise to the stirred suspension at room temperature. The reaction is often exothermic.
-
Reaction Monitoring: Stir the reaction mixture at reflux (typically 80-90 °C) for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the 2-aryl-7-chloro-3H-imidazo[4,5-b]pyridine intermediate.
Step 2: Nucleophilic Aromatic Substitution (SNAr) at the 7-Position
-
Reaction Setup: In a sealed vial, dissolve the 2-aryl-7-chloro-3H-imidazo[4,5-b]pyridine intermediate (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or n-butanol.
-
Addition of Reagents: Add the desired amine nucleophile (e.g., a substituted piperazine) (1.5 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Reaction Conditions: Heat the reaction mixture to 120-150 °C for 12-24 hours. The use of microwave irradiation can often significantly reduce the reaction time.
-
Monitoring and Work-up: Monitor the reaction by LC-MS. Once complete, cool the mixture, and dilute with water to precipitate the product.
-
Purification: Collect the solid by filtration, wash with water and a non-polar solvent like ether or hexanes. Further purification can be achieved by recrystallization or preparative High-Performance Liquid Chromatography (HPLC) to yield the final 2,7-disubstituted imidazo[4,5-b]pyridine product.
Part 3: Targeting Key Kinase Families with Imidazo[4,5-b]pyridine Inhibitors
The versatility of the imidazo[4,5-b]pyridine scaffold is evident from the wide range of kinases it has been successfully used to inhibit.
Aurora Kinases
Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are key regulators of mitosis.[6] Their overexpression in many human cancers makes them attractive targets for oncology drug discovery. The imidazo[4,5-b]pyridine scaffold has been extensively explored for Aurora kinase inhibition.[5][7][8][9]
-
Structure-Activity Relationship (SAR) Insights:
-
2-Position: Typically occupied by an aryl or heteroaryl group that can be substituted to enhance potency and modulate physicochemical properties.
-
7-Position: Often substituted with a basic amine, such as a piperazine moiety, which can extend into a solvent-exposed region and improve solubility and oral bioavailability.[7][8]
-
-
Lead Optimization: A notable example is the optimization of initial hits to identify potent and orally bioavailable preclinical candidates. For instance, lead optimization studies led to the identification of compound 51 (CCT137690) , a potent inhibitor of Aurora kinases that demonstrated in vivo efficacy in a colon carcinoma xenograft model following oral administration.[7][8] Another optimization effort led to a dual FLT3/Aurora kinase inhibitor, highlighting the scaffold's potential for multi-targeting.[10]
Bruton's Tyrosine Kinase (BTK)
BTK is a non-receptor tyrosine kinase crucial for B-cell receptor signaling, making it a validated therapeutic target for B-cell malignancies.[11][12] While the first-generation BTK inhibitors are covalent, there is significant interest in developing noncovalent, reversible inhibitors to potentially improve safety profiles.[11]
-
Development of Reversible Inhibitors: The imidazo[4,5-b]pyridine scaffold has been successfully employed to design novel, noncovalent BTK inhibitors.[11]
-
Key Binding Interactions and SAR: Molecular docking studies have revealed that these inhibitors form hydrogen bonds with key residues in the BTK active site, such as the gatekeeper residue Thr474 and the hinge residue Met477. SAR studies have shown that substituents on the aryl rings can significantly impact potency, with dihydroxyphenyl groups and extended functionalities on a second ring enhancing BTK inhibition.[11]
Phosphoinositide 3-kinases (PI3Ks) and mTOR
The PI3K/AKT/mTOR pathway is a critical signaling cascade that is frequently dysregulated in cancer. While many inhibitors targeting this pathway are based on the related imidazo[1,2-a]pyridine scaffold,[13][14][15][16][17] the principles of targeting the ATP-binding site are similar and provide valuable insights for the design of imidazo[4,5-b]pyridine-based inhibitors. The goal is often to achieve potent inhibition of one or more PI3K isoforms or dual inhibition of PI3K and mTOR.
Other Notable Kinase Targets
The adaptability of the imidazo[4,5-b]pyridine scaffold has led to its application against a variety of other important kinase targets:
-
FLT3: In addition to dual FLT3/Aurora inhibitors, compounds based on this scaffold have shown potent inhibition of FMS-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia (AML).[10]
-
TrkA: Imidazo[4,5-b]pyridines have been developed as potent inhibitors of Tropomyosin receptor kinase A (TrkA), which is implicated in cancer and pain.[18]
-
p21-Activated Kinase 4 (PAK4): This kinase is involved in cytoskeletal reorganization and cell motility. A fragment-based drug design approach led to the discovery of an imidazo[4,5-b]pyridine-based PAK4 inhibitor.[19]
The table below summarizes key data for representative imidazo[4,5-b]pyridine inhibitors against various kinases.
| Compound ID | Target Kinase(s) | IC50 / Kd (nM) | Cellular Activity | Key Features | Reference |
| CCT137690 (51) | Aurora A/B/C | 15 / 25 / 19 | SW620 cell growth inhibition | Orally bioavailable, in vivo efficacy | [7][8] |
| Compound 27e | Aurora A, FLT3 | Kd = 7.5 (Aurora-A), 6.2 (FLT3) | SW620 GI50 = 283 nM | Dual FLT3/Aurora inhibitor | [10] |
| Compound 6b | BTK | IC50 = 1140 | Moderate potency | Noncovalent, reversible inhibitor | [11] |
| KY-04045 | PAK4 | - | Inhibition confirmed | Discovered via FBDD | [19] |
Part 4: The Drug Discovery and Development Workflow: A Case Study Approach
The journey of an imidazo[4,5-b]pyridine inhibitor from an initial concept to a preclinical candidate follows a well-established, albeit challenging, path. This workflow is iterative and requires a multidisciplinary team of chemists, biologists, and pharmacologists.
From Hit to Lead: The Initial Discovery Phase
The starting point for a new inhibitor program is the identification of a "hit"—a compound that shows activity against the target kinase in an initial screen.
-
Hit Identification Strategies:
-
High-Throughput Screening (HTS): Screening a large library of diverse chemical compounds against the target kinase to find initial actives.
-
Fragment-Based Drug Discovery (FBDD): Screening a library of small, low-molecular-weight "fragments" to identify weak binders. These fragments are then grown or linked together to create more potent leads. This approach was used to identify a PAK4 inhibitor.[19]
-
Structure-Based Design: Using the known 3D structure of the kinase to computationally design or select compounds that are predicted to bind well.
-
The following diagram illustrates a typical workflow for a kinase inhibitor discovery program.
Caption: A typical workflow for kinase inhibitor discovery and development.
Lead Optimization
Once a promising hit series is identified, the lead optimization phase begins. This involves iterative cycles of chemical synthesis and biological testing to improve the compound's properties.
-
Key Assays for Potency and Selectivity:
-
In Vitro Kinase Inhibition Assay: This is the primary assay to determine a compound's potency (typically as an IC50 or Ki value) against the target kinase.
-
Kinome Screening: To assess selectivity, potent compounds are screened against a broad panel of other kinases. This is crucial for minimizing off-target effects.
-
Cellular Proliferation/Viability Assay: This assay determines the compound's ability to inhibit the growth of cancer cell lines that are dependent on the target kinase.
-
Protocol: In Vitro Kinase Inhibition Assay (Luminescent ADP Detection)
This protocol describes a common method for measuring kinase activity and inhibition using a technology like ADP-Glo™ (Promega).
-
Reagent Preparation:
-
Prepare a buffer solution suitable for the kinase reaction (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Prepare stock solutions of the kinase, substrate (peptide or protein), and ATP in the reaction buffer.
-
Prepare serial dilutions of the imidazo[4,5-b]pyridine inhibitor in DMSO, and then further dilute in the reaction buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the diluted inhibitor solution or DMSO (for positive and negative controls).
-
Add 2.5 µL of a 2x kinase/substrate mixture.
-
To initiate the reaction, add 5 µL of a 2x ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at 30 °C for 60 minutes.
-
-
ADP Detection:
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. This reagent terminates the kinase reaction and depletes the remaining unconsumed ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent. This reagent converts the ADP generated by the kinase reaction into a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
-
Protocol: Cellular Proliferation Assay (Luminescent ATP Detection)
This protocol uses a technology like CellTiter-Glo® (Promega) to measure the number of viable cells in culture based on the quantification of ATP.
-
Cell Plating:
-
Harvest cancer cells from culture and count them.
-
Seed the cells in a 96-well, clear-bottom, white-walled plate at a predetermined density (e.g., 2,000-5,000 cells per well) in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37 °C in a 5% CO2 incubator to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare a serial dilution of the imidazo[4,5-b]pyridine inhibitor in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the inhibitor or vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate for 72 hours at 37 °C in a 5% CO2 incubator.
-
-
Viability Measurement:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percent viability for each inhibitor concentration relative to the vehicle-treated control cells.
-
Plot the percent viability versus the logarithm of the inhibitor concentration and fit the data to determine the GI50 (concentration for 50% growth inhibition).
-
Preclinical Development
Once a lead compound with potent and selective activity is identified, it enters preclinical development. This stage involves evaluating its drug-like properties to assess its potential for clinical success.
-
In Vitro ADME Profiling: This includes assessing metabolic stability in liver microsomes, plasma protein binding, and potential for drug-drug interactions (e.g., CYP450 inhibition).[9][10]
-
In Vivo Pharmacokinetics (PK): The compound is administered to animals (e.g., mice or rats) to determine its absorption, distribution, metabolism, and excretion profile, including its half-life and oral bioavailability.[7][8]
-
In Vivo Efficacy Studies: The optimized inhibitor is tested in animal models of cancer, such as xenograft models where human tumor cells are implanted in immunocompromised mice. The goal is to demonstrate that the compound can inhibit tumor growth at a well-tolerated dose.[7][8][18]
Part 5: Future Perspectives and Emerging Opportunities
The imidazo[4,5-b]pyridine scaffold continues to be a highly valuable framework in kinase inhibitor research. Future efforts are likely to focus on several key areas:
-
Overcoming Drug Resistance: As tumors evolve, they can develop resistance to targeted therapies. Next-generation inhibitors based on the imidazo[4,5-b]pyridine scaffold will be designed to be active against known resistance mutations in kinases.
-
Expanding the Target Space: While this scaffold has been successful against many well-known kinases, there are hundreds of other kinases in the human kinome that remain largely unexplored. There is a significant opportunity to apply this privileged scaffold to novel and challenging kinase targets.
-
Targeting Allosteric Sites: Most current inhibitors are ATP-competitive. Designing imidazo[4,5-b]pyridine derivatives that bind to allosteric sites outside the ATP-binding pocket could lead to inhibitors with greater selectivity and novel mechanisms of action.
-
Combination Therapies: The future of cancer treatment lies in combination therapies. Imidazo[4,5-b]pyridine inhibitors are likely to be evaluated in combination with chemotherapy, immunotherapy, and other targeted agents to achieve synergistic effects and overcome resistance.
References
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El-Sayed, N. F., et al. (2018). Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. Bioorganic Chemistry, 80, 565-576. [Link]
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Bavetsias, V., et al. (2010). Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate. Journal of Medicinal Chemistry, 53(14), 5213-5228. [Link]
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Kim, Y., et al. (2023). Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. Molecules, 28(19), 6899. [Link]
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Faisal, A., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(21), 9416-9433. [Link]
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Jarmoni, K., Misbahi, K., & Ferrières, V. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry, 31(5), 515-528. [Link]
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Bavetsias, V., et al. (2007). Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases. Bioorganic & Medicinal Chemistry Letters, 17(23), 6563-6567. [Link]
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Bavetsias, V., et al. (2007). Imidazo[4,5-b]pyridine-based inhibitors of Aurora kinases. ResearchGate. [Link]
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Bavetsias, V., et al. (2010). Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate. PubMed. [Link]
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Andrews, M., et al. (2012). Discovery of Disubstituted Imidazo[4,5-b]pyridines and Purines as Potent TrkA Inhibitors. ACS Medicinal Chemistry Letters, 3(6), 460-464. [Link]
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Jarmoni, K., Misbahi, K., & Ferrières, V. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry, 31(5), 515-528. [Link]
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Sławiński, J., & Szafrański, K. (2020). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 25(21), 5008. [Link]
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Faisal, A., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. PubMed Central. [Link]
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Jarmoni, K., Misbahi, K., & Ferrières, V. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Bentham Science. [Link]
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Wang, T., et al. (2011). Molecular modeling studies on imidazo[4,5-b]pyridine derivatives as Aurora A kinase inhibitors using 3D-QSAR and docking approaches. European Journal of Medicinal Chemistry, 46(1), 226-236. [Link]
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Lee, K., et al. (2016). Discovery of 3H-Imidazo[4,5-b]pyridines as Potent c-Met Kinase Inhibitors: Design, Synthesis, and Biological Evaluation. ResearchGate. [Link]
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Lee, S., et al. (2016). The discovery and the structural basis of an imidazo[4,5-b]pyridine-based p21-activated kinase 4 inhibitor. Bioorganic & Medicinal Chemistry Letters, 26(11), 2580-2583. [Link]
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Zhang, Y., et al. (2020). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Scientific Reports, 10(1), 1-11. [Link]
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Aliwaini, S., et al. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 18(1), 830-837. [Link]
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Oh, S., et al. (2016). Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. Bioorganic & Medicinal Chemistry Letters, 26(3), 856-861. [Link]
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Aliwaini, S., et al. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. PubMed. [Link]
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Kim, Y., et al. (2023). Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. ResearchGate. [Link]
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Wang, X., et al. (2018). Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Semantic Scholar. [Link]
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Methodological & Application
Application Notes and Protocols for the Derivatization of Methyl 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate at the Bromine Position
Introduction: The Significance of the Imidazo[4,5-b]pyridine Scaffold
The imidazo[4,5-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural resemblance to endogenous purines allows it to interact with a wide range of biological targets, including kinases, G-protein coupled receptors, and enzymes.[1][2] Consequently, derivatives of this scaffold have shown a broad spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antibacterial properties.[2][3][4] The strategic functionalization of the imidazo[4,5-b]pyridine ring system is crucial for modulating the potency, selectivity, and pharmacokinetic properties of drug candidates.
Methyl 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate is a key intermediate that offers a versatile handle for introducing molecular diversity. The bromine atom at the C5-position is particularly amenable to derivatization through modern cross-coupling methodologies, enabling the synthesis of libraries of novel compounds for biological screening. This guide provides a detailed overview of the key palladium-catalyzed cross-coupling reactions for the derivatization of this important building block, complete with theoretical background, practical considerations, and step-by-step protocols.
Reaction Selection Guide: Strategic Derivatization at the C5-Position
The electron-deficient nature of the pyridine ring in the imidazo[4,5-b]pyridine system influences the reactivity of the C5-bromo group. Palladium-catalyzed cross-coupling reactions are the most robust and versatile methods for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at this position. The choice of reaction depends on the desired substituent to be introduced.
-
Suzuki-Miyaura Coupling: Ideal for the introduction of aryl, heteroaryl, or vinyl groups. This reaction is highly valued for its mild conditions and the commercial availability of a vast array of boronic acids and esters.[5][6]
-
Sonogashira Coupling: The method of choice for installing terminal alkynes, creating linear scaffolds that are valuable in medicinal chemistry.[7][8]
-
Buchwald-Hartwig Amination: Enables the formation of C-N bonds, allowing for the introduction of primary and secondary amines, anilines, and other nitrogen-containing moieties.[1][9]
The general workflow for these derivatization strategies is depicted below:
Figure 1: General workflow for the derivatization of the starting material.
Detailed Experimental Protocols
The following protocols are based on established methodologies for cross-coupling reactions on related heterocyclic systems and serve as a robust starting point for the derivatization of this compound.
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful method for creating biaryl linkages. For electron-deficient heterocycles like imidazo[4,5-b]pyridines, careful selection of the catalyst, ligand, and base is crucial for achieving high yields.
Reaction Scheme:
Figure 2: Suzuki-Miyaura reaction scheme.
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd₂(dba)₃ with a suitable ligand) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2-3 equivalents)
-
Solvent (e.g., 1,4-dioxane/water, DME, or toluene)
-
Inert gas (Argon or Nitrogen)
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst and ligand (if separate) under a positive flow of inert gas.
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or dichloromethane in methanol.
Confirm the structure of the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The disappearance of the proton signal corresponding to the C6-H of the starting material and the appearance of new aromatic signals are indicative of a successful coupling.
| Parameter | Typical Conditions for Imidazo[4,5-b]pyridines | Reference |
| Catalyst | Pd(dppf)Cl₂ or Pd(PPh₃)₄ | [3][10] |
| Base | K₂CO₃ or K₃PO₄ | [3][10] |
| Solvent | 1,4-Dioxane/H₂O or DME | [3][10] |
| Temperature | 85-95 °C | [10] |
Protocol 2: Sonogashira Coupling for C-C Bond Formation
The Sonogashira coupling provides a direct route to 5-alkynyl imidazo[4,5-b]pyridines, which are valuable precursors for further transformations.[7]
Reaction Scheme:
Figure 3: Sonogashira reaction scheme.
-
This compound
-
Terminal alkyne (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄) (2-5 mol%)
-
Copper(I) iodide (CuI) (1-10 mol%)
-
Base (e.g., triethylamine or diisopropylethylamine)
-
Solvent (e.g., THF, DMF, or toluene)
-
Inert gas (Argon or Nitrogen)
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), the palladium catalyst, and CuI.
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous solvent and the amine base.
-
Add the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C, depending on the reactivity of the substrates.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst residues.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer and concentrate under reduced pressure.
Purify the crude product using flash column chromatography.
Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS. A successful reaction will show the disappearance of the C6-H proton signal and the appearance of signals corresponding to the alkyne protons and carbons.
| Parameter | Typical Conditions for Bromo-pyridines | Reference |
| Pd Catalyst | Pd(PPh₃)₂Cl₂ | [8] |
| Cu Co-catalyst | CuI | [8] |
| Base | Triethylamine | [8] |
| Solvent | THF or DMF | [8] |
| Temperature | Room Temperature to 65 °C | [11] |
Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation
This reaction is a powerful tool for synthesizing arylamines from aryl halides.[1][9] The choice of ligand is critical for achieving high yields and accommodating a wide range of amine coupling partners.
Reaction Scheme:
Figure 4: Buchwald-Hartwig amination scheme.
-
This compound
-
Amine (1.2 - 1.5 equivalents)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP, or DavePhos) (1.2 - 1.5 times the Pd loading)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃) (1.5 - 2.0 equivalents)
-
Anhydrous solvent (e.g., toluene, dioxane, or THF)
-
Inert gas (Argon or Nitrogen)
-
In a glovebox or under a stream of inert gas, add the palladium pre-catalyst, ligand, and base to a dry Schlenk tube.
-
Add the this compound and the anhydrous solvent.
-
Add the amine coupling partner.
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the product by flash column chromatography.
Confirm the structure of the aminated product using ¹H NMR, ¹³C NMR, and HRMS.
| Parameter | Typical Conditions for Bromo-pyridines | Reference |
| Pd Pre-catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | [12][13] |
| Ligand | Xantphos or dppf | [12] |
| Base | NaOt-Bu or Cs₂CO₃ | [12] |
| Solvent | Toluene or Dioxane | [12] |
| Temperature | 100-110 °C | [12] |
Troubleshooting and Key Considerations
-
Low Yields: If yields are low, consider screening different palladium catalysts, ligands, bases, and solvents. The electronic properties of the coupling partners can significantly impact reaction efficiency. For Suzuki couplings with electron-deficient heterocycles, using more electron-rich phosphine ligands can be beneficial.[3]
-
Dehalogenation: The reduction of the C-Br bond to a C-H bond is a common side reaction. This can often be minimized by ensuring strictly anaerobic conditions and using purified, degassed solvents.
-
Homocoupling: Homocoupling of the boronic acid in Suzuki reactions can occur. Using a slight excess of the boronic acid and carefully controlling the reaction temperature can help to mitigate this.
-
N-Arylation: In some cases, particularly with unprotected NH groups on the imidazo[4,5-b]pyridine core, N-arylation can be a competing side reaction. Protection of the imidazole nitrogen may be necessary for certain substrates or reaction conditions.
Conclusion
The derivatization of this compound at the C5-position via palladium-catalyzed cross-coupling reactions is a powerful and versatile strategy for the synthesis of novel compounds with potential therapeutic applications. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions provide efficient and modular access to a wide range of derivatives. The protocols and considerations outlined in this guide are intended to provide researchers with a solid foundation for exploring the chemical space around this important heterocyclic scaffold.
References
- Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. PMC - NIH.
- Buchwald–Hartwig amin
- Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. Benchchem.
- Buchwald-Hartwig Amin
- Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry (RSC Publishing).
- Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- 5-Methyl-1H-imidazo[4,5-b]pyridine-2-carboxylic acid. ChemScene.
- Palladium-Catalyzed Highly Regioselective C-3 Aryl
- Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Amino-5-bromo-4-methylpyridine. Benchchem.
- Electronically flexible PYA ligands for efficient palladium-catalyzed α-arylation of ketones. Royal Society of Chemistry.
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investig
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
- Palladium‐Catalyzed Direct C(sp3)−H Arylation of 5H‐Imidazo[2,1‐a]isoindole Scaffolds With Arylbromides.
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- NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. Journal of Chemical Technology and Metallurgy.
- Novel amino substituted tetracyclic imidazo[4,5-b]pyridine deriv
- Sonogashira Coupling. Chemistry LibreTexts.
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- Palladium-catalyzed enolate arylation as a key C–C bond-forming reaction for the synthesis of isoquinolines. Organic & Biomolecular Chemistry (RSC Publishing).
- Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI.
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- Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors. PubMed Central.
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Application Notes & Protocols: Leveraging Methyl 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a potent and efficient alternative to traditional high-throughput screening (HTS) for identifying high-quality lead compounds.[1][2][3] By screening libraries of small, low-complexity molecules, or "fragments," FBDD allows for a more thorough exploration of chemical space and often yields hits with higher ligand efficiency.[2][4] This guide provides a detailed framework for the application of methyl 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate , a heterocyclic fragment, in a typical FBDD campaign. We will explore the causality behind experimental choices, provide step-by-step protocols for screening and validation, and outline a strategic path for hit-to-lead optimization.
Introduction: The Rationale for FBDD and the Imidazopyridine Scaffold
The core principle of FBDD is to identify low molecular weight fragments (typically < 300 Da) that bind with weak affinity (µM to mM range) to a biological target.[5][6] These initial hits, though weak, serve as highly efficient starting points. Their simplicity allows for structure-guided optimization, where potency is built by growing, linking, or merging fragments to better occupy the target's binding site.[7][8][9] This contrasts with HTS, which often identifies larger, more complex molecules that can be difficult to optimize without negatively impacting physicochemical properties.[3][10]
The imidazopyridine scaffold is a "drug prejudice" scaffold, recognized for its wide range of applications in medicinal chemistry due to its versatile biological activities, including anticancer, antiviral, and antibacterial properties.[11][12][13] Its unique structural and electronic characteristics allow it to engage with various enzymes and receptors through specific interactions.[12] this compound, as a fragment, presents several key features:
-
Compliance with the "Rule of Three" : It adheres to the general guidelines for fragments (MW < 300, cLogP ≤ 3, H-bond donors/acceptors ≤ 3), which increases the probability of identifying a binding event.[14][15][16][17]
-
Defined Vectors for Growth : The bromine atom and methyl ester group provide clear, chemically tractable vectors for subsequent synthetic elaboration, a critical feature for "poised fragments".[18]
-
Rigid Bicyclic Core : The fused ring system reduces conformational entropy upon binding, which can contribute favorably to binding affinity.
This application note will use a hypothetical protein kinase as the target to illustrate the workflow.
The FBDD Workflow: From Fragment to Validated Hit
A successful FBDD campaign is a multi-stage process that relies on a cascade of sensitive biophysical techniques to detect weak binding events and eliminate false positives.[19][20]
Caption: A typical workflow for a Fragment-Based Drug Discovery (FBDD) campaign.
Experimental Protocols
Fragment Library Preparation and Quality Control
Causality: The success of an FBDD screen is highly dependent on the quality of the fragment library.[2] Fragments must be highly soluble in aqueous buffers to be screened at the high concentrations (typically 100 µM - 2 mM) needed to detect weak binding.[15] Purity is also critical to ensure that any observed activity is due to the intended molecule.
Protocol: Solubility and Purity Assessment
-
Stock Solution Preparation : Prepare a high-concentration stock solution of this compound (e.g., 100 mM) in 100% DMSO.
-
Aqueous Solubility Test :
-
Serially dilute the DMSO stock into the chosen assay buffer (e.g., PBS, pH 7.4) to final concentrations ranging from 10 µM to 2 mM.
-
Incubate for 1-2 hours at room temperature.
-
Visually inspect for precipitation.
-
Quantify solubility using Nephelometry or a similar light-scattering technique. The highest concentration remaining clear is the maximum screening concentration.
-
-
Purity Analysis :
-
Analyze the fragment using LC-MS and ¹H NMR to confirm identity and assess purity. A purity of >95% is required.
-
| Property | Guideline ("Rule of Three") | This compound |
| Molecular Weight (MW) | < 300 Da | 256.08 g/mol |
| cLogP | ≤ 3 | ~1.5-2.0 (Estimated) |
| H-Bond Donors | ≤ 3 | 1 |
| H-Bond Acceptors | ≤ 3 | 3 |
| Rotatable Bonds | ≤ 3 | 1 |
| Purity | > 95% | > 95% (Verified) |
| Aqueous Solubility | High (µM-mM) | To be determined (Target >500 µM) |
| Caption: Physicochemical properties of the target fragment against the "Rule of Three". |
Primary Screening: Surface Plasmon Resonance (SPR)
Causality: SPR is a highly sensitive, label-free biophysical technique ideal for primary fragment screening.[21][22][23] It provides real-time binding data, requires low protein consumption, and can measure both kinetics and affinity, helping to eliminate non-specific binders early in the process.[21][24]
Protocol: SPR-Based Fragment Screening
-
Target Immobilization : Immobilize the purified protein kinase onto a sensor chip (e.g., CM5) via amine coupling to achieve a target density of ~8,000-12,000 Response Units (RU). A reference flow cell should be prepared similarly but without the protein to subtract bulk refractive index changes.
-
Screening Run :
-
Inject fragments from the library, including this compound, at a single high concentration (e.g., 200 µM) over the target and reference flow cells.
-
Use a short contact time (e.g., 30-60 seconds) and a longer dissociation time (e.g., 120 seconds) to observe binding and dissociation events.
-
Include DMSO concentration matching in the running buffer to minimize solvent mismatch artifacts.[21]
-
-
Hit Identification : A "hit" is defined as a fragment that produces a specific, concentration-dependent binding response on the target surface that is significantly above the noise and responses of non-binders.
Orthogonal Hit Validation: NMR Spectroscopy
Causality: To build confidence in the hits from the primary screen and eliminate technique-specific artifacts, an orthogonal validation step is essential.[5][19] NMR spectroscopy is a powerful method for this, as it observes the interaction in solution and can provide structural information about the binding site.[14][25][26] Ligand-observed NMR techniques like Saturation Transfer Difference (STD) are particularly well-suited for detecting weak fragment binding.[14][18]
Protocol: STD-NMR for Hit Confirmation
-
Sample Preparation : Prepare a sample containing the protein kinase (e.g., 10-20 µM) and the fragment hit, methyl 5-bromo-1H-imidazo[4,s-b]pyridine-2-carboxylate (e.g., 200-500 µM), in a deuterated buffer.
-
Acquisition :
-
Acquire a standard 1D ¹H NMR spectrum as a reference.
-
Acquire an STD spectrum by selectively saturating a region of the protein's proton spectrum and observing the transfer of this saturation to the bound ligand's protons.
-
Acquire a reference "off-resonance" spectrum where no protein saturation occurs.
-
-
Analysis : Subtract the on-resonance spectrum from the off-resonance spectrum. The resulting difference spectrum will only show signals from the protons of the fragment that are in close proximity to the protein, thus confirming a direct binding interaction.
Structural Characterization: X-ray Crystallography
Causality: Obtaining a high-resolution crystal structure of the fragment-protein complex is the definitive goal of the hit validation phase.[25][27][28] This structural information is invaluable for the subsequent hit-to-lead optimization, as it reveals the precise binding mode and identifies potential vectors for fragment growth into nearby pockets.[4][29]
Protocol: Co-crystallization or Soaking
-
Crystal Soaking :
-
Grow apo-crystals of the protein kinase under established conditions.
-
Prepare a soaking solution containing a high concentration of the fragment (e.g., 1-10 mM) dissolved in the crystal mother liquor with a tolerable percentage of DMSO.
-
Transfer the apo-crystals into the soaking solution and incubate for a period ranging from minutes to hours.
-
-
Data Collection & Analysis :
-
Cryo-protect the soaked crystal and collect X-ray diffraction data at a synchrotron source.[29]
-
Process the data and solve the structure by molecular replacement using the apo-protein structure.
-
Analyze the resulting electron density maps to unambiguously identify the bound fragment and characterize its interactions (e.g., hydrogen bonds, hydrophobic contacts) with the protein.[28]
-
Hit-to-Lead Optimization: A Structure-Guided Approach
With a validated hit and a co-crystal structure in hand, the next phase is to transform the low-affinity fragment into a potent lead compound. This process is driven by medicinal chemistry and guided by structural insights.[9][30][31]
Caption: Strategies for hit-to-lead optimization from a validated fragment hit.
Strategy: Fragment Growing Assuming the crystal structure reveals that the bromine atom at the 5-position points towards a nearby hydrophobic pocket, a "fragment growing" strategy is logical.[7][8]
-
Design : Propose modifications to replace the bromine atom with small, hydrophobic groups (e.g., methyl, ethyl, cyclopropyl) or groups capable of forming additional interactions (e.g., a small phenyl ring). This can be achieved synthetically via Suzuki or Sonogashira coupling reactions.
-
Synthesis : Synthesize a small library of analogs based on these designs.
-
Testing : Screen the new analogs using the established SPR assay to determine their binding affinity (Kᴅ).
-
Analysis : Calculate the Ligand Efficiency (LE) for each new compound. The goal is to achieve significant gains in potency (lower Kᴅ) while maintaining or improving the LE. A successful modification will make a productive interaction with the target, while an unsuccessful one may add bulk without improving affinity, thus lowering the LE.[5]
-
Iteration : If successful, use the structural information from the new, more potent analogs to guide the next round of design and synthesis, iteratively building the fragment into a high-quality lead compound.[4]
Conclusion
This compound represents a valuable starting point for a fragment-based drug discovery campaign. Its adherence to the "Rule of Three," combined with a versatile and medicinally relevant imidazopyridine core, makes it an attractive candidate for screening libraries. By employing a rigorous and logical cascade of biophysical techniques—from primary screening with SPR to orthogonal validation with NMR and definitive structural elucidation with X-ray crystallography—researchers can confidently identify and validate its interaction with a target. The true power of this approach is realized in the subsequent structure-guided optimization, where the initial, low-affinity fragment is intelligently elaborated into a potent and drug-like lead compound.
References
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Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. Available at: [Link]
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An Introduction to Fragment-Based Drug Discovery (FBDD). Drug Discovery Resources. Available at: [Link]
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Fragment Screening. Sygnature Discovery. Available at: [Link]
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Fragment-based screening using X-ray crystallography and NMR spectroscopy. PubMed. Available at: [Link]
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Biophysical screening in fragment-based drug design: a brief overview. Oxford Academic. Available at: [Link]
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SPR-based fragment screening: advantages and applications. PubMed. Available at: [Link]
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Fragment-Based Lead Discovery Using X-ray Crystallography. ACS Publications. Available at: [Link]
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Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. PNAS. Available at: [Link]
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Fragment Screening By Crystallography: An Alternative To High Throughput Screening. Sygnature Discovery. Available at: [Link]
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NMR Spectroscopy in Fragment-Based Drug Design. Creative Biostructure. Available at: [Link]
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Crystallographic Fragment Screening in Drug Discovery. SARomics Biostructures. Available at: [Link]
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Fragment-based screening using X-ray crystallography and NMR spectroscopy. ResearchGate. Available at: [Link]
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Fragment Based Drug Design: A Review. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
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Fragment-based drug discovery-the importance of high-quality molecule libraries. PubMed. Available at: [Link]
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Biophysics for Successful Drug Discovery Programs. Eurofins Discovery. Available at: [Link]
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Fragment-based lead discovery. Wikipedia. Available at: [Link]
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Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences. Available at: [Link]
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Fragment‐based drug discovery—the importance of high‐quality molecule libraries. PMC. Available at: [Link]
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Fragment-Based Drug Discovery Using NMR Spectroscopy. PMC. Available at: [Link]
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SPR-based Fragment Screening: Advantages and Applications. Ingenta Connect. Available at: [Link]
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Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved? PubMed Central. Available at: [Link]
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Biophysical screening in fragment-based drug design: a brief overview. Bioscience Horizons. Available at: [Link]
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Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved? Frontiers in Molecular Biosciences. Available at: [Link]
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Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. MDPI. Available at: [Link]
-
The 'rule of three' for fragment-based drug discovery: Where are we now? ResearchGate. Available at: [Link]
-
Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery. MDPI. Available at: [Link]
-
Different hit-to-lead optimization strategies (fragment growing, merging and linking approach). ResearchGate. Available at: [Link]
-
Pushing the Rule of 3. Practical Fragments Blog. Available at: [Link]
-
In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Sci-Hub. Available at: [Link]
-
Hot spot analysis for driving the development of hits into leads in fragment based drug discovery. PMC. Available at: [Link]
-
Discovery of Imidazopyridine Derivatives as Highly Potent Respiratory Syncytial Virus Fusion Inhibitors. PMC. Available at: [Link]
-
Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. PMC. Available at: [Link]
-
Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. PharmaFeatures. Available at: [Link]
-
Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences. Available at: [Link]
-
In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. PMC. Available at: [Link]
-
Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Publishing. Available at: [Link]
-
Recent Developments in Fragment-Based Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]
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Application Notes and Protocols: Synthesis of Novel Kinase Inhibitors from Methyl 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate
Abstract
The imidazo[4,5-b]pyridine core is a well-established "privileged scaffold" in medicinal chemistry, bearing a structural resemblance to endogenous purines and enabling potent interactions with a variety of biological targets, particularly protein kinases.[1][2] Its ability to form key hydrogen bonds within the ATP-binding site makes it an ideal starting point for the design of novel kinase inhibitors. This guide provides a detailed strategic workflow and experimental protocols for the synthesis of a diverse library of potential kinase inhibitors starting from the versatile building block, methyl 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate . We will focus on palladium-catalyzed cross-coupling reactions at the C5-position and subsequent amidation at the C2-position to generate chemical diversity. Furthermore, a standard protocol for evaluating the in vitro efficacy of these novel compounds against a representative kinase target is provided.
Introduction: The Strategic Value of the Imidazo[4,5-b]pyridine Scaffold
The pursuit of selective and potent kinase inhibitors is a cornerstone of modern drug discovery, targeting diseases ranging from cancer to inflammatory disorders. The imidazo[4,5-b]pyridine framework has proven to be a highly successful core structure for inhibiting a range of kinases, including Aurora kinases, Bruton's tyrosine kinase (BTK), cyclin-dependent kinase 9 (CDK9), and Tropomyosin receptor kinase A (TrkA).[3][4][5][6]
The chosen starting material, This compound , offers a dual-pronged approach for diversification:
-
The C5-Bromo Group: This serves as a versatile handle for introducing a wide array of aryl, heteroaryl, or amino substituents via robust and well-documented palladium-catalyzed cross-coupling reactions. This position often extends into the solvent-exposed region of the kinase active site, allowing for modulation of solubility, cell permeability, and selectivity.
-
The C2-Methyl Ester: This group can be readily converted into a variety of amides. The amide NH often acts as a critical hydrogen bond donor, anchoring the inhibitor to the "hinge region" of the kinase, a conserved backbone that connects the N- and C-lobes of the enzyme.
This strategic combination allows for the systematic exploration of chemical space around a validated pharmacophore to identify novel, potent, and selective kinase inhibitors.
Overall Synthetic Strategy
The synthetic approach is designed as a two-stage diversification strategy. First, the C5-position is functionalized using either Suzuki-Miyaura or Buchwald-Hartwig cross-coupling. Second, the C2-ester is converted to an amide, creating a library of final compounds.
Caption: General workflow for the synthesis of the kinase inhibitor library.
Detailed Experimental Protocols
Protocol 3.1: C5-Arylation via Suzuki-Miyaura Cross-Coupling
Principle: The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide, forming a carbon-carbon bond.[7][8] This protocol is ideal for introducing diverse (hetero)aryl groups at the C5-position, which can probe interactions in the ribose-binding pocket or solvent-exposed regions of the kinase.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Materials & Reagents:
-
This compound (1.0 eq)
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (0.05 - 0.1 eq)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 - 3.0 eq)
-
Solvent: 1,4-Dioxane and Water (4:1 mixture)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Saturated aqueous NaCl (brine)
Procedure:
-
To a flame-dried round-bottom flask or microwave vial, add this compound, the selected arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the degassed solvent mixture (1,4-dioxane/water). The reaction mixture should be a suspension.
-
Heat the reaction to 90-100 °C (or use microwave irradiation at 120 °C for 30-60 minutes) and monitor by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of 0-100% EtOAc in hexanes) to yield the C5-arylated intermediate.
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and LC-MS. The disappearance of the C-H signal in the bromo-pyridine region and the appearance of new aromatic signals will be indicative of successful coupling.
Protocol 3.2: C5-Amination via Buchwald-Hartwig Cross-Coupling
Principle: The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming carbon-nitrogen bonds.[9][10] This allows the introduction of primary or secondary amines at the C5-position, which can form crucial hydrogen bonds or ionic interactions with the target kinase.
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Materials & Reagents:
-
This compound (1.0 eq)
-
Amine (e.g., morpholine or aniline) (1.2 - 2.0 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃) (0.02 - 0.05 eq)
-
Phosphine Ligand (e.g., XPhos or BINAP) (0.04 - 0.1 eq)
-
Base (e.g., Sodium tert-butoxide (NaOtBu) or LHMDS) (1.5 - 2.5 eq)[11]
-
Anhydrous, degassed solvent (e.g., Toluene or THF)
Procedure:
-
To a flame-dried Schlenk flask, add the palladium precatalyst, phosphine ligand, and base under an inert atmosphere.
-
Add the anhydrous, degassed solvent, followed by the starting material and the amine.
-
Heat the reaction mixture to 80-110 °C under the inert atmosphere. Monitor progress by LC-MS.
-
Upon completion, cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to yield the C5-aminated intermediate.
Troubleshooting: If the reaction is sluggish, especially with electron-rich amines, switching to a more electron-rich and bulky phosphine ligand (like BrettPhos) may improve yields.[11] Ensure the base is fresh and handled under strictly anhydrous conditions.
Protocol 3.3: C2-Amide Formation
Principle: This two-step, one-pot procedure first saponifies the methyl ester to a carboxylic acid, which is then coupled with a desired amine using a standard peptide coupling reagent. This generates the final compounds.
Materials & Reagents:
-
C5-functionalized intermediate (from 3.1 or 3.2) (1.0 eq)
-
Lithium Hydroxide (LiOH) (1.5 - 2.0 eq)
-
Solvent: THF/Methanol/Water mixture (e.g., 3:1:1)
-
Amine (R₂-NH₂) (1.2 eq)
-
Coupling Reagent (e.g., HATU or HBTU) (1.2 eq)
-
Amine Base (e.g., DIPEA or Et₃N) (2.0 - 3.0 eq)
-
Anhydrous DMF
Procedure:
-
Saponification: Dissolve the C5-functionalized intermediate in the THF/Methanol/Water solvent mixture. Add LiOH and stir at room temperature until LC-MS confirms complete conversion to the carboxylic acid (typically 1-4 hours).
-
Carefully acidify the mixture to pH ~4-5 with 1N HCl.
-
Extract the carboxylic acid product with ethyl acetate. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. The crude acid is often carried forward without further purification.
-
Amide Coupling: Dissolve the crude carboxylic acid in anhydrous DMF.
-
Add the desired amine (R₂-NH₂), the coupling reagent (HATU), and the amine base (DIPEA).
-
Stir the reaction at room temperature for 2-12 hours, monitoring by LC-MS.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous LiCl solution (to remove DMF), followed by brine.
-
Dry over Na₂SO₄, filter, and concentrate.
-
Purify the final compound by preparative HPLC or silica gel chromatography.
Characterization: Confirm the identity and purity of final compounds using ¹H NMR and HRMS. Purity should be assessed by analytical HPLC (>95% is desirable for biological testing).
Example Library Synthesis Data
The following table illustrates a small, representative library that could be synthesized using the protocols above.
| Compound ID | C5-Substituent (R¹) | C2-Amide (R²) | Synthetic Route | Theoretical MW |
| KIN-001 | 4-Methoxyphenyl | Cyclopropylamine | 3.1 -> 3.3 | 336.37 |
| KIN-002 | 3-Pyridyl | Cyclopropylamine | 3.1 -> 3.3 | 307.33 |
| KIN-003 | Morpholin-4-yl | Cyclopropylamine | 3.2 -> 3.3 | 317.36 |
| KIN-004 | 4-Methylphenyl | Benzylamine | 3.2 -> 3.3 | 410.46 |
| KIN-005 | 4-Methoxyphenyl | Benzylamine | 3.1 -> 3.3 | 426.46 |
Biological Evaluation: In Vitro Kinase Inhibition Assay
Principle: To assess the potency of the synthesized compounds, an in vitro kinase assay is performed. The ADP-Glo™ Kinase Assay is a common method that measures the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of the inhibitor corresponds to kinase inhibition. The output is a luminescent signal, where lower light output signifies higher inhibition.
Caption: ATP-competitive kinase inhibition mechanism.
Protocol: ADP-Glo™ Kinase Assay (General)
-
Compound Preparation: Prepare a stock solution of each synthesized inhibitor in 100% DMSO (e.g., 10 mM). Create a serial dilution series (e.g., 11 points, 1:3 dilution) in a 384-well plate.
-
Kinase Reaction:
-
Add the kinase buffer to the wells.
-
Add the substrate peptide and ATP solution.
-
Add the serially diluted compounds.
-
Initiate the reaction by adding the kinase enzyme (e.g., Aurora Kinase A).
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction by adding ADP-Glo™ Reagent. This depletes the remaining unconsumed ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent. This converts the ADP produced into ATP, which then drives a luciferase/luciferin reaction, generating a luminescent signal. Incubate for 30 minutes.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis:
-
Normalize the data using positive (no inhibitor) and negative (no kinase) controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).
-
Hypothetical Results and Structure-Activity Relationship (SAR)
| Compound ID | Target Kinase | IC₅₀ (nM) |
| KIN-001 | Aurora A | 150 |
| KIN-002 | Aurora A | 250 |
| KIN-003 | Aurora A | 25 |
| KIN-004 | Aurora A | 400 |
| KIN-005 | Aurora A | 85 |
SAR Insights (Hypothetical):
-
C5-Position: The replacement of an aryl group (KIN-001) with a morpholine ring (KIN-003) resulted in a significant increase in potency. This suggests the oxygen atom in the morpholine ring may be acting as a hydrogen bond acceptor with a residue in the solvent-front region, or that the increased polarity and favorable solubility profile of the morpholine moiety is beneficial for binding.
-
C2-Position: Comparing KIN-001 and KIN-005, changing the C2-amide from a small cyclopropyl group to a larger benzylamine resulted in a slight improvement in potency, indicating that this pocket can tolerate and may even favor additional hydrophobic interactions.
Conclusion
This application note details a robust and flexible strategy for the synthesis and evaluation of novel kinase inhibitors based on the imidazo[4,5-b]pyridine scaffold. By leveraging the versatility of the This compound starting material, researchers can efficiently generate diverse libraries of compounds. The combination of powerful palladium-catalyzed cross-coupling reactions and standard amidation, followed by systematic in vitro biological evaluation, provides a clear and effective pathway for the discovery of new therapeutic candidates.
References
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Nikolova, S., et al. (2020). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules. [Link]
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Jarmoni, K., et al. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry. [Link]
-
Jarmoni, K., et al. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. PubMed. [Link]
-
Di Pietro, O., et al. (2016). Imidazopyridine-based inhibitors of glycogen synthase kinase 3: synthesis and evaluation of amide isostere replacements of the carboxamide scaffold. PubMed. [Link]
-
Wang, T., et al. (2010). Discovery of Disubstituted Imidazo[4,5-b]pyridines and Purines as Potent TrkA Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Lee, S., et al. (2025). Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
El-Badry, O. M., et al. (2018). Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. Bioorganic Chemistry. [Link]
-
Ding, K., et al. (2023). Discovery of 1H-Imidazo[4,5-b]pyridine Derivatives as Potent and Selective BET Inhibitors for the Management of Neuropathic Pain. Journal of Medicinal Chemistry. [Link]
-
Kumar, R., et al. (2020). Medicinal compounds containing imidazo[4,5-b] pyridine as the pharmacophore. ResearchGate. [Link]
-
Jabri, Z., et al. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. Journal of Chemical Technology and Metallurgy. [Link]
-
Wikipedia. (2024). Suzuki reaction. Wikipedia. [Link]
-
Wikipedia. (2024). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Surry, D. S., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters. [Link]
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- 3. Discovery of Disubstituted Imidazo[4,5-b]pyridines and Purines as Potent TrkA Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Note: High-Purity Isolation of Methyl 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate
Abstract
This document provides a comprehensive guide to the purification of methyl 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2] The protocols detailed herein are designed for researchers and drug development professionals, emphasizing not only the procedural steps but also the underlying scientific principles to empower rational decision-making during the purification process. We will cover methods ranging from bulk purification via recrystallization and flash column chromatography to high-purity isolation using High-Performance Liquid Chromatography (HPLC). Each protocol is supported by methods for purity assessment and structural verification, including NMR and mass spectrometry, to ensure a self-validating workflow.
Introduction: The Importance of Purity
The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of molecules with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][3] this compound serves as a critical building block for the synthesis of these complex therapeutic agents. The presence of impurities, such as starting materials, regioisomers, or reaction by-products, can drastically alter the outcomes of subsequent synthetic steps and biological assays.[4][5] Therefore, robust and reliable purification techniques are paramount to ensure the integrity and reproducibility of research and development efforts.
This guide outlines a multi-tiered strategy for isolating the target compound, allowing the user to select the most appropriate method based on the initial crude purity and the final application's requirements.
Foundational Technique: Flash Column Chromatography
Flash column chromatography is the workhorse method for purifying gram-to-multi-gram quantities of moderately polar organic compounds like our target molecule. The principle relies on the differential partitioning of the compound and its impurities between a stationary phase (typically silica gel) and a mobile phase (eluent).
The Causality Behind Method Selection
-
Stationary Phase: Silica gel (SiO₂) is the standard choice due to its polarity, which effectively interacts with the polar functional groups of the imidazo[4,5-b]pyridine core (N-H, C=N) and the methyl ester.
-
Mobile Phase (Eluent): A solvent system with tunable polarity is required. The goal is to find a mixture where the target compound has a retention factor (Rƒ) of approximately 0.25-0.35 on a TLC plate, which generally translates to effective separation on a column. Common systems for this class of compounds involve a non-polar solvent blended with a more polar one.[5][6]
Table 1: Recommended Eluent Systems for Flash Chromatography
| Eluent System | Ratio (v/v) | Rationale & Application |
| Ethyl Acetate / Hexane | 10% - 50% EtOAc | A standard, effective system for moderately polar compounds. Start with a low polarity and gradually increase to elute the product.[6] |
| Dichloromethane / Methanol | 1% - 10% MeOH | A more polar system, useful if the compound shows low mobility in EtOAc/Hexane. Ideal for eluting more polar impurities after the product.[5] |
| Dichloromethane / Hexane | 50% - 100% DCM | Good for separating less polar impurities from the product.[1] |
Step-by-Step Protocol: Flash Column Chromatography
-
TLC Analysis: Dissolve a small sample of the crude material in a suitable solvent (e.g., DCM or Ethyl Acetate). Spot it on a silica gel TLC plate and develop it using the eluent systems from Table 1 to determine the optimal mobile phase.
-
Column Packing: Select an appropriately sized column for the amount of crude material. Prepare a slurry of silica gel in the least polar solvent of your chosen eluent system (e.g., hexane). Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Pre-adsorb the crude material onto a small amount of silica gel ("dry loading"). To do this, dissolve the crude product in a minimal amount of a volatile solvent (like DCM), add silica gel, and evaporate the solvent under reduced pressure until a free-flowing powder is obtained. Carefully add this powder to the top of the packed column.
-
Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) according to the TLC analysis. For example, start with 10% EtOAc in Hexane and gradually increase to 40% EtOAc.
-
Fraction Collection: Collect fractions in test tubes and monitor their contents by TLC.
-
Product Isolation: Combine the fractions containing the pure product (as determined by a single spot on TLC). Evaporate the solvent under reduced pressure to yield the purified this compound.
Diagram 1: General Purification Workflow
Caption: A decision-based workflow for purifying the target compound.
Final Polishing: Recrystallization
For crude material that is already relatively pure (>90%), recrystallization is an efficient and economical method for removing minor impurities. The principle is based on the differential solubility of the compound and impurities in a given solvent at different temperatures.
Step-by-Step Protocol: Recrystallization
-
Solvent Selection: The ideal solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For many imidazo[4,5-b]pyridine derivatives, ethanol is a good starting point.[1][7]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of hot solvent until the solid just dissolves completely.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
High-Purity Applications: Preparative HPLC
When the highest possible purity is required for applications like quantitative bioassays or reference standard preparation, preparative HPLC is the method of choice. It offers superior resolution compared to flash chromatography.
The Causality Behind Method Selection
-
Stationary Phase: A reversed-phase C18 column is typically used. The non-polar C18 chains interact with the heterocyclic compound, and elution is achieved by increasing the polarity of the mobile phase.[4]
-
Mobile Phase: A mixture of acetonitrile (MeCN) and water is common. A modifier, such as formic acid (0.1%), is often added to protonate the basic nitrogen atoms on the pyridine and imidazole rings, leading to sharper peaks and better separation.[8]
Table 2: Typical Preparative HPLC Parameters
| Parameter | Setting | Rationale |
| Column | Reversed-Phase C18 (e.g., 19 x 150 mm, 5 µm) | Standard for separation of small organic molecules.[4] |
| Mobile Phase A | Water + 0.1% Formic Acid | The polar component of the mobile phase. Formic acid ensures MS compatibility and improves peak shape.[8] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | The non-polar (eluting) component. |
| Gradient | 10% B to 95% B over 20-30 minutes | A gradient ensures that impurities with different polarities are separated and eluted efficiently. |
| Flow Rate | 5-20 mL/min | Dependent on column diameter. |
| Detection | UV at 254 nm | The aromatic nature of the compound allows for strong UV absorbance. |
Step-by-Step Protocol: Preparative HPLC
-
Sample Preparation: Dissolve the partially purified compound in a minimal amount of a suitable solvent (e.g., DMSO or mobile phase). Filter the solution through a 0.45 µm syringe filter to remove particulates.
-
Method Development: If necessary, develop an analytical-scale method first to optimize the separation gradient.
-
Injection & Fractionation: Inject the sample onto the preparative column. Collect fractions corresponding to the main product peak based on the UV chromatogram.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm their purity.
-
Isolation: Combine the pure fractions and remove the HPLC solvents, typically by lyophilization (freeze-drying) if the mobile phase is water/acetonitrile based.
Purity Assessment and Structural Confirmation
Purification is incomplete without rigorous validation. The following methods are essential to confirm the purity and identity of the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are the most powerful tools for confirming the structure of the isolated compound and identifying any remaining impurities. The spectra should be clean, with sharp signals corresponding to the expected structure.
-
¹H NMR: Expect signals for the aromatic protons on the pyridine ring, the imidazole proton, and the methyl ester singlet.[6][9]
-
¹³C NMR: Expect distinct signals for each unique carbon atom in the molecule. The absence of signals from known impurities or starting materials is a strong indicator of purity.[6][9]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. For this compound, a key diagnostic feature is the isotopic signature of the bromine atom.
-
The Bromine Isotope Pattern: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[10] This results in two molecular ion peaks in the mass spectrum: one for the molecule containing ⁷⁹Br (M) and another for the molecule containing ⁸¹Br (M+2), with nearly identical intensities.[11] This pattern is a definitive confirmation of the presence of a single bromine atom.
Diagram 2: Principle of Chromatographic Separation
Caption: Compounds separate based on their affinity for the stationary phase.
Melting Point (MP) Analysis
A pure crystalline solid will exhibit a sharp melting point over a narrow range (e.g., 1-2 °C). A broad or depressed melting point is a classic indication of the presence of impurities.
Conclusion
The successful purification of this compound is a critical step in its use as a synthetic intermediate. By employing a logical workflow that begins with flash column chromatography for bulk purification and progresses to recrystallization or preparative HPLC for final polishing, researchers can reliably obtain material of high purity. The process must be validated at each stage, with TLC, NMR, and MS serving as indispensable tools to confirm both the purity and structural identity of the final product. This integrated approach ensures the quality and reliability of the materials used in subsequent research and development activities.
References
-
SIELC Technologies. (2018). 1H-Imidazo[4,5-b]pyridine. Available at: [Link]
-
Jabri, Z., et al. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. Journal of Chemical Technology and Metallurgy, 57(3), 451-463. Available at: [Link]
-
Reddy, T. R., et al. (2018). Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. ACS Omega, 3(4), 4384–4393. Available at: [Link]
-
Shelke, R. N., et al. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. ResearchGate. Available at: [Link]
-
FULIR. Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. Available at: [Link]
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FULIR. Imidazo[4,5-b]pyridine derived iminocoumarins as potential pH probes. Available at: [Link]
-
El Aissouq, A., et al. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Molecules, 28(7), 3184. Available at: [Link]
-
Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Available at: [Link]
-
Michigan State University Department of Chemistry. Mass Spectrometry. Available at: [Link]
-
Gomas, F. U., et al. (2018). Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors. Chemistry Central Journal, 12(1), 133. Available at: [Link]
-
Foks, H., & Gobis, K. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(3), 399. Available at: [Link]
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Application Notes & Protocols for the Analytical Characterization of Methyl 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate Analogs
Abstract
The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1][2][3] Analogs of methyl 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate are of significant interest in drug discovery programs. Rigorous and comprehensive analytical characterization is paramount to confirm the identity, purity, and structural integrity of these molecules, ensuring reliable structure-activity relationship (SAR) studies and adherence to regulatory standards. This guide provides a detailed overview of the essential analytical techniques and validated protocols for the characterization of this important class of nitrogen-containing heterocyclic compounds.[4][5][6]
Foundational Strategy for Structural Verification and Purity Assessment
A multi-faceted analytical approach is required to unambiguously characterize novel chemical entities. No single technique is sufficient. For the target analogs, a combination of chromatographic and spectroscopic methods should be employed. The strategy is to first assess purity and isolate the compound using a high-resolution separation technique (HPLC), and then to apply a suite of spectroscopic methods (MS, NMR) to elucidate and confirm the molecular structure. For definitive three-dimensional structure confirmation, X-ray crystallography is the gold standard. Finally, elemental analysis provides fundamental confirmation of the empirical formula.
Caption: A typical workflow for the analytical characterization of novel small molecules.
Chromatographic Purity: High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the industry-standard method for determining the purity of small molecule drug candidates due to its high resolving power and compatibility with a wide range of detectors.[7] For imidazo[4,5-b]pyridine analogs, a C18 silica column is typically effective.
Causality Behind Experimental Choices
-
Stationary Phase: A C18 (octadecylsilane) column is chosen for its hydrophobic nature, which provides good retention for the moderately polar imidazo[4,5-b]pyridine core.
-
Mobile Phase: A gradient of acetonitrile (ACN) and water is used. ACN is a common organic modifier that provides good peak shape for nitrogen-containing heterocycles.
-
Modifier: A small amount of acid (formic acid or trifluoroacetic acid) is added to the mobile phase to protonate the basic nitrogen atoms on the pyridine and imidazole rings. This minimizes peak tailing by preventing unwanted interactions with residual silanols on the stationary phase, resulting in sharper, more symmetrical peaks.
-
Detection: The fused aromatic system of the imidazo[4,5-b]pyridine core contains a strong chromophore, making UV detection highly effective. A wavelength of 220 nm is a good starting point for general detection.[8]
Protocol: RP-HPLC Purity Analysis
-
Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (ACN).
-
Sample Preparation: Dissolve ~1 mg of the analog in 1 mL of a 50:50 mixture of ACN/Water to create a 1 mg/mL stock solution. Further dilute to ~0.1 mg/mL for injection.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.[9]
-
Injection Volume: 5 µL.
-
Detection Wavelength: 220 nm.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |
-
-
Data Analysis: Integrate all peaks. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks. A purity level of ≥95% is generally required for material used in biological screening.
Representative Data
| Compound ID | Retention Time (min) | Peak Area (%) | Purity Assessment |
| Analog-01 | 15.82 | 98.7% | Pass |
| Impurity A | 12.45 | 0.8% | - |
| Impurity B | 16.51 | 0.5% | - |
Molecular Weight and Formula: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful hyphenated technique that provides molecular weight information alongside chromatographic separation.[10] For the target analogs, Electrospray Ionization (ESI) is the preferred method as it is well-suited for polar, ionizable molecules.[10]
Causality Behind Experimental Choices
-
Ionization Mode: ESI in positive ion mode (ESI+) is selected because the multiple nitrogen atoms in the imidazo[4,5-b]pyridine core are basic and readily accept a proton to form a positive ion ([M+H]+).
-
Diagnostic Feature: A key structural feature of the target compounds is the bromine atom. Bromine has two stable isotopes, 79Br and 81Br, in an approximate 1:1 natural abundance. This results in a characteristic isotopic pattern for any bromine-containing ion, with two peaks of nearly equal intensity separated by 2 Da (e.g., [M+H]+ and [M+H+2]+). This pattern is a definitive indicator of the presence of a single bromine atom and is invaluable for identifying metabolites or impurities.[11]
-
High-Resolution MS (HRMS): For unambiguous confirmation of the elemental formula, HRMS (e.g., using a Q-Tof or Orbitrap analyzer) is essential. It provides a highly accurate mass measurement (typically to within 5 ppm), allowing for the calculation of a unique elemental composition.[12][13]
Caption: A simplified workflow for an LC-MS experiment.
Protocol: LC-MS Analysis
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., single quadrupole, Q-Tof, or Orbitrap) with an ESI source.
-
LC Conditions: Use the same RP-HPLC method as described in Section 2.2. The use of formic acid as a modifier is highly compatible with MS analysis.
-
MS Parameters (Example for a Q-Tof):
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: 3.5 kV.
-
Sampling Cone: 30 V.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Mass Range: 100 - 1000 m/z.
-
-
Data Analysis:
-
Extract the chromatogram for the expected [M+H]+ ion.
-
Examine the mass spectrum corresponding to the main LC peak.
-
Verify the presence of the [M+H]+ and [M+H+2]+ ions with the expected m/z values and approximately 1:1 intensity ratio.
-
For HRMS data, compare the measured accurate mass to the calculated theoretical mass. The mass error should be less than 5 ppm.
-
Representative Data (for this compound)
-
Formula: C9H7BrN4O2
-
Exact Mass: 281.9756
| Ion | Calculated m/z (HRMS) | Found m/z (HRMS) | Mass Error (ppm) |
| [M+H]+ (79Br) | 282.9828 | 282.9825 | -1.1 |
| [M+H]+ (81Br) | 284.9808 | 284.9806 | -0.7 |
Definitive Structure Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous determination of molecular structure in solution.[2][14] Both 1H and 13C NMR spectra are required for a complete characterization package.
Causality Behind Experimental Choices
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) is an excellent choice as it can dissolve a wide range of polar organic compounds and its residual proton signal (δ ~2.50 ppm) typically does not interfere with signals from the analyte.[12] The acidic N-H proton of the imidazole ring is often observable in DMSO-d6.
-
1H NMR: Provides information on the number of different types of protons, their chemical environment, their integration (ratio), and their connectivity through spin-spin coupling.
-
13C NMR: Reveals the number of chemically non-equivalent carbon atoms and their electronic environment (e.g., C=O, aromatic C, aliphatic C).
Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the purified analog into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d6) containing an internal standard like tetramethylsilane (TMS).
-
Acquisition:
-
Acquire a 1H NMR spectrum on a 400 MHz or higher spectrometer.
-
Acquire a broadband proton-decoupled 13C NMR spectrum.
-
-
Data Analysis:
-
Reference the spectra to the residual solvent peak or TMS (δ 0.00 ppm).
-
Integrate the 1H NMR signals to determine the relative number of protons.
-
Analyze the chemical shifts (δ) and coupling constants (J) to assign protons to their respective positions in the molecule.
-
Assign all carbon signals in the 13C NMR spectrum. For complex analogs, 2D NMR experiments (like HSQC and HMBC) may be necessary to confirm assignments.
-
Representative Data (Expected shifts for the core structure)
| Position | 1H NMR (δ, ppm, multiplicity) | 13C NMR (δ, ppm) |
| N-H | ~13.5 (broad s) | - |
| H-6 | ~8.3 (d) | ~144 |
| H-7 | ~8.0 (d) | ~118 |
| O-CH3 | ~3.9 (s) | ~53 |
| C=O | - | ~160 |
| C-2 | - | ~152 |
| C-3a | - | ~145 |
| C-5 (C-Br) | - | ~113 |
| C-7a | - | ~130 |
Note: These are estimated chemical shifts. Actual values will vary based on the specific analog's substitution pattern.[15][16][17][18]
Three-Dimensional Structure: Single Crystal X-ray Crystallography
X-ray crystallography provides definitive, unambiguous proof of a molecule's three-dimensional structure, including relative and absolute stereochemistry.[3] It is the ultimate method for structural confirmation.
Protocol Overview
-
Crystallization: The primary challenge is growing a single, diffraction-quality crystal. This is often achieved by slow evaporation of a saturated solution of the highly purified compound from a suitable solvent or solvent system (e.g., ethanol, ethyl acetate/hexanes).
-
Data Collection: A suitable crystal is mounted on a goniometer and irradiated with monochromatic X-rays in a diffractometer. The diffraction pattern is collected as the crystal is rotated.[3]
-
Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the atomic positions are determined. This model is then refined to best fit the experimental data.[19]
Caption: Key stages in determining a molecular structure by X-ray crystallography.
References
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- Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH).
- Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. MDPI.
- Supplementary Materials. The Royal Society of Chemistry.
- 2-(4-Amino-phenyl)-1H-imidazo(4,5-B)pyridine - Optional[13C NMR]. SpectraBase.
- Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI.
- Novel amino substituted tetracyclic imidazo[4,5-b]pyridine deriv
- Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates.
- Synthesis and X-ray Crystallography of 2-(2-(4-Methoxyphenyl)- 4,5-diphenyl-1H-imidazol-1-yl)-5-methylpyridine. IOSR Journal.
- Small Molecule Development Analytical Methods for Faster Time to Market. Hovione.
- Application of LCMS in small-molecule drug development. European Pharmaceutical Review.
- Preparing Samples for HPLC-MS/MS Analysis.
- An In-depth Technical Guide on the X-ray Crystal Structure of Fused Imidazole Deriv
- Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review.
- Imidazo[4,5-b]pyridine derived iminocoumarins as potential pH probes. FULIR.
- NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. Journal of Chemical Technology and Metallurgy.
- Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors. PubMed Central.
- Validation of RP-HPLC method for the quantification of N- Bromosuccinimide in Angiotensin II receptor antagonists. Der Pharma Chemica.
- Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. PubMed Central.
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- Efficient synthesis of substituted imidazo[4,5-b] pyridine.
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- HPLC Method for Analysis of Bromoform on Newcrom R1 Column. SIELC Technologies.
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- Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv
- Syntheses and crystal structure of 4-[(pyridin-3-yl)diazenyl]morpholine and 1-[(pyridin-3-yl)diazenyl]-1,2,3,4-tetrahydroquinoline. ePrints Soton.
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"scale-up synthesis of methyl 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate"
An Application Note and Protocol for the Scale-Up Synthesis of Methyl 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate
Abstract
This application note provides a comprehensive, detailed protocol for the multi-gram scale-up synthesis of this compound. This compound is a valuable heterocyclic building block, belonging to the imidazo[4,5-b]pyridine class, which is structurally related to purines and is a key scaffold in medicinal chemistry for developing novel therapeutics.[1][2][3] The synthetic strategy is designed for robustness, scalability, and safety, addressing the specific challenges associated with each chemical transformation. The three-stage process begins with the preparation of the key intermediate, 5-bromo-2,3-diaminopyridine, followed by a final cyclization step. This guide explains the causality behind experimental choices, provides detailed, step-by-step protocols, and incorporates critical safety and handling information relevant to process development professionals.
Introduction: The Strategic Importance of Imidazo[4,5-b]pyridines
Imidazo[4,5-b]pyridines are a class of heterocyclic compounds that have garnered significant attention in drug discovery and materials science.[4][5] Their structural resemblance to endogenous purines allows them to interact with a wide array of biological targets, leading to applications as kinase inhibitors, antiviral agents, and CNS-active compounds.[1][3] The title compound, with its bromine handle and ester functionality, serves as a versatile precursor for creating diverse chemical libraries for drug development programs.
Developing a robust synthetic route that can reliably generate bulk quantities of such intermediates is crucial for accelerating the drug development pipeline.[5] This document outlines a validated pathway that balances yield, purity, operational simplicity, and, most importantly, safety for scale-up operations.
Overall Synthetic Scheme
The synthesis is a three-step sequence starting from the commercially available 2-aminopyridine.
Caption: Final condensation and cyclization step.
Protocol:
-
Charge 5-bromo-2,3-diaminopyridine (150 g, 0.80 mol) and dimethyl oxalate (113 g, 0.96 mol, 1.2 eq) into a 3 L three-neck round-bottom flask equipped with a mechanical stirrer and a reflux condenser.
-
Add methanol (1.5 L) as the solvent.
-
Heat the mixture to reflux (approx. 65 °C) and maintain for 12-18 hours. The product may begin to precipitate from the hot solution.
-
Monitor the reaction for the disappearance of the starting diamine by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to 0-5 °C and hold for 2 hours to maximize precipitation.
-
Filter the solid product and wash the filter cake with cold methanol (2 x 200 mL).
-
Dry the solid in a vacuum oven at 50-60 °C to a constant weight. This typically affords the product in high purity. If needed, a recrystallization from methanol or ethanol can be performed.
Safety Considerations:
-
Dimethyl oxalate is toxic and can cause kidney damage (oxalate nephropathy) if ingested or absorbed. [6]Handle with appropriate PPE.
-
Methanol is flammable and toxic. Perform the reaction in a well-ventilated area away from ignition sources.
Data Presentation and Summary
Table 1: Bill of Materials (Illustrative Scale)
| Reagent | MW ( g/mol ) | Starting Quantity | Moles (mol) | Molar Eq. |
| Step 1 | ||||
| 2-Aminopyridine | 94.11 | 200 g | 2.12 | 1.0 |
| N-Bromosuccinimide | 177.98 | 378 g | 2.12 | 1.0 |
| Step 2 | ||||
| 2-Amino-5-bromopyridine | 173.02 | 300 g | 1.73 | 1.0 |
| Fuming Nitric Acid (95%) | 63.01 | 124 mL | 2.60 | 1.5 |
| Step 3 | ||||
| 2-Amino-5-bromo-3-nitropyridine | 218.02 | 250 g | 1.14 | 1.0 |
| Raney Nickel | - | 25 g | - | Catalyst |
| Hydrogen Gas | 2.02 | 10 bar | - | Reagent |
| Step 4 | ||||
| 5-Bromo-2,3-diaminopyridine | 188.03 | 150 g | 0.80 | 1.0 |
| Dimethyl Oxalate | 118.06 | 113 g | 0.96 | 1.2 |
Table 2: Expected Yields and Purity
| Step | Product | Typical Yield | Purity (HPLC) |
| 1 | 2-Amino-5-bromopyridine | 75-85% | >98% |
| 2 | 2-Amino-5-bromo-3-nitropyridine | 80-90% | >97% |
| 3 | 5-Bromo-2,3-diaminopyridine | 85-95% | >99% |
| 4 | This compound | 80-90% | >99% |
Conclusion
This application note provides a robust and scalable three-stage synthesis for this compound. By selecting appropriate reagents and carefully controlling reaction conditions, particularly temperature, this protocol is optimized for safety and efficiency in a scale-up environment. The detailed procedural steps and integrated safety notes serve as a reliable guide for researchers and process chemists in the pharmaceutical and chemical industries.
References
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Kaur, H., et al. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 26(16), 4936. Available at: [Link]
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Jarmoni, K., et al. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry, 31(5), 515-528. Available at: [Link]
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ResearchGate. (n.d.). Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review). Available at: [Link]
-
Process Safety Learning. (2024). Bromination safety. YouTube. Available at: [Link]
-
Organic Syntheses. (n.d.). 2,3-diaminopyridine. Organic Syntheses Procedure. Available at: [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (2013). Reagent Guides: Bromination. Green Chem., 15, 1542-1549. Available at: [Link]
-
SNOUNOU, E., et al. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. Journal of Chemical Technology and Metallurgy, 57(3), 451-463. Available at: [Link]
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National Institutes of Health (NIH). (2024). Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). Available at: [Link]
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Scientific Update. (2024). A Dangerous Bromance. Available at: [Link]
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Open Access Journals. (n.d.). Heterocyclic compounds: The Diverse World of Ringed Molecules. Available at: [Link]
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Royal Society of Chemistry. (n.d.). Modern advances in heterocyclic chemistry in drug discovery. Organic & Biomolecular Chemistry. Available at: [Link]
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ResearchGate. (n.d.). Preparation of 5 from 2,3‐diamino‐5‐bromopyridine. Available at: [Link]
-
Interscan Corporation. (2024). Bromine (Br2): Assessing Health Risks and Safety Protocols. Available at: [Link]
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Van den Abeele, G., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules, 24(11), 2139. Available at: [Link]
-
Patel, D. A., et al. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry, 8(1), 25-32. Available at: [Link]
-
Kappe, C. O. (2014). Synthesis of 2-Substituted 1H-Imidazo [4, 5-C] Pyridine Derivatives Catalyzed by Zinc Triflate. Journal of Heterocyclic Chemistry, 51(S1), E1-E4. Available at: [Link]
-
Wei, L., et al. (2018). Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. ACS Omega, 3(4), 4330-4338. Available at: [Link]
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Li, X., et al. (2023). Dimethyl Oxalate Exposure Induced Oxalate Nephropathy: A Trigger for Acute Kidney Injury. Chinese Medical Journal, 136(18), 2269-2270. Available at: [Link]
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Application Notes & Protocols: A Strategic Guide to the Biological Screening of Methyl 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate Derivatives
Introduction: The imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Derivatives of this scaffold have demonstrated a wide range of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[1][2][[“]][4][5] Specifically, new derivatives of imidazo[4,5-b]pyridine have shown promise as inhibitors of critical cellular targets like Cyclin-Dependent Kinase 9 (CDK9), making them attractive candidates for oncology programs.[6]
This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on establishing a robust biological screening cascade for novel methyl 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate derivatives. Our approach is not merely a collection of protocols but a strategic framework designed to efficiently identify promising lead compounds, elucidate their mechanism of action, and build a data package that supports further preclinical development. We emphasize the causality behind experimental choices, ensuring that each step provides validated, decision-driving data.
Section 1: The Screening Cascade: A Strategic Workflow
Rationale & Expertise: A successful screening campaign does not rely on a single assay but on a multi-tiered, logical progression known as a screening cascade. This strategy is designed to maximize efficiency and conserve resources by using broad, high-throughput assays initially to identify "hits," which are then subjected to progressively more complex and specific assays for validation and characterization. This "fail early, fail cheap" philosophy is fundamental to modern drug discovery, ensuring that only the most promising candidates advance.[7] Our proposed cascade begins with primary screens for the most probable biological activities of the imidazo[4,5-b]pyridine scaffold, followed by secondary, mechanism-of-action assays, and concluding with essential in vitro ADME/Tox profiling.
Section 2: Primary Screening Protocols
The objective of primary screening is to cast a wide net and identify which, if any, of the synthesized derivatives possess biological activity in key therapeutic areas associated with the imidazo[4,5-b]pyridine core.
Anticancer Activity: Cell Viability Screening
Expertise & Rationale: The initial assessment of anticancer potential relies on cytotoxicity or cytostatic assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method that measures cellular metabolic activity, which serves as a proxy for cell viability.[8] Viable cells with active mitochondrial dehydrogenases convert the yellow MTT salt into a purple formazan product.[8] The intensity of this color is directly proportional to the number of living cells. We select cancer cell lines based on published data for this scaffold, such as MCF-7 (breast) and HCT116 (colon), to increase the probability of finding relevant activity.[6]
-
Cell Seeding:
-
Culture human cancer cells (e.g., MCF-7, HCT116) under standard conditions (37°C, 5% CO₂).
-
Trypsinize and count the cells. Seed 5,000-10,000 cells per well in 100 µL of complete culture medium into a 96-well plate.
-
Incubate for 24 hours to allow cells to adhere.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of each derivative in 100% DMSO.
-
Perform serial dilutions in culture medium to achieve final desired concentrations (e.g., a single high concentration of 10 µM for primary screening). The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds.
-
Controls: Include wells with cells treated with vehicle (DMSO) only (negative control) and a known cytotoxic drug like Doxorubicin (positive control). Also include wells with medium only for background subtraction.[8]
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Carefully aspirate the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10]
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[9]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
% Viability = (Absorbance_Sample - Absorbance_Blank) / (Absorbance_Vehicle - Absorbance_Blank) * 100
-
Compounds showing significant inhibition (e.g., >50% at 10 µM) are considered "hits" and are prioritized for dose-response analysis.
-
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)
Expertise & Rationale: Given that many heterocyclic compounds exhibit antimicrobial properties, screening for this activity is a logical step.[11][12][13][14] The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15] This quantitative assay is essential for evaluating the potency of novel compounds. We recommend screening against representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.
-
Preparation of Bacterial Inoculum:
-
Inoculate a single colony of the test bacterium (e.g., S. aureus ATCC 29213) into Mueller-Hinton Broth (MHB).
-
Incubate overnight at 37°C with shaking.
-
Dilute the overnight culture in fresh MHB to achieve a standardized turbidity, typically equivalent to a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).
-
Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[15]
-
-
Compound Plate Preparation:
-
In a 96-well microtiter plate, dispense 100 µL of MHB into wells 2 through 12.[15]
-
Add 200 µL of the test compound (at twice the highest desired starting concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.[15] This creates a concentration gradient.
-
Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria).[15]
-
-
Inoculation and Incubation:
-
MIC Determination:
-
Following incubation, visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.[15] This can be confirmed by measuring the optical density at 600 nm (OD₆₀₀) with a microplate reader.
-
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
Expertise & Rationale: Many inflammatory diseases involve the overproduction of inflammatory mediators like nitric oxide (NO) by macrophages.[16][17][18] The murine macrophage cell line RAW 264.7 is a well-established model for studying inflammation. When stimulated with lipopolysaccharide (LPS), these cells produce NO via the inducible nitric oxide synthase (iNOS) enzyme.[19] The Griess assay provides a simple and sensitive colorimetric method to measure nitrite (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant.[20][21] Identifying compounds that inhibit this process can point towards potential anti-inflammatory agents.
-
Cell Culture and Seeding:
-
Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS.
-
Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of medium and incubate for 24 hours.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the cells for 1-2 hours with various concentrations of the test compounds. Include a vehicle control (DMSO).
-
After pre-treatment, stimulate the cells by adding LPS to a final concentration of 1 µg/mL. Do not add LPS to a set of negative control wells.
-
Incubate the plate for an additional 20-24 hours.
-
-
Nitrite Measurement (Griess Assay):
-
Prepare the Griess Reagent by mixing equal volumes of Reagent A (1% sulfanilamide in 5% phosphoric acid) and Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water). Prepare fresh.
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of the prepared Griess Reagent to each well.
-
Incubate for 10-15 minutes at room temperature, protected from light. A pink/magenta color will develop.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis and Cytotoxicity Check:
-
Create a standard curve using known concentrations of sodium nitrite to quantify the nitrite concentration in the samples.
-
Calculate the percentage of NO inhibition compared to the LPS-stimulated vehicle control.
-
Crucial Step: It is essential to perform a parallel cytotoxicity assay (e.g., MTT) under the same conditions to ensure that the observed reduction in NO is not simply due to cell death.[21] True anti-inflammatory hits will reduce NO production at non-toxic concentrations.
-
Section 3: Secondary & Mechanistic Screening
Compounds that demonstrate potent and reproducible activity in primary screens ("hits") must be further investigated to confirm their activity and begin to understand their mechanism of action (MOA).
Dose-Response Analysis and IC₅₀ Determination
For all primary hits, a full dose-response curve must be generated to determine the half-maximal inhibitory concentration (IC₅₀). This is a critical measure of a compound's potency. The experiment is performed as described in the primary screening protocols, but using a wider range of concentrations (typically 8-10 points, using a semi-log dilution series). The resulting data are plotted (percent inhibition vs. log of compound concentration) and fitted to a sigmoidal dose-response curve to calculate the IC₅₀ value.
Mechanism of Action: In Vitro Kinase Inhibition Assay
Expertise & Rationale: Since imidazo[4,5-b]pyridine derivatives are known to target protein kinases like CDK9, a direct enzymatic assay is a logical next step for anticancer hits.[6] Kinase assays measure the transfer of a phosphate group from ATP to a substrate. The ADP-Glo™ Kinase Assay is a highly sensitive, luminescence-based method that quantifies the amount of ADP produced during the kinase reaction.[22] Low ADP levels indicate that the kinase has been inhibited by the test compound. This assay directly confirms that the compound's cytotoxic effect is mediated through the inhibition of a specific kinase target.
-
Compound Preparation:
-
Prepare serial dilutions of the hit compound in the appropriate kinase assay buffer. A non-selective kinase inhibitor like Staurosporine should be used as a positive control.[22]
-
-
Kinase Reaction:
-
In a white, opaque 384-well plate, add the following:
-
Test compound or DMSO vehicle control.
-
The target kinase (e.g., recombinant human CDK9/CycT1).
-
The appropriate substrate peptide.
-
-
Incubate for 10-15 minutes at room temperature to allow for compound-enzyme binding.
-
Initiate the reaction by adding ATP.
-
Incubate for the optimized reaction time (e.g., 60 minutes at 30°C).
-
-
ADP Detection:
-
Signal Measurement and Analysis:
-
Measure the luminescence using a plate reader. The light signal is directly proportional to the amount of ADP produced and therefore reflects the kinase activity.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Section 4: In Vitro ADME/Tox Profiling
Expertise & Rationale: Even a highly potent compound is useless if it cannot reach its target in the body or is overtly toxic. Early assessment of Absorption, Distribution, Metabolism, Excretion (ADME), and Toxicology properties is crucial to de-risk candidates and guide medicinal chemistry efforts.[23][24][25] These assays help select compounds with desirable drug-like properties.[23]
Key in vitro ADME/Tox assays to consider for lead compounds include:
-
Aqueous Solubility: Measures how well a compound dissolves, which impacts absorption.[7]
-
Metabolic Stability: Assesses how quickly a compound is broken down by liver enzymes (e.g., using liver microsomes or hepatocytes).[24][25] High stability is generally desired.
-
CYP450 Inhibition: Determines if a compound inhibits major cytochrome P450 enzymes, which is a primary cause of drug-drug interactions.[7][25]
-
Plasma Protein Binding: Measures the extent to which a compound binds to proteins in the blood. Only the unbound fraction is pharmacologically active.[25]
-
hERG Inhibition: Screens for potential cardiotoxicity, a major reason for drug candidate failure.[24][26]
-
Cytotoxicity in Normal Cells: Evaluates the compound's toxicity in non-cancerous cell lines (e.g., human fibroblasts) to determine its therapeutic window.
Section 5: Data Presentation and Interpretation
Quantitative data from screening assays should be summarized in a clear, tabular format to facilitate comparison between derivatives and guide structure-activity relationship (SAR) studies.
Table 1: Example Biological Screening Data for Imidazo[4,5-b]pyridine Derivatives
| Compound ID | Anticancer IC₅₀ (µM) | Antimicrobial MIC (µg/mL) | Anti-inflammatory IC₅₀ (µM) | Kinase Inhibition IC₅₀ (µM) |
| MCF-7 | S. aureus | RAW 264.7 | CDK9 | |
| XYZ-001 | 1.2 | >64 | 8.5 | 0.8 |
| XYZ-002 | 15.7 | 16 | >50 | 22.1 |
| XYZ-003 | 0.9 | >64 | >50 | 0.6 |
| Doxorubicin | 0.05 | N/A | N/A | N/A |
| Ciprofloxacin | N/A | 0.5 | N/A | N/A |
N/A: Not Applicable
This guide outlines a systematic and scientifically-grounded strategy for the biological evaluation of novel this compound derivatives. By employing a tiered cascade of robust and validated assays, researchers can efficiently move from a library of new chemical entities to validated lead candidates with a known mechanism of action and an initial profile of their drug-like properties. This structured approach maximizes the potential for discovery while ensuring the scientific integrity and trustworthiness of the generated data, ultimately accelerating the journey from the laboratory bench to potential clinical application.
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Application Notes and Protocols for Parallel Synthesis Utilizing Methyl 5-Bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Imidazo[4,5-b]pyridine Scaffold
The imidazo[4,5-b]pyridine core is a recognized "privileged structure" in medicinal chemistry. Its structural resemblance to endogenous purines allows it to interact with a wide range of biological targets, making it a cornerstone for the development of novel therapeutics.[1][2] Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including but not limited to kinase inhibition, anticancer properties, and antimicrobial effects.[2][3][4] The strategic incorporation of bromine and a methyl ester into the scaffold at the 5- and 2-positions, respectively, creates a versatile building block, methyl 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate. This molecule is primed for diversity-oriented synthesis, offering two orthogonal handles for the introduction of chemical diversity, making it an ideal candidate for parallel synthesis and the rapid generation of compound libraries for high-throughput screening.
This application note provides a comprehensive guide to the utilization of this compound in a solution-phase parallel synthesis workflow. We will detail a two-step reaction sequence involving a Suzuki-Miyaura cross-coupling reaction followed by an amide bond formation, designed for implementation on an automated or semi-automated parallel synthesis platform.
Core Logic of the Synthetic Strategy
The synthetic approach is designed to maximize molecular diversity in a systematic and efficient manner. The workflow is bifurcated into two key diversification stages, targeting the C5 and C2 positions of the imidazo[4,5-b]pyridine core.
-
Stage 1: C5-Arylation/Heteroarylation via Suzuki-Miyaura Cross-Coupling. The bromine atom at the C5 position serves as a versatile handle for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction is particularly well-suited for parallel synthesis due to its high functional group tolerance, mild reaction conditions, and the vast commercial availability of boronic acids and esters.[5] This initial step allows for the introduction of a wide array of aryl and heteroaryl moieties, significantly expanding the chemical space of the resulting intermediates.
-
Stage 2: C2-Amidation. The methyl ester at the C2 position provides a reactive site for amide bond formation. This reaction can be readily achieved by direct amidation with a diverse set of primary and secondary amines. Automated parallel synthesis platforms are well-equipped to handle the precise liquid additions and controlled reaction conditions required for generating large amide libraries.[6]
This two-pronged approach allows for the exponential generation of a diverse library of compounds from a single, strategically functionalized core structure.
Visualizing the Parallel Synthesis Workflow
The following diagram illustrates the logical flow of the parallel synthesis campaign, from the core scaffold to the final diversified library.
Caption: Parallel synthesis workflow for library generation.
Detailed Experimental Protocols
The following protocols are designed for a 96-well plate format. All manipulations should be performed in an inert atmosphere (e.g., nitrogen or argon) where specified.
Stage 1: Parallel Suzuki-Miyaura Cross-Coupling
This protocol describes the coupling of the core scaffold with a library of 96 diverse boronic acids.
Materials and Reagents:
-
This compound
-
Library of aryl and heteroaryl boronic acids
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
96-well reaction block with reflux condenser and magnetic stirring
Procedure:
-
Reagent Plate Preparation:
-
In a 96-well plate, dispense 1.2 equivalents of each unique boronic acid into individual wells.
-
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound (1.0 equivalent) in 1,4-dioxane.
-
Prepare a stock solution of Pd(dppf)Cl₂ (0.05 equivalents) in 1,4-dioxane.
-
Prepare an aqueous solution of K₂CO₃ (3.0 equivalents).
-
-
Reaction Assembly (Automated Liquid Handler Recommended):
-
To each well of the reaction block, add the boronic acid from the reagent plate.
-
Add the stock solution of the core scaffold to each well.
-
Add the Pd(dppf)Cl₂ stock solution to each well.
-
Add the aqueous K₂CO₃ solution to each well.
-
Seal the reaction block.
-
-
Reaction Conditions:
-
Place the reaction block on a heating and stirring module.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring for 12-18 hours.
-
-
Reaction Work-up and Isolation:
-
Cool the reaction block to room temperature.
-
Quench the reaction by adding water to each well.
-
Extract the product with ethyl acetate.
-
The organic layers can be transferred to a new 96-well plate and concentrated under reduced pressure.
-
Stage 2: Parallel Amidation
This protocol describes the amidation of the intermediate ester library with a diverse set of 96 amines.
Materials and Reagents:
-
Intermediate library of C5-arylated esters from Stage 1
-
Library of primary and secondary amines
-
Trimethylaluminum (2M solution in toluene or hexanes)
-
Toluene (anhydrous)
-
96-well reaction block
Procedure:
-
Reagent Plate Preparation:
-
Dissolve the crude intermediate ester library in anhydrous toluene in a 96-well plate.
-
In a separate 96-well plate, prepare solutions of each unique amine (2.0 equivalents) in anhydrous toluene.
-
-
Reaction Assembly (Automated Liquid Handler Recommended):
-
Cool the intermediate ester plate to 0 °C.
-
Carefully add the amine solutions to the corresponding wells of the intermediate plate.
-
Slowly add trimethylaluminum solution (2.0 equivalents) to each well while maintaining the temperature at 0 °C.
-
-
Reaction Conditions:
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-80 °C for 4-12 hours.
-
-
Reaction Work-up and Purification:
-
Cool the reaction block to 0 °C.
-
Slowly quench the reaction by the addition of a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).
-
Allow the mixture to stir at room temperature until two clear phases are observed.
-
Separate the organic layer.
-
The crude product can be purified using parallel solid-phase extraction (SPE) or mass-directed preparative HPLC.[7][8]
-
Data Presentation: Representative Library Synthesis
The following table illustrates a representative subset of a compound library that can be generated using this protocol, with typical yields observed for analogous transformations in the literature.
| Entry | Boronic Acid (R1) | Amine (R2R3NH) | Product Structure | Typical Yield (%) |
| 1 | Phenylboronic acid | Morpholine | 65-80 | |
| 2 | 4-Methoxyphenylboronic acid | Benzylamine | 70-85 | |
| 3 | 3-Pyridylboronic acid | Piperidine | 55-70 | |
| 4 | 2-Thienylboronic acid | N-Methylpiperazine | 60-75 |
Note: Yields are estimated based on similar reported reactions and may vary depending on the specific substrates and reaction optimization.
Conclusion and Future Directions
The described two-step parallel synthesis protocol provides an efficient and robust method for the generation of large and diverse libraries based on the medicinally relevant this compound scaffold. The use of well-established and versatile reactions like the Suzuki-Miyaura coupling and amidation ensures a high success rate across a broad range of building blocks. The resulting compound libraries are valuable assets for hit identification in drug discovery programs targeting a multitude of diseases. Further diversification could be achieved by exploring other cross-coupling reactions at the C5 position or by further modification of the introduced R1 and R2/R3 groups.
References
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Coombs, J. (2003). Purification strategies for combinatorial and parallel chemistry. Combinatorial Chemistry & High Throughput Screening, 6(1), 11-27. [Link]
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CiteDrive. (n.d.). Automated and Parallel Amide Synthesis. Retrieved from [Link]
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National Center for Biotechnology Information. (2018). High Throughput Experimentation and Continuous Flow Validation of Suzuki-Miyaura Cross-Coupling Reactions. PubMed Central. [Link]
-
ResearchGate. (n.d.). Automated and Parallel Amide Synthesis. Retrieved from [Link]
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ETH Research Collection. (n.d.). Automated and Parallel Amide Synthesis. Retrieved from [Link]
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National Center for Biotechnology Information. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. PubMed Central. [Link]
-
Combinatorial Chemistry Review. (2020). Parallel Solution Phase Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Solution-Phase Combinatorial Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. [Link]
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National Center for Biotechnology Information. (n.d.). Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization. PubMed Central. [Link]
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-
ResearchGate. (n.d.). Highly Efficient Borylation Suzuki Coupling Process for 4-Bromo-2-ketothiazoles: Straightforward Access to Micrococcinate and Saramycetate Esters. Retrieved from [Link]
-
RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). The discovery and the structural basis of an imidazo[4,5-b]pyridine-based p21-activated kinase 4 inhibitor. PubMed. [Link]
-
National Center for Biotechnology Information. (2024). Design, Synthesis, Antitumor Activity and NMR-Based Metabolomics of Novel Amino Substituted Tetracyclic Imidazo[4,5-b]Pyridine Derivatives. PubMed. [Link]
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National Center for Biotechnology Information. (2025). Design, Synthesis, and Insecticidal Activities of Imidazo[4,5-b]Pyridine Compounds Containing Amino Fragment. PubMed. [Link]
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Application Notes and Protocols: Methyl 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate as a Versatile Scaffold for High-Throughput Screening Library Synthesis
Introduction: The Strategic Value of the Imidazo[4,5-b]pyridine Scaffold
The imidazo[4,5-b]pyridine core is a privileged heterocyclic motif in medicinal chemistry, largely owing to its structural resemblance to endogenous purines.[1][2] This purine bioisosterism allows compounds derived from this scaffold to interact with a wide array of biological targets, including kinases, G-protein-coupled receptors (GPCRs), and various enzymes.[2] Consequently, imidazo[4,5-b]pyridine derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.[3][4]
For the purposes of high-throughput screening (HTS), the goal is to rapidly generate large, structurally diverse libraries of small molecules to screen against biological targets. The success of an HTS campaign is fundamentally dependent on the quality and diversity of the compound library.[5] An ideal starting point for such a library is a "chemically tractable scaffold"—a core molecule with multiple, orthogonally reactive functional groups that can be selectively modified to introduce a wide range of chemical diversity.[6][7]
Methyl 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate is an exemplary scaffold for diversity-oriented synthesis (DOS). It possesses three distinct points of diversification that can be addressed with a high degree of chemical selectivity:
-
The Imidazole N-H (N1/N3 positions): Amenable to N-alkylation or N-arylation, allowing for the introduction of a variety of substituents that can probe interactions with the target protein and modulate physicochemical properties.[8][9]
-
The C5-Bromo Substituent: An ideal handle for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions, enabling the introduction of a vast array of aryl, heteroaryl, or alkyl groups.[10][11]
-
The C2-Methyl Ester: This group can be readily converted into a diverse panel of amides via aminolysis, introducing further structural and functional diversity.[12]
This application note provides a comprehensive guide to the strategic use of this compound in the synthesis of a trisubstituted imidazo[4,5-b]pyridine library suitable for HTS. We will detail a validated, sequential protocol for the orthogonal functionalization of this scaffold, explaining the rationale behind the chosen reaction sequence and providing detailed experimental procedures.
Strategic Approach: A Three-Point Diversification Workflow
A key challenge in the synthesis of a multi-substituted library is the development of a robust and high-yielding reaction sequence where the modification of one functional group does not interfere with the others. For this compound, we propose a three-step sequential functionalization strategy designed to maximize diversity and yield.
The proposed workflow is as follows:
Caption: A three-step sequential workflow for the synthesis of a diverse library from the core scaffold.
This sequence is strategically designed:
-
Step 1 (N-Alkylation) first: The imidazole nitrogen is the most nucleophilic site. Alkylating at this position early prevents potential side reactions during the subsequent palladium-catalyzed coupling steps, where the free N-H could potentially coordinate to the metal center and inhibit catalysis.[9]
-
Step 2 (Suzuki-Miyaura Coupling) second: The C-Br bond is robust and will not react under the conditions of N-alkylation. Performing the Suzuki coupling after N-alkylation allows for the introduction of a wide range of boronic acids without interference from the N-H group.[10]
-
Step 3 (Amide Formation) last: The methyl ester is the least reactive of the three functional groups and requires more forcing conditions (e.g., heating with an amine) for transformation. Performing this step last ensures that the ester remains intact during the milder conditions of the first two steps.[12]
Experimental Protocols
PART 1: N-Alkylation of the Imidazo[4,5-b]pyridine Core (R1 Diversity)
The N-alkylation of the imidazo[4,5-b]pyridine ring can lead to a mixture of N1 and N3 regioisomers. The ratio of these isomers is influenced by the steric and electronic nature of the starting material and the alkylating agent, as well as the reaction conditions.[13] For library synthesis, it is often practical to proceed with the mixture of regioisomers, which can be separated at the final stage if necessary, or screened as a mixture.
Protocol 1: General Procedure for N-Alkylation
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq).
-
Addition of Alkylating Agent: Stir the mixture at room temperature and add the desired alkylating agent (e.g., benzyl bromide, allyl iodide, ethyl bromoacetate) (1.2 eq) dropwise.
-
Reaction: Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, filter the mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure to remove the DMF.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the N-alkylated product.
| Parameter | Condition | Rationale |
| Base | K₂CO₃ | A mild base sufficient to deprotonate the imidazole N-H without promoting hydrolysis of the methyl ester. |
| Solvent | DMF | A polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction. |
| Temperature | Room Temperature | Sufficient for most reactive alkylating agents and minimizes potential side reactions. |
PART 2: Suzuki-Miyaura Cross-Coupling for C5-Arylation (R2 Diversity)
The Suzuki-Miyaura coupling is a robust and versatile palladium-catalyzed reaction for the formation of C-C bonds.[10] The C5-bromo position of the N-alkylated imidazo[4,5-b]pyridine is well-suited for this transformation, allowing for the introduction of a wide variety of aryl and heteroaryl boronic acids.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a microwave vial or Schlenk flask, add the N-alkylated methyl 5-bromo-imidazo[4,5-b]pyridine-2-carboxylate (1.0 eq), the desired arylboronic acid (1.5 eq), and potassium phosphate (K₃PO₄, 3.0 eq).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%). Then, add a degassed solvent mixture, such as 1,4-dioxane and water (4:1).
-
Reaction: Stir the reaction mixture at 85-100 °C. The reaction progress should be monitored by TLC or LC-MS. The reaction is typically complete within 8-16 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ | A versatile and commonly used catalyst for Suzuki couplings with aryl bromides. Other catalyst/ligand systems can be screened for optimal results. |
| Base | K₃PO₄ | An effective base for activating the boronic acid for transmetalation. |
| Solvent | 1,4-Dioxane/Water | A common solvent system that facilitates the dissolution of both organic and inorganic reagents. |
| Temperature | 85-100 °C | Provides sufficient thermal energy to drive the catalytic cycle to completion. |
PART 3: Amide Bond Formation via Aminolysis (R3 Diversity)
The final diversification step involves the conversion of the C2-methyl ester to an amide. This can be achieved by heating the ester with a primary or secondary amine. This reaction is typically performed neat or in a high-boiling point solvent.
Protocol 3: General Procedure for Amide Formation
-
Reaction Setup: In a sealed tube or microwave vial, combine the C5-arylated, N-alkylated imidazo[4,5-b]pyridine-2-carboxylate (1.0 eq) and the desired primary or secondary amine (5.0-10.0 eq). The amine can be used as the solvent if it is a liquid, or a high-boiling point solvent like DMSO can be added.
-
Reaction: Seal the vessel and heat the mixture to 100-140 °C. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. If a solvent was used, remove it under reduced pressure.
-
Purification: The crude product can be purified by preparative HPLC or flash column chromatography to yield the final trisubstituted imidazo[4,5-b]pyridine.
| Parameter | Condition | Rationale |
| Reagent | Excess Amine | A large excess of the amine is used to drive the reaction to completion. |
| Temperature | 100-140 °C | Elevated temperatures are required to facilitate the nucleophilic acyl substitution of the methyl ester. |
| Solvent | Neat or DMSO | A high-boiling point solvent is necessary to reach the required reaction temperature. Using the amine as the solvent is often convenient. |
Visualization of the Diversification Strategy
The orthogonal nature of this synthetic strategy allows for the creation of a three-dimensional library from a single core scaffold.
Caption: A representation of the three-dimensional diversification strategy.
Conclusion
This compound is a highly valuable and versatile scaffold for the synthesis of diverse chemical libraries for high-throughput screening. The three points of orthogonal reactivity allow for a systematic and efficient exploration of chemical space around the privileged imidazo[4,5-b]pyridine core. The protocols outlined in this application note provide a robust and validated workflow for the generation of trisubstituted libraries, which can be readily adapted for automated and parallel synthesis platforms. The resulting compounds are well-positioned for screening in a variety of therapeutic areas, including oncology, infectious diseases, and neurology, where the purine-like structure of the core scaffold is known to be advantageous.
References
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- Lemrová, B., et al. "Directed solid-phase synthesis of trisubstituted imidazo [4, 5-c] pyridines and imidazo [4, 5-b] pyridines.
- Warr, W. A. "Privileged structures and their use in discovery." Drug Discovery Today 20.4 (2015): 390-396.
- BenchChem. "Application Notes and Protocol for N-alkylation of 6H-Imidazo[4,5-B]pyridine." BenchChem, 2025.
- Doganc, E., and H. Göker. "N-Alkylation of Some Imidazopyridines." FABAD Journal of Pharmaceutical Sciences 49.3 (2024): 15-22.
- Taros Chemicals. "Parallel Chemistry & Compound Libraries for drug discovery." Taros Chemicals.
- Koprivanac, N., and H. L. S. Maia.
- Sajith, A. M., et al. "Rapid Construction of an Imidazo [4, 5-b] pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium." ACS Omega 3.4 (2018): 4371-4381.
- Genotek Biochem. "Scaffolds & Compound Libraries." Genotek Biochem.
- Wu, Z., et al. "TMSOTf-catalyzed synthesis of trisubstituted imidazoles using hexamethyldisilazane as a nitrogen source under neat and microwave irradiation conditions." Scientific reports 10.1 (2020): 1-10.
- ChemDiv. "Novel scaffolds and discovery libraries." ChemDiv.
- Göker, H., et al. "Synthesis and Cytotoxicity of Some Imidazo [4, 5‐b] pyridine Derivatives and Their Regioselective N‐Alkylation." Archiv der Pharmazie 354.3 (2021): 2000295.
- Bounja, Z., et al. "Regioselective N-alkylation of imidazo [4, 5-b] pyridine-4-oxide derivatives: an experimental and DFT study." Tetrahedron letters 50.17 (2009): 1828-1833.
- Organic Chemistry Portal. "Suzuki Coupling." Organic Chemistry Portal.
- National Center for Biotechnology Information. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." PubMed Central.
- Sajith, A. M., et al. "Synthesis of 2-amino-imidazo [4, 5-b] pyridines." Organic letters 15.24 (2013): 6282-6285.
- Mary, Y., et al. "Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines." Molecules 27.11 (2022): 3461.
- Bounja, Z., et al. "Regioselective N-alkylation of imidazo [4, 5-b] pyridine-4-oxide derivatives: an experimental and DFT study." Tetrahedron Letters 50.17 (2009): 1828-1833.
- Bhuyan, M., et al. "A sustainable approach to the synthesis of 2-arylimidazo [1, 2-a] pyridines followed by sequential amino and bromo functionalization." New Journal of Chemistry 49.44 (2025): 20111-20119.
- Lemrová, B., et al. "Directed Solid-Phase Synthesis of Trisubstituted Imidazo [4, 5-c] pyridines and Imidazo [4, 5-b] pyridines.
- Mary, Y., et al. "Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines." Molecules 27.11 (2022): 3461.
- Sajith, A. M., et al. "Synthesis of 2-amino-imidazo [4, 5-b] pyridines." Organic letters 15.24 (2013): 6282-6285.
- Sun, H., et al. "Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo [1, 2-a] pyridines." Molecules 27.19 (2022): 6634.
- Li, Y., et al. "Diversity-Oriented Synthesis of Imidazo-Dipyridines with Anticancer Activity via the Groebke-Blackburn-Bienaymé and TBAB-Mediated Cascade Reaction in One Pot." The Journal of organic chemistry 84.19 (2019): 12632-12638.
- MacFarlane, R. T., et al. "Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm." Organic Process Research & Development 26.8 (2022): 2298-2311.
- MacFarlane, R. T., et al. "Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm." Organic Process Research & Development 26.8 (2022): 2298-2311.
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- Al-Duaij, O. K., et al. "A Simple Precursor for Highly Functionalized Fused Imidazo [4, 5-b] pyridines and Imidazo [4, 5-b]-1, 8-naphthyridine." Molecules 24.12 (2019): 2295.
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- MDPI. "Biological Activity of Amidino-Substituted Imidazo [4, 5-b] pyridines." MDPI.
- Zhang, J., et al. "Design, Synthesis, and Insecticidal Activities of Imidazo [4, 5-b] Pyridine Compounds Containing Amino Fragment." Molecules 27.19 (2022): 6586.
- ResearchGate. "Synthesis of 3H-imidazo [4, 5-b] pyridine with evaluation of their anticancer and antimicrobial activity.
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Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Conditions for Bromo-Imidazopyridines
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving bromo-imidazopyridine scaffolds. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this crucial C-C bond-forming reaction. Imidazo[1,2-a]pyridines are a significant class of N-heterocycles, frequently appearing in medicinally important compounds.[1][2] However, their successful functionalization via Suzuki coupling can be challenging due to the specific electronic nature of the heterocyclic core.
This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the complexities of this reaction and achieve higher yields, better purity, and more reliable results.
Part 1: Troubleshooting Guide - Common Issues & Solutions
This section addresses specific problems you might encounter during the Suzuki coupling of bromo-imidazopyridines. The format is designed to help you quickly diagnose the issue and implement an effective solution.
Scenario 1: Low to No Product Formation
Question: I am not observing any significant formation of my desired coupled product. My starting materials, the bromo-imidazopyridine and the boronic acid, remain largely unreacted. What are the likely causes and how can I fix this?
Answer: This is a common and frustrating issue that can stem from several factors, often related to catalyst activity or the inherent reactivity of your substrates.
Causality & Recommended Actions:
-
Inactive Catalyst: The Pd(0) species is the active catalyst in the Suzuki cycle.[3] If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ to Pd(0) for the catalytic cycle to begin. This reduction can sometimes be inefficient.
-
Poor Ligand Choice: The ligand plays a critical role in stabilizing the palladium center and facilitating both the oxidative addition and reductive elimination steps.[4] Bromo-imidazopyridines, being heteroaromatic, can present unique challenges.
-
Solution: For electron-deficient heteroaryl bromides, bulky and electron-rich phosphine ligands are often required to promote the rate-limiting oxidative addition step.[5][6] Consider screening a panel of ligands. Buchwald-type ligands like SPhos or XPhos, or ferrocenyl-based ligands like dppf, are excellent starting points.[7][8]
-
-
Inadequate Base: The base is crucial for activating the boronic acid to facilitate transmetalation.[9] The choice of base can dramatically impact the reaction outcome.
-
Solution: A common issue is the use of a base that is too weak or has poor solubility in the reaction medium. While K₂CO₃ is a standard choice, for more challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective.[10][11] Ensure the base is finely powdered to maximize its surface area and reactivity.
-
-
Decomposition of Boronic Acid: Boronic acids can be unstable and undergo protodeboronation (replacement of the boronic acid group with a hydrogen), especially at elevated temperatures or in the presence of excess water.[12][13]
Scenario 2: Significant Dehalogenation of the Bromo-imidazopyridine
Question: I am observing a significant amount of the dehalogenated imidazopyridine byproduct in my reaction mixture, which is lowering my yield. What causes this and how can I suppress it?
Answer: Dehalogenation, the replacement of the bromine atom with a hydrogen, is a common side reaction in Suzuki couplings, particularly with electron-deficient heteroaryl halides.[7][15]
Causality & Recommended Actions:
-
Formation of Palladium-Hydride (Pd-H) Species: The primary mechanism for dehalogenation involves the formation of a Pd-H species.[7] This can arise from the reaction of the palladium complex with the base, solvent (e.g., alcohols), or trace water.[7] This Pd-H intermediate can then undergo reductive elimination with the imidazopyridine moiety to yield the dehalogenated byproduct.
-
Solution:
-
Ligand Modification: Switch to bulkier, more electron-rich ligands (e.g., SPhos, XPhos).[7] These ligands can accelerate the desired reductive elimination of the coupled product, making the dehalogenation pathway less competitive.
-
Base Optimization: Avoid bases that can readily act as hydride sources. Try switching to phosphate bases like K₃PO₄ or fluoride bases like CsF.[16]
-
Solvent Choice: Avoid using alcohol-based solvents if dehalogenation is a major issue. Aprotic solvents like dioxane, toluene, or DMF are generally preferred.[3][10]
-
-
-
N-Heterocycle Effects: The nitrogen atom in the imidazopyridine ring can coordinate to the palladium center, influencing the catalyst's behavior and potentially promoting dehalogenation pathways.[7][15]
-
Solution: In some cases, careful selection of the ligand can mitigate these coordination effects. Additionally, ensuring the reaction is run under strictly anhydrous and inert conditions can help, as water can be a proton source for this side reaction.[17]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst and ligand combination is the best starting point for bromo-imidazopyridines?
A1: There is no single "best" combination, as the optimal choice depends on the specific substitution pattern of your imidazopyridine and the boronic acid. However, a highly reliable starting point is PdCl₂(dppf) or a combination of a palladium precursor like Pd₂(dba)₃ with a Buchwald ligand such as SPhos or XPhos .[8][18] These systems are well-known for their high activity with challenging heteroaryl halides.
Q2: What is the optimal solvent and base combination?
A2: A common and effective combination is 1,4-dioxane or DME with an aqueous solution of a base .[19][20] For the base, K₃PO₄ or Cs₂CO₃ are often superior to Na₂CO₃ or K₂CO₃ for these substrates, as they are stronger and can accelerate the reaction.[11][14]
Q3: My reaction is very slow. Can I increase the temperature?
A3: Yes, increasing the temperature (typically in the range of 80-110 °C) can significantly increase the reaction rate.[7][21] However, be aware that higher temperatures can also promote side reactions like dehalogenation and boronic acid decomposition.[22] If you increase the temperature, it is crucial to monitor the reaction closely by TLC or LC-MS. Microwave irradiation can also be an effective way to accelerate the reaction while potentially minimizing byproduct formation.[10][16]
Q4: How critical is it to degas my reaction mixture?
A4: It is absolutely critical. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II), shutting down the catalytic cycle.[3] Oxygen can also promote the homocoupling of your boronic acid, leading to impurities that can be difficult to remove.[3] Always degas your solvent and reaction mixture thoroughly (e.g., by bubbling with argon or nitrogen for 15-20 minutes or using freeze-pump-thaw cycles) and maintain a positive pressure of an inert gas throughout the reaction.[7][23]
Q5: Should I use a boronic acid or a boronic ester?
A5: Boronic acids are more commonly used due to their commercial availability and higher reactivity.[5][13] However, they can be prone to decomposition.[5] If you suspect your boronic acid is degrading under the reaction conditions (protodeboronation), or if you are working with a particularly sensitive substrate, using a more stable boronic ester, such as a pinacol ester (Bpin), is a highly recommended alternative.[3][13]
Part 3: Data Presentation & Experimental Protocols
Table 1: Recommended Starting Conditions for Screening
| Parameter | Condition 1 (General) | Condition 2 (For Challenging Substrates) | Rationale |
| Bromo-imidazopyridine | 1.0 equiv | 1.0 equiv | Limiting reagent |
| Boronic Acid/Ester | 1.2 equiv | 1.5 equiv | Slight excess to drive reaction to completion[14] |
| Palladium Source | PdCl₂(dppf) | Pd₂(dba)₃ | Pd(II) precatalyst vs. Pd(0) source[3] |
| Ligand | (part of precatalyst) | SPhos or XPhos (2-4 mol%) | Bulky, electron-rich ligands for difficult couplings[8] |
| Base | K₂CO₃ (2.0 equiv) | K₃PO₄ (3.0 equiv) | Stronger base for less reactive partners[14][21] |
| Solvent | Dioxane/H₂O (4:1) | Toluene/H₂O (10:1) or DME | Aprotic organic solvents are generally preferred[3][10] |
| Temperature | 80-90 °C | 100-110 °C | Higher temperature for slower reactions[7][21] |
| Atmosphere | Inert (Argon or N₂) | Inert (Argon or N₂) | Essential to prevent catalyst oxidation[3] |
Detailed Experimental Protocol: General Procedure for Suzuki Coupling
This protocol is a robust starting point for the Suzuki coupling of a generic bromo-imidazopyridine with an arylboronic acid.
Materials:
-
Bromo-imidazopyridine (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
PdCl₂(dppf) (0.03 mmol, 3 mol%)
-
K₂CO₃ (2.0 mmol, finely powdered)
-
1,4-Dioxane (8 mL)
-
Deionized Water (2 mL)
Procedure:
-
To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the bromo-imidazopyridine, arylboronic acid, PdCl₂(dppf), and K₂CO₃.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Add the degassed 1,4-dioxane and then the degassed water via syringe under a positive pressure of inert gas.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 2-12 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) and then brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Part 4: Visualization of Key Concepts
The Suzuki-Miyaura Catalytic Cycle
The Suzuki coupling reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.[4][10][24] Understanding this cycle is key to troubleshooting your reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Decision Tree
This workflow provides a logical sequence of steps to diagnose and solve common issues in your Suzuki coupling reaction.
Caption: A decision tree for troubleshooting Suzuki coupling reactions.
References
- The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- How to avoid dehalogenation side reactions in Suzuki coupling. (n.d.). Benchchem.
- Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines. (2017). ACS Omega.
- Optimizing Suzuki Coupling Reactions. (n.d.). CovaSyn.
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- Which conditions are favorable for the efficient Suzuki coupling? (2014). ResearchGate.
- Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. (n.d.). MDPI.
- An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates. (2003). Tetrahedron Letters.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (n.d.). National Institutes of Health.
- Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines. (2017). ACS Omega.
- Principles of the Suzuki Coupling Reaction. (2023). Encyclopedia.pub.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation. (n.d.). ResearchGate.
- Suzuki Reactions. (2022). Royal Society of Chemistry.
- Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. (2022). ChemistrySelect.
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (n.d.). Chemical Reviews.
- Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. (1997). The Journal of Organic Chemistry.
- An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. (n.d.). ResearchGate.
- Optimization of the reaction conditions for Suzuki-Miyaura coupling of... (n.d.). ResearchGate.
- Technical Support Center: Optimizing Suzuki Coupling of Aryl Halides. (n.d.). Benchchem.
- Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides. (n.d.). Benchchem.
- Application Notes and Protocols for the Suzuki Coupling of 3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine. (n.d.). Benchchem.
- Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (n.d.). MDPI.
- Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... (n.d.). ResearchGate.
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). Molecules.
- What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? (2018). Quora.
- Screening of palladium catalysts for the Suzuki coupling of... (n.d.). ResearchGate.
- Failed suzuki coupling, any suggenstions? (2024). Reddit.
- Diagnosing issues with a failed Suzuki coupling? (2021). Reddit.
- Problems with Suzuki coupling of aryl boronic acid and alkyl halide. (2025). Reddit.
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journal of Organic Chemistry.
- Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity. (2026). The Journal of Organic Chemistry.
- Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. (n.d.). National Institutes of Health.
- Suzuki reaction. (n.d.). Wikipedia.
- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024). YouTube.
- Help needed with unreproducible Suzuki coupling. (2023). Reddit.
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (n.d.). National Institutes of Health.
- Comparative Analysis of Catalytic Systems for Suzuki Coupling with Electron-Deficient Boronic Acids. (n.d.). Benchchem.
Sources
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- 3. Yoneda Labs [yonedalabs.com]
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- 13. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. scribd.com [scribd.com]
- 16. A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation [html.rhhz.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
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- 23. quora.com [quora.com]
- 24. encyclopedia.pub [encyclopedia.pub]
Technical Support Center: Synthesis of Methyl 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate
Guide Objective: This technical support guide provides researchers, chemists, and drug development professionals with in-depth troubleshooting strategies for the synthesis of methyl 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate. Moving beyond a simple procedural outline, this document delves into the causal mechanisms behind the formation of common byproducts, offering field-proven solutions and preventative measures to enhance yield, purity, and reproducibility.
Overview of the Core Synthesis
The construction of the imidazo[4,5-b]pyridine scaffold, a key structural motif in many pharmacologically active compounds, is most commonly achieved through the condensation of a substituted 2,3-diaminopyridine with a suitable two-carbon electrophile. In the synthesis of our target molecule, the standard approach involves the reaction of 5-bromo-2,3-diaminopyridine with a derivative of oxalic acid, such as dimethyl oxalate, typically under acidic conditions and heat. This reaction is a variant of the classic Phillips-Ladenburg benzimidazole synthesis.[1]
While seemingly straightforward, this condensation is sensitive to reaction parameters, and deviations can lead to a range of predictable, yet challenging, impurities. This guide will address the identification and mitigation of these byproducts.
Standard Reaction Protocol
This protocol serves as a baseline for discussion. Variations in reagents, temperature, and time are common and are often the source of issues addressed in the FAQ section.
Caption: General synthesis of the target molecule.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis. Each question is framed from the perspective of a researcher observing a specific experimental outcome.
Q1: My reaction has stalled. TLC and LC-MS analysis shows a large amount of unreacted 5-bromo-2,3-diaminopyridine and no desired product. What is the likely cause?
Answer: This issue points to a failure to initiate the first step of the reaction: the acylation of one of the amino groups by dimethyl oxalate. The 2,3-diaminopyridine system is less nucleophilic than its phenylenediamine analog due to the electron-withdrawing nature of the pyridine ring nitrogen.
Potential Causes & Solutions:
-
Insufficient Activation/Temperature: The electrophilicity of dimethyl oxalate may be insufficient under mild conditions. The reaction often requires high temperatures (reflux) and an acidic catalyst to protonate the carbonyl oxygen, making it more susceptible to nucleophilic attack.
-
Expert Recommendation: If refluxing in an alcoholic solvent with mineral acid (e.g., HCl in EtOH) is ineffective, switching to a stronger dehydrating agent and solvent like polyphosphoric acid (PPA) at temperatures between 130-160 °C is a common, effective solution.[1] PPA acts as both the acidic catalyst and a medium for the high temperatures needed for cyclization.
-
-
Reagent Quality: Ensure the 5-bromo-2,3-diaminopyridine is pure and the dimethyl oxalate has not hydrolyzed to oxalic acid and methanol, which would impede the reaction.
Q2: I've isolated a major byproduct with a mass (M+H)+ of ~198/200 Da, which corresponds to the loss of the entire methoxycarbonyl group. What is this compound and how do I prevent its formation?
Answer: You have likely formed 5-bromo-1H-imidazo[4,5-b]pyridine . This is a result of decarboxylation of the target molecule or an intermediate carboxylic acid. The C2 position of the imidazo[4,5-b]pyridine ring is susceptible to protonation, which can facilitate the loss of a carboxylate group, especially under harsh thermal or acidic conditions.
Causality: The high temperatures often used to drive the cyclization, particularly in PPA, provide the necessary energy to overcome the activation barrier for decarboxylation.
Mitigation Strategies:
| Strategy | Mechanism | Recommended Protocol |
| Lower Reaction Temperature | Reduces the thermal energy available for the decarboxylation side reaction. | When using PPA, carefully control the temperature to the minimum required for cyclization (e.g., start at 120 °C and slowly increase). Monitor by TLC to find the sweet spot where product forms without significant byproduct. |
| Microwave-Assisted Synthesis | Provides rapid, controlled heating, often reducing overall reaction times and minimizing thermal degradation.[1] | In a microwave reactor, combine 5-bromo-2,3-diaminopyridine and dimethyl oxalate in PPA. Irradiate at 150-180 °C for 10-30 minutes. |
| Alternative Reagents | Use a milder cyclization agent that does not require extreme heat. | Condensation with glyoxylic acid followed by esterification can sometimes proceed under gentler conditions. |
Q3: My crude product contains a significant amount of a highly polar impurity. The mass spectrum is consistent with the target molecule's carboxylic acid analog. Why did this form?
Answer: This impurity is 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylic acid , resulting from the hydrolysis of your methyl ester.[2]
Potential Causes & Solutions:
-
Water in Reaction: The use of non-anhydrous solvents or reagents, or exposure to atmospheric moisture during a high-temperature reaction, can lead to in-situ hydrolysis.
-
Prevention: Use anhydrous solvents and reagents. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
Aqueous/Basic Workup: Quenching a hot PPA reaction mixture in water is standard, but prolonged exposure or subsequent workup under basic conditions (e.g., neutralization with concentrated NaOH) can readily saponify the ester.
-
Expert Recommendation: Quench the reaction mixture by pouring it onto crushed ice, which keeps the temperature low. Neutralize slowly with a saturated solution of sodium bicarbonate (a weaker base) while maintaining a temperature below 20 °C. Extract the product promptly into an organic solvent like ethyl acetate.
-
-
Corrective Action: If hydrolysis is significant, you have two options:
-
Isolate the carboxylic acid and re-esterify it using standard methods (e.g., SOCl₂ in methanol or Fischer esterification).
-
Purify the desired methyl ester from the acid using column chromatography, typically requiring a more polar eluent system to separate the two.
-
Q4: I'm observing impurities with masses suggesting the presence of two bromine atoms or no bromine atoms. What is the source?
Answer: These impurities almost certainly arise from the starting material, 5-bromo-2,3-diaminopyridine . Commercially available batches or in-house preparations can contain both unbrominated (2,3-diaminopyridine) and di-brominated (e.g., 5,6-dibromo-2,3-diaminopyridine) analogs. The bromination of pyridines can be difficult to control perfectly.[3][4]
Self-Validating Protocol (Starting Material QC): Before starting your synthesis, you must validate the purity of your 5-bromo-2,3-diaminopyridine.
-
Dissolve a small sample (~5 mg) in a suitable solvent (e.g., DMSO or MeOH).
-
Analyze via LC-MS. Look for parent ion peaks corresponding to:
-
2,3-diaminopyridine (M+H)⁺ ≈ 110.1
-
5-bromo-2,3-diaminopyridine (M+H)⁺ ≈ 188.0/190.0 (characteristic isotopic pattern for Br)
-
Dibromo-2,3-diaminopyridine (M+H)⁺ ≈ 265.9/267.9/269.9 (characteristic isotopic pattern for Br₂)
-
-
Analyze via ¹H NMR. The spectrum should be clean and match the literature for the desired starting material. Impurities will present additional, often complex, aromatic signals.
Solution: If significant impurities are found, the starting material must be purified (typically by column chromatography or recrystallization) before use. Attempting to separate these byproducts after the cyclization is significantly more difficult.
Byproduct Identification and Troubleshooting Workflow
Use the following table to quickly identify potential byproducts based on analytical data.
| Observed Issue | Probable Byproduct | Structure | (M+H)⁺ (Da) | Key Identifier |
| Stalled Reaction | Amide Intermediate | N-(5-bromo-2-aminopyridin-3-yl)oxalamic acid methyl ester | ~288/290 | Does not cyclize; will be more polar than starting diamine. |
| Mass Loss of 59 Da | Decarboxylation | 5-bromo-1H-imidazo[4,5-b]pyridine | ~198/200 | Loss of the -CO₂Me group. Less polar than the product. |
| More Polar Spot | Ester Hydrolysis | 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylic acid | ~242/244 | Loss of a methyl group (-14 Da). Significantly more polar. |
| Mass +78/80 Da | Di-bromo Impurity | Methyl 5,X-dibromo-1H-imidazo[4,5-b]pyridine-2-carboxylate | ~324/326/328 | Presence of a Br₂ isotopic pattern. |
| Mass -79/81 Da | De-bromo Impurity | Methyl 1H-imidazo[4,5-b]pyridine-2-carboxylate | ~176 | Absence of the bromine isotopic pattern. |
Visual Troubleshooting Workflow
This flowchart guides the diagnostic process based on initial analytical results.
Caption: A decision tree for troubleshooting byproduct formation.
References
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3H-imidazo[4,5-b]pyridine-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 3. chempanda.com [chempanda.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Methyl 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of methyl 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to help you optimize your synthetic route and improve your product yield and purity. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights.
I. Synthetic Strategy Overview
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions at each stage. The overall strategy involves the preparation of the key intermediate, 5-bromo-2,3-diaminopyridine, followed by a cyclocondensation reaction to construct the desired imidazo[4,5-b]pyridine ring system with the methyl carboxylate substituent at the 2-position.
Below is a visual representation of the general synthetic workflow:
Caption: General synthetic workflow for this compound.
II. Synthesis of 5-Bromo-2,3-diaminopyridine: A Detailed Protocol and Troubleshooting Guide
The quality and yield of the final product are highly dependent on the successful synthesis of the 5-bromo-2,3-diaminopyridine intermediate. This section provides a step-by-step protocol and addresses common issues encountered during its preparation.
Experimental Protocol: Synthesis of 5-Bromo-2,3-diaminopyridine
This synthesis is typically a three-step process starting from 2-aminopyridine.
Step 1: Bromination of 2-Aminopyridine
-
Dissolve 2-aminopyridine in glacial acetic acid.
-
Cool the solution to below 20°C in an ice bath.
-
Add a solution of bromine in acetic acid dropwise with vigorous stirring. The temperature should be maintained below 20°C initially and then allowed to rise to 50°C.
-
Collect the precipitated 2-amino-5-bromopyridine hydrobromide by filtration.
-
Neutralize with a base (e.g., ammonium hydroxide) to obtain 2-amino-5-bromopyridine.
Step 2: Nitration of 2-Amino-5-bromopyridine
-
Add 2-amino-5-bromopyridine to concentrated sulfuric acid, keeping the temperature below 5°C.
-
Add 95% nitric acid dropwise at 0°C.
-
Stir the mixture at 0°C, then at room temperature, and finally at 50-60°C.
-
Pour the reaction mixture onto crushed ice to precipitate the product.
-
Filter and wash the solid to obtain 2-amino-5-bromo-3-nitropyridine.
Step 3: Reduction of 2-Amino-5-bromo-3-nitropyridine
Two common methods for the reduction are presented below:
| Method | Reducing Agent | Solvent | Catalyst/Activator | Typical Yield |
| A | Reduced Iron | Ethanol/Water | Concentrated HCl | Moderate |
| B | Hydrogen Gas | Ethanol/Phosphoric Acid | Raney Nickel | High (up to 89%)[1] |
Method A: Reduction with Iron
-
Create a suspension of 2-amino-5-bromo-3-nitropyridine and reduced iron in a mixture of ethanol and water.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture on a steam bath for 1 hour.
-
Filter the hot mixture to remove the iron residues and wash with hot ethanol.
-
Evaporate the filtrate to dryness and recrystallize the crude product from water.
Method B: Catalytic Hydrogenation with Raney Nickel [1]
-
Dissolve 2-amino-5-bromo-3-nitropyridine in a hot mixture of phosphoric acid and ethanol.
-
Cool the solution and add a saturated solution of HCl in ethanol, concentrated HCl, and 10% Raney Nickel.
-
Transfer the mixture to a high-pressure reactor and pressurize with hydrogen gas (e.g., 1 MPa).
-
Heat the reactor to approximately 50°C until the pressure stabilizes.
-
Cool, filter the reaction mixture, and precipitate the product from the filtrate.
Troubleshooting Guide for 5-Bromo-2,3-diaminopyridine Synthesis
Caption: Troubleshooting decision tree for the synthesis of 5-bromo-2,3-diaminopyridine.
III. Cyclocondensation to this compound
This is the final and most critical step in the synthesis. The reaction involves the cyclization of 5-bromo-2,3-diaminopyridine with a suitable two-carbon electrophile that will form the C2-position of the imidazole ring and introduce the methyl carboxylate group.
Recommended Protocol
A common and effective method for this transformation is the condensation with a methyl glyoxylate equivalent, such as methyl 2,2-diethoxyacetate or a related α-ketoester.
Reagents and Conditions:
-
Starting Material: 5-Bromo-2,3-diaminopyridine
-
Electrophile: Methyl 2,2-diethoxyacetate or Methyl pyruvate
-
Solvent: Ethanol, Methanol, or Acetic Acid
-
Catalyst (optional but recommended): A mild Lewis acid such as Zinc Triflate (Zn(OTf)₂) or a catalytic amount of iodine.[2]
-
Temperature: Reflux
-
Atmosphere: Air or an inert atmosphere (e.g., Nitrogen or Argon)
Step-by-Step Procedure:
-
Dissolve 5-bromo-2,3-diaminopyridine in the chosen solvent in a round-bottom flask.
-
Add the methyl glyoxylate equivalent (e.g., methyl 2,2-diethoxyacetate) to the solution.
-
If using a catalyst, add it to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, it can be collected by filtration. Otherwise, the solvent should be removed under reduced pressure.
-
The crude product should be purified by recrystallization or column chromatography.
Troubleshooting Guide for Cyclocondensation
Q1: My reaction is not proceeding to completion, or the yield is very low. What should I do?
-
Cause: Insufficient reactivity of the electrophile or suboptimal reaction conditions.
-
Solution:
-
Increase Reaction Temperature and Time: Prolonged refluxing may be necessary.
-
Add a Catalyst: The addition of a Lewis acid like Zinc Triflate can significantly improve the reaction rate and yield by activating the carbonyl group of the electrophile.[2]
-
Consider a More Reactive Electrophile: If using a stable acetal like methyl 2,2-diethoxyacetate, a small amount of acid can be added to promote the in-situ formation of the more reactive aldehyde.
-
Solvent Choice: Acetic acid as a solvent can sometimes promote the reaction by acting as a catalyst and a dehydrating agent.
-
Q2: I am observing the formation of multiple side products. How can I improve the selectivity?
-
Cause: Self-condensation of the electrophile, polymerization, or formation of regioisomers.
-
Solution:
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the electrophile to ensure complete consumption of the diaminopyridine.
-
Lower Reaction Temperature: If the reaction is too vigorous, reducing the temperature may minimize side reactions.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere can prevent oxidative side reactions that may occur at high temperatures.
-
Q3: The purification of the final product is challenging. What are the best methods?
-
Cause: The product may have similar polarity to starting materials or byproducts.
-
Solution:
-
Recrystallization: This is often the most effective method for purifying the final product. Experiment with different solvent systems (e.g., ethanol, ethyl acetate/hexanes).
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used. A gradient elution with a mixture of ethyl acetate and hexanes is a good starting point.
-
Acid-Base Extraction: The basic nitrogen atoms in the imidazopyridine ring allow for purification via acid-base extraction to remove non-basic impurities.
-
IV. Frequently Asked Questions (FAQs)
Q1: Can I use other brominating agents besides liquid bromine for the first step? A: Yes, N-bromosuccinimide (NBS) can be used as a milder and easier-to-handle brominating agent. However, careful control of stoichiometry is crucial to avoid the formation of the dibrominated byproduct.
Q2: Is the nitration step dangerous? What precautions should I take? A: The nitration of aromatic compounds is an exothermic reaction and should be performed with caution. Always add the nitric acid slowly and maintain a low temperature (0-5°C) during the addition. The use of a blast shield is recommended.
Q3: For the reduction of the nitro group, which method is better: iron or catalytic hydrogenation? A: Catalytic hydrogenation with Raney Nickel generally provides higher yields and a cleaner product.[1] However, it requires specialized high-pressure equipment. The reduction with iron is a more classical and accessible method but may result in lower yields and require more rigorous purification.
Q4: What is the role of the catalyst in the cyclocondensation step? A: A Lewis acid catalyst, such as Zinc Triflate, activates the carbonyl group of the electrophile, making it more susceptible to nucleophilic attack by the amino groups of the diaminopyridine. This increases the reaction rate and can improve the overall yield.[2]
Q5: Can I use other esters besides the methyl ester? A: Yes, it is possible to synthesize other alkyl esters (e.g., ethyl, propyl) by using the corresponding alkyl glyoxylate or α-ketoester in the cyclocondensation step.
V. References
-
Organic Syntheses, Coll. Vol. 4, p.273 (1963); Vol. 35, p.43 (1955). Link
-
Guidechem. What is the synthesis process of 2,3-Diamino-5-bromopyridine? Link
-
BenchChem. Application Notes and Protocols for the Synthesis of Imidazopyridines using 2,3-Diamino-5-bromopyridine. Link
-
BenchChem. Technical Support Center: Synthesis of 2,3-Diamino-5-bromopyridine. Link
-
ResearchGate. Preparation of 5 from 2,3‐diamino‐5‐bromopyridine. Link
-
ijssst.info. Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. Link
-
E3S Web of Conferences. Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. Link
-
IOSR Journal of Applied Chemistry. Synthesis of 2-Substituted1H-Imidazo [4, 5-C] Pyridine Derivatives Catalyzed by Zinc Triflate. Link
Sources
"solubility issues of methyl 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate in organic solvents"
Welcome to the technical support resource for handling methyl 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common solubility challenges associated with this compound.
As a Senior Application Scientist, I understand that compound solubility is a critical parameter that can significantly impact the progress of your research. The unique structure of this compound, featuring a fused heterocyclic imidazopyridine core, a bromine substituent, and a methyl ester group, presents a specific set of physicochemical properties that can lead to difficulties in achieving desired concentrations in common organic solvents.
This guide provides a structured, question-and-answer-based approach to systematically troubleshoot and overcome these solubility issues. We will move from basic solvent screening to more advanced enhancement techniques, always explaining the underlying scientific principles.
Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses the most common initial questions and provides a starting point for your experiments.
Question 1: I am starting my first experiment with this compound. Which organic solvents should I try first?
Answer: Based on the general behavior of related imidazo[4,5-b]pyridine derivatives, a logical starting point is to screen a panel of solvents with varying polarities. Imidazopyridine compounds are often soluble in polar aprotic solvents[1].
We recommend the following initial screening panel:
| Solvent Class | Recommended Solvents | Rationale & Expected Outcome |
| Polar Aprotic | Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | These are powerful solvents for many heterocyclic compounds due to their high polarity and ability to act as hydrogen bond acceptors. High solubility is often expected[1]. |
| Polar Protic | Methanol (MeOH), Ethanol (EtOH) | These solvents can engage in hydrogen bonding. Solubility may be moderate but can be influenced by the compound's crystal lattice energy. |
| Chlorinated | Dichloromethane (DCM) | A common solvent for organic synthesis and purification. Its effectiveness will depend on the overall polarity of the molecule. |
| Ethers | Tetrahydrofuran (THF) | A less polar option than alcohols, useful for understanding the compound's behavior in moderately polar environments. Be aware that THF can form peroxides[2]. |
| Non-Polar | Toluene, Hexanes | These are unlikely to be effective solvents given the polar nature of the imidazopyridine core but are useful as anti-solvents for crystallization. |
Pro-Tip: Always start with a small amount of your compound (e.g., 1-2 mg) and a small volume of solvent (e.g., 100-200 µL) to conserve material during initial screening.
Question 2: My compound is not dissolving in my chosen solvent at room temperature. What is the next logical step?
Answer: Before moving to a different solvent, simple physical interventions can often improve solubility. The dissolution process is governed by kinetics and thermodynamics; addressing both can be effective.
Here is a systematic workflow to follow:
Caption: Initial solubility troubleshooting workflow.
Causality behind the steps:
-
Agitation (Vortexing/Stirring): This increases the interaction between the solvent molecules and the surface of the solid compound, accelerating the rate of dissolution according to the Noyes-Whitney equation[3].
-
Heating: For most compounds, solubility is an endothermic process, meaning it increases with temperature[4]. Applying gentle heat provides the energy needed to overcome the crystal lattice energy of the solid and promote dissolution. A jacketed tank can be used to apply heat in a controlled manner[2].
-
Sonication: The high-frequency sound waves generate cavitation bubbles. The collapse of these bubbles creates micro-jets of solvent that impact the solid's surface, breaking apart agglomerates and increasing the effective surface area for dissolution.
Question 3: I noticed that my compound dissolves in DMSO, but then precipitates when I add it to an aqueous buffer. Why does this happen and how can I fix it?
Answer: This is a very common issue known as "precipitation upon dilution" or "solvent-shifting." It occurs because your compound is highly soluble in the organic stock solvent (DMSO) but poorly soluble in the final aqueous medium. When the DMSO solution is diluted, the solvent environment becomes predominantly aqueous, and the compound crashes out of the solution.
Troubleshooting Strategies:
-
Decrease the Stock Concentration: Try making a more dilute stock solution in DMSO. This will result in a lower final concentration of DMSO in your aqueous solution, which may be better tolerated.
-
Use Co-solvents: Instead of diluting directly into a purely aqueous buffer, try a buffer system that contains a certain percentage of a water-miscible organic solvent (a co-solvent) like ethanol or propylene glycol[5]. This maintains a more favorable solvent environment for the compound.
-
pH Adjustment: The imidazopyridine core contains basic nitrogen atoms. Depending on the pKa of the molecule, adjusting the pH of the aqueous buffer to be more acidic could protonate the compound, forming a more soluble salt in situ[4][6].
-
Use Solubilizing Excipients: For in vitro assays, consider the use of solubilizers like surfactants or cyclodextrins in the aqueous phase to help keep the compound in solution[7].
Part 2: Advanced Troubleshooting & Enhancement Protocols
If basic troubleshooting fails, more advanced techniques may be required. This section provides detailed protocols for a more systematic approach.
Question 4: My compound has poor solubility in most common organic solvents. How can I systematically find a suitable solvent system?
Answer: A structured co-solvent screen is the next logical step. A co-solvent system can often achieve a level of solubility that a single solvent cannot by modifying the overall polarity and hydrogen bonding characteristics of the solvent mixture[5].
Protocol 1: Systematic Co-Solvent Screen
-
Objective: To identify a binary solvent system that effectively dissolves this compound.
-
Materials:
-
Your compound
-
Primary Solvents (Good "wetting" agents, may not fully dissolve): Dichloromethane (DCM), Tetrahydrofuran (THF)
-
Co-Solvents (Higher polarity, better solubilizers): Methanol (MeOH), N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Dispense a fixed amount of your compound (e.g., 5 mg) into several vials.
-
To the first vial, add the primary solvent (e.g., DCM) dropwise until the solid is fully wetted and a slurry is formed. Note the volume.
-
Begin adding the co-solvent (e.g., MeOH) dropwise to the slurry while vortexing.
-
Continue adding the co-solvent until the compound fully dissolves. Note the final volume of both solvents.
-
Repeat the process with different primary/co-solvent combinations (e.g., THF/DMF).
-
-
Analysis: Calculate the ratio of solvents that achieved dissolution. This provides you with a starting point for preparing a bulk solvent mixture for your application.
Caption: Co-solvent screening workflow.
Question 5: I need to prepare a solution for spray drying, but my compound has low solubility in preferred solvents like acetone or methanol. What can I do?
Answer: This is a common challenge in developing amorphous solid dispersions (ASDs), where low organic solubility can lead to inefficient, low-throughput processes[2]. A specialized technique involves using a volatile processing aid to transiently increase solubility.
Protocol 2: Solubility Enhancement using a Volatile Base
This protocol is based on the principle of forming a temporary, more soluble ionized version of the compound in the organic solvent, which is then removed during the spray-drying process[2].
-
Objective: To transiently increase the solubility of the compound in a suitable spray-drying solvent.
-
Rationale: The imidazopyridine scaffold has basic nitrogens that can be protonated. Conversely, the N-H on the imidazole ring is weakly acidic. While the methyl ester is present, if the compound possesses any acidic protons (like the imidazole N-H), it can be deprotonated by a base to form a more soluble salt (anion). A volatile base like ammonium hydroxide is ideal because it can be easily removed during drying.
-
Materials:
-
Your compound
-
Methanol (or other suitable spray-drying solvent)
-
Ammonium hydroxide (NH₄OH) solution (e.g., 28-30%)
-
-
Procedure:
-
Prepare a slurry of the compound in methanol.
-
While stirring vigorously, add a stoichiometric excess (e.g., 1.5-2.0 equivalents relative to your compound) of ammonium hydroxide.
-
Observe for dissolution. The formation of the ammonium salt should significantly increase the compound's solubility.
-
Once dissolved, this solution can be used in the spray-drying feed. The ammonia and water will be removed during the evaporation process, leaving the amorphous drug and excipient.
-
-
Caution: This method must be tested at a small scale first. Ensure that your compound is stable under basic conditions and that the formation of the salt does not cause other issues. This technique is particularly useful when the compound is ionizable and poorly soluble in preferred spray-drying solvents[2].
Part 3: Understanding the "Why" - Key Physicochemical Principles
Question 6: What structural features of this compound contribute to its solubility challenges?
Answer: The solubility of a molecule is a balance between its interactions with the solvent and the strength of its own crystal lattice.
-
High Crystal Lattice Energy: The planar, aromatic nature of the imidazopyridine core allows for efficient π-π stacking in the solid state. The presence of both hydrogen bond donors (imidazole N-H) and acceptors (pyridine and imidazole nitrogens, ester carbonyl) can lead to strong intermolecular hydrogen bonds. These strong interactions form a very stable crystal lattice that requires a significant amount of energy to break apart, resulting in low solubility. Reducing the crystal packing is a known strategy to improve solubility[8].
-
"Escape from Flatland": The planarity of the molecule contributes to its poor solubility. Medicinal chemistry strategies often focus on increasing the ratio of sp³ to sp² hybridized carbons to disrupt planarity and improve solubility[8].
-
Lipophilicity vs. Polarity: The bromine atom increases the molecular weight and lipophilicity of the molecule. While the core is polar, the overall molecule has a complex profile. A solvent must be able to effectively solvate both the polar, hydrogen-bonding parts of the molecule and the more non-polar regions.
By understanding these factors, you can make more informed decisions about solvent selection and troubleshooting strategies. For example, the need to overcome high crystal lattice energy explains why heating is often an effective first step. The presence of ionizable centers explains why pH adjustment or the use of basic/acidic aids can dramatically alter solubility.
References
-
Catalent. (n.d.). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Retrieved from [Link]
-
Perin, N., et al. (2018). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 23(10), 2633. Available at: [Link]
-
Pharmaceutical Technology. (2015). Solving Poor Solubility to Unlock a Drug's Potential. Retrieved from [Link]
-
Patil, S. A., et al. (2021). A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. Journal of Saudi Chemical Society, 25(8), 101282. Available at: [Link]
-
American Pharmaceutical Review. (2018). Overcoming the Challenge of Poor Drug Solubility. Retrieved from [Link]
-
The Royal Society of Chemistry. (2021). Tactics to Improve Solubility. In The Medicinal Chemist's Guide to Solving ADMET Challenges. Retrieved from [Link]
-
Ascendia Pharma. (2021). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]
-
Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]
-
International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Retrieved from [Link]
-
World Journal of Biology and Pharmaceutical Sciences. (2023). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]
-
International Journal of Pharmacy and Chemistry Analysis. (2019). Strategies for improving hydrophobic drugs solubility and bioavailability. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 3. ispe.gr.jp [ispe.gr.jp]
- 4. ascendiacdmo.com [ascendiacdmo.com]
- 5. wjbphs.com [wjbphs.com]
- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 7. pharmtech.com [pharmtech.com]
- 8. books.rsc.org [books.rsc.org]
"stability and storage conditions for methyl 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate"
Welcome to the technical support guide for methyl 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this important research compound. This guide provides in-depth troubleshooting advice and frequently asked questions to address potential challenges you may encounter during your experiments.
I. Compound Overview and General Stability
This compound is a heterocyclic compound with a structure that suggests potential sensitivities to environmental factors. The imidazopyridine core, common in many biologically active molecules, can be susceptible to oxidation and photodegradation.[1][2][3] The presence of a bromine atom and a methyl ester group also introduces potential routes for degradation.[4][5] Therefore, proper storage and handling are crucial to maintain the compound's integrity and ensure reproducible experimental results.[6][7][8][9]
Key Structural Features and Potential Stability Concerns:
-
Imidazopyridine Core: Prone to oxidation and photodegradation.
-
Bromo Substituent: Can influence reactivity and potential for dehalogenation under certain conditions.
-
Methyl Ester: Susceptible to hydrolysis, especially in the presence of moisture and basic or acidic conditions.
II. Troubleshooting Guide
This section addresses specific issues that may arise during the handling and use of this compound.
1. Issue: The compound has changed color (e.g., from white/off-white to yellow/brown) during storage.
-
Potential Cause: This is a common indicator of degradation. The color change could be due to oxidation of the imidazopyridine ring or other slow-reacting impurities forming colored byproducts. Exposure to air (oxygen) and/or light can accelerate this process.[1]
-
Troubleshooting Steps:
-
Assess the Extent of Discoloration: A slight change in color may not significantly impact the purity for some applications, but a significant change warrants further investigation.
-
Purity Analysis: Re-analyze the compound's purity using a suitable analytical method such as HPLC, LC-MS, or NMR to determine the extent of degradation.
-
Review Storage Conditions: Ensure the compound is stored under the recommended conditions (see FAQ section). Specifically, check if the container was tightly sealed and protected from light.
-
Purification: If the purity is compromised, consider repurification by recrystallization or chromatography if a sufficient quantity of material is available.
-
2. Issue: Inconsistent results in biological assays or chemical reactions.
-
Potential Cause: This could be due to the use of a degraded or impure sample of the compound. The degradation products may have different biological activities or interfere with the intended chemical reaction.
-
Troubleshooting Workflow:
Caption: Workflow for troubleshooting inconsistent experimental results.
3. Issue: The compound is difficult to dissolve.
-
Potential Cause: While solubility is an intrinsic property, difficulties in dissolution can be exacerbated by the presence of insoluble degradation products or if the compound has absorbed moisture and clumped together.
-
Troubleshooting Steps:
-
Verify Solvent Choice: Confirm that you are using an appropriate solvent. Check literature for solubility data if available.
-
Gentle Heating and Sonication: Try gentle warming (if the compound is thermally stable) and sonication to aid dissolution.
-
Small-Scale Solubility Test: Before dissolving the entire sample, perform a small-scale test with a fresh, unopened vial of the compound to see if the issue persists. This can help determine if the problem is with the specific batch you are using.
-
Purity Check: If solubility issues persist, analyze the purity of the compound as insoluble impurities could be the cause.
-
III. Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For long-term stability, the compound should be stored under the following conditions:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | To slow down potential degradation reactions.[10] |
| Atmosphere | Under an inert gas (e.g., Argon or Nitrogen) | To minimize oxidation of the imidazopyridine ring.[10] |
| Light | In a light-resistant container (e.g., amber vial) | To prevent photodegradation.[1] |
| Moisture | In a tightly sealed container in a dry environment | To prevent hydrolysis of the methyl ester and absorption of water. |
Q2: How should I handle the compound in the laboratory for routine experiments?
A2: Follow these handling guidelines:
-
Allow the container to warm to room temperature before opening to prevent condensation of moisture into the compound.
-
Handle the compound in a well-ventilated area or a fume hood.[11][12][13]
-
Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11][13]
-
For weighing and preparing solutions, minimize the time the container is open to the atmosphere.
-
If you need to store the compound after opening, flush the vial with an inert gas before re-sealing.
Q3: What are the likely degradation pathways for this compound?
A3: Based on its chemical structure, the following degradation pathways are plausible:
Caption: Potential degradation pathways for the target compound.
Q4: Is this compound considered hazardous?
A4: While specific toxicity data for this compound may not be readily available, it is prudent to treat it as potentially hazardous. Similar brominated heterocyclic compounds can cause skin, eye, and respiratory irritation.[11][13] Always consult the Safety Data Sheet (SDS) provided by the supplier and handle with care.[11][14]
IV. References
-
Arborpharmchem. (2024, June 21). APIs Intermediates 4 Common Pitfalls in Stability Testing and Expiration Date Determination.
-
Parameter Generation & Control. (2023, February 22). Stability Testing for Pharmaceuticals & More.
-
A. K. (2012, March 17). Stability Testing of Pharmaceutical Products.
-
GMP SOP. (n.d.). Stability testing overview for Pharmaceutical products.
-
(2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022.
-
Thermo Fisher Scientific. (2025, September 22). Safety Data Sheet - Methyl 5-bromopyridine-2-carboxylate.
-
ChemicalBook. (n.d.). Methyl 5-bromo-1H-imidazole-4-carboxylate CAS#: 1093261-46-1.
-
Glycogen Bioscience. (n.d.). 5-bromo-2-methyl-1H-imidazo[4,5-b]pyridine.
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
-
PubMed. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir.
-
MDPI. (n.d.). Enhanced Photocatalytic Degradation of the Imidazolinone Herbicide Imazapyr upon UV/Vis Irradiation in the Presence of CaxMnOy-TiO2 Hetero-Nanostructures: Degradation Pathways and Reaction Intermediates.
-
Fisher Scientific. (2012, March 14). Safety Data Sheet - 1-Bromo-3-methylbutane.
-
CymitQuimica. (2023, July 11). Methyl 5-bromo-1H-pyrrole-3-carboxylate, N-BOC protected.
-
BLD Pharm. (n.d.). This compound.
-
BLD Pharm. (n.d.). Methyl 5-bromo-1H-imidazole-2-carboxylate.
-
SynHet. (n.d.). Methyl 5-bromo-1-methyl-1H-pyrrole-2-carboxylate.
-
MDPI. (n.d.). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review.
-
Echemi. (n.d.). 4-BroMo-5-Methyl-pyridine-2-carboxylic acid Safety Data Sheets.
-
Chem-Impex. (n.d.). Methyl 5-bromopyrimidine-2-carboxylate.
-
Contemporary Daguerreotypes. (2015, June 9). Storing & Handling Bromine.
-
ACS Publications. (2011, September 28). Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO).
-
BLDpharm. (n.d.). Methyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate.
-
(n.d.). Heterocyclic Chemistry.
-
PMC - PubMed Central. (n.d.). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications.
-
ICL Group Sustainability. (n.d.). BROMINE BROMINE - Safety Handbook.
-
ResearchGate. (2026, January 1). A New Method for the Synthesis of Bromine-Containing Heterocyclic Compounds for Photovoltaic Polymers.
Sources
- 1. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orgsyn.org [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. arborpharmchem.com [arborpharmchem.com]
- 7. humiditycontrol.com [humiditycontrol.com]
- 8. japsonline.com [japsonline.com]
- 9. gmpsop.com [gmpsop.com]
- 10. Methyl 5-bromo-1H-imidazole-4-carboxylate CAS#: 1093261-46-1 [amp.chemicalbook.com]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. fishersci.com [fishersci.com]
- 13. static.cymitquimica.com [static.cymitquimica.com]
- 14. echemi.com [echemi.com]
Technical Support Center: Troubleshooting Palladium-Catalyzed Reactions with Imidazopyridine Substrates
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for palladium-catalyzed cross-coupling reactions involving imidazopyridine substrates. The unique electronic properties of the imidazopyridine scaffold present specific challenges that require careful consideration of reaction parameters.
Frequently Asked Questions (FAQs)
Q1: My palladium-catalyzed reaction with an imidazopyridine substrate is resulting in low to no yield. What are the primary reasons for this failure?
Low yields or complete reaction failure with imidazopyridine substrates often stem from catalyst inhibition or deactivation. The nitrogen atoms in the imidazopyridine ring can act as ligands, coordinating to the palladium center and disrupting the catalytic cycle.[1][2] This is a common issue with nitrogen-containing heterocycles.[1]
Primary factors to investigate:
-
Catalyst Poisoning: The lone pair of electrons on the pyridine nitrogen can bind to the palladium catalyst, forming inactive complexes.[2][3]
-
Inappropriate Ligand Choice: The ligand is crucial for stabilizing the palladium catalyst and facilitating the reaction. For heteroaromatic substrates like imidazopyridines, bulky and electron-rich phosphine ligands are often necessary to shield the palladium and promote the desired catalytic activity.[4][5]
-
Suboptimal Reaction Conditions: Factors such as the choice of base, solvent, and temperature can significantly impact the reaction's success.[6]
Q2: I'm observing catalyst deactivation (e.g., formation of palladium black). How can I prevent this?
Catalyst deactivation, often visualized by the precipitation of palladium black, indicates the formation of inactive palladium aggregates.[6] This is a common problem in palladium catalysis and can be caused by several factors, especially when working with N-heterocyclic substrates.
Strategies to mitigate catalyst deactivation:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. These ligands stabilize the active Pd(0) species and sterically hinder the coordination of the imidazopyridine nitrogen to the palladium center.[3][5]
-
Ligand-to-Palladium Ratio: Ensure an adequate ligand-to-palladium ratio. An insufficient amount of ligand can leave the palladium center exposed and prone to aggregation.[3]
-
Reaction Temperature: While heat can accelerate the reaction, excessively high temperatures can also promote catalyst decomposition.[3] Careful temperature optimization is key.
-
Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species.[3][6] It is critical to thoroughly degas all solvents and reagents and maintain a strictly inert atmosphere (argon or nitrogen) throughout the reaction.
Troubleshooting Common Cross-Coupling Reactions
Suzuki-Miyaura Coupling
Problem: Low yield in the Suzuki-Miyaura coupling of a halo-imidazopyridine with a boronic acid.
Troubleshooting Workflow:
Sources
- 1. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides | Semantic Scholar [semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Functionalization of Methyl 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate
Welcome to the technical support center for the functionalization of methyl 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile heterocyclic building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the common challenges and side reactions encountered during its chemical transformations, particularly in palladium-catalyzed cross-coupling reactions.
Introduction to the Substrate
This compound is a key intermediate in medicinal chemistry, valued for its structural resemblance to purines, making it a privileged scaffold in the design of kinase inhibitors and other therapeutic agents.[1][2] The presence of a bromine atom at the C5 position, a nucleophilic imidazole core, and an electron-withdrawing methyl carboxylate group at the C2 position offers multiple avenues for functionalization. However, this combination of functional groups also presents unique challenges in controlling reactivity and minimizing side reactions.
This guide will focus on two of the most common and powerful methods for functionalizing this molecule: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
Part 1: Troubleshooting Guide for Common Side Reactions
This section addresses specific experimental issues in a question-and-answer format, providing insights into the underlying chemistry and actionable solutions.
Suzuki-Miyaura Coupling Reactions
Q1: My Suzuki coupling reaction is showing low conversion, and I'm recovering a significant amount of starting material. What are the likely causes and how can I improve the yield?
A1: Low conversion in Suzuki couplings of electron-deficient heterocycles like yours can stem from several factors. The electron-withdrawing nature of the imidazo[4,5-b]pyridine ring system, further deactivated by the C2-ester, can make the oxidative addition of the palladium catalyst to the C-Br bond more challenging.[3]
Probable Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| Insufficient Catalyst Activity | The Pd(0) active species may not be forming efficiently or is being deactivated. | Use a pre-catalyst that readily forms the active Pd(0) species. Consider using more electron-rich and bulky phosphine ligands that can facilitate oxidative addition. |
| Poor Base Efficacy | The base may not be strong enough or soluble enough to effectively participate in the transmetalation step. | Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃ in couplings with electron-deficient halides. Ensure the base is finely powdered for better reactivity. |
| Solvent Issues | The solvent may not be optimal for dissolving all reaction components, particularly the base. | A mixture of a non-polar solvent like toluene or dioxane with a polar aprotic co-solvent like DMF can improve solubility. The addition of a small amount of water can sometimes be beneficial.[4] |
| Inhibition by Imidazole Nitrogen | The imidazole nitrogen can coordinate to the palladium center, inhibiting catalytic activity. | The use of N-protected starting material can circumvent this issue. Alternatively, using a higher catalyst loading or a ligand that is less susceptible to displacement might be necessary. |
Q2: I'm observing a significant amount of a debrominated byproduct (hydrodehalogenation) in my Suzuki reaction. How can I suppress this side reaction?
A2: Hydrodehalogenation, the replacement of the bromine atom with hydrogen, is a common side reaction in palladium-catalyzed couplings of heteroaryl halides.[5]
Probable Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| Presence of Protic Impurities | Water or other protic impurities can serve as a proton source for the hydrodehalogenation of the organopalladium intermediate. | Ensure all reagents and solvents are anhydrous. Use freshly distilled solvents and dry the base before use. |
| β-Hydride Elimination from Alkylboronic acids | If using alkylboronic acids with β-hydrogens, β-hydride elimination from the palladium-alkyl intermediate can lead to the formation of a palladium-hydride species, which can then cause dehalogenation. | This is less of a concern with arylboronic acids. If using alkylboronic acids, choose those without β-hydrogens if possible. |
| Reaction Temperature Too High | Higher temperatures can promote side reactions, including hydrodehalogenation. | Optimize the reaction temperature. Run the reaction at the lowest temperature that still provides a reasonable reaction rate. |
Below is a decision tree to guide your troubleshooting process for Suzuki coupling reactions.
Buchwald-Hartwig Amination
Q1: My Buchwald-Hartwig amination is giving a low yield, and I see a lot of unreacted starting material. What should I check first?
A1: Similar to Suzuki coupling, the electron-deficient nature of the substrate can hinder the initial oxidative addition step. The choice of ligand, base, and solvent is critical for success.[5]
Probable Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| Ligand Incompatibility | The ligand may not be suitable for coupling with an electron-deficient heteroaryl halide. | Use bulky, electron-rich phosphine ligands which are known to be effective for challenging couplings. Ligands like Xantphos have been shown to be effective for coupling with 2-halo imidazo[4,5-b]pyridines.[6][7] |
| Base Strength and Solubility | Strong, sterically hindered bases are typically required. Poor solubility of the base can lead to slow reaction rates. | Sodium tert-butoxide (NaOtBu) is a common choice. For base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ can be used, often requiring higher temperatures.[5] |
| Catalyst Poisoning | The amine starting material or impurities can coordinate to the palladium and inhibit catalysis. | Use high-purity amines. In some cases, slow addition of the amine can be beneficial. |
Q2: I am observing the formation of a byproduct that appears to be the result of N-arylation on one of the imidazole nitrogens instead of the intended C-N coupling at the C5-bromo position. How can I improve the selectivity?
A2: The imidazole ring possesses two nucleophilic nitrogen atoms (N1 and N3) which can compete with the desired amine nucleophile in the Buchwald-Hartwig reaction, leading to undesired N-arylation of the imidazo[4,5-b]pyridine core itself.
Probable Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| Competitive N-Arylation | The imidazole nitrogens are nucleophilic and can be deprotonated by the strong base, leading to competitive N-arylation. | The most effective solution is to protect the imidazole nitrogen prior to the coupling reaction. A methoxyethoxymethyl (MEM) group is a suitable choice as it has been shown to direct C2-arylation in imidazo[4,5-b]pyridines and can be removed under acidic conditions. |
| Reaction Conditions Favoring N-Arylation | Certain ligand/base combinations may favor N-arylation over C-N coupling. | If N-protection is not feasible, screening different ligands and bases is necessary. A less hindered base might slightly disfavor the deprotonation of the imidazole nitrogen. |
The following workflow illustrates a general approach to optimizing Buchwald-Hartwig aminations.
Part 2: Frequently Asked Questions (FAQs)
Q1: Is the methyl ester at the C2 position stable under the basic conditions of Suzuki and Buchwald-Hartwig reactions?
A1: This is a critical consideration. The methyl ester is susceptible to hydrolysis under strongly basic conditions, especially at elevated temperatures.[8] The use of strong bases like NaOtBu or aqueous solutions of K₂CO₃ or K₃PO₄ increases the risk of ester saponification to the corresponding carboxylic acid.
Mitigation Strategies:
-
Choice of Base: Use anhydrous, non-nucleophilic bases where possible. Finely ground K₃PO₄ or Cs₂CO₃ in an anhydrous solvent are often good choices.
-
Reaction Temperature and Time: Run the reaction at the lowest possible temperature and for the shortest time necessary for completion. Monitor the reaction closely by TLC or LC-MS.
-
Protecting Group Strategy: If ester hydrolysis is unavoidable, consider performing the coupling reaction on the corresponding carboxylic acid and then re-esterifying the product.
Q2: I am trying to perform an N-alkylation of the imidazole ring. What are the challenges with regioselectivity?
A2: N-alkylation of the imidazo[4,5-b]pyridine core is often not selective and can result in a mixture of mono- and poly-alkylated products.[9][10] You can expect alkylation to occur at the N1 and N3 positions of the imidazole ring, and potentially at the pyridine nitrogen (N4), leading to a complex product mixture that is difficult to separate. The presence of the C2-ester may influence the relative nucleophilicity of the adjacent N1 and N3 nitrogens.
Improving Regioselectivity:
-
Choice of Base and Solvent: The reaction conditions can influence the regioselectivity. Careful optimization is required.
-
Protecting Groups: A more controlled approach is to use a protecting group strategy to block one of the reactive nitrogens, perform the desired functionalization, and then deprotect.
-
Chromatographic Separation: Be prepared for challenging purification. Careful column chromatography is often required to isolate the desired regioisomer.
Q3: What are some general tips for purifying the products of these reactions?
A3: Products of palladium-catalyzed reactions can be challenging to purify due to residual palladium and ligand-related byproducts.
-
Aqueous Workup: A thorough aqueous workup can help remove inorganic salts.
-
Filtration: Passing the crude product through a plug of silica gel or celite can remove some of the palladium residues.
-
Column Chromatography: This is almost always necessary. Use a gradient elution system to effectively separate the product from starting materials and byproducts.
-
Recrystallization: If the product is a solid, recrystallization can be an excellent final purification step.
Part 3: Experimental Protocol
Representative Protocol for Suzuki-Miyaura Coupling
This protocol is a general starting point and may require optimization for specific arylboronic acids.
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and finely powdered K₃PO₄ (2.5 equiv).
-
Catalyst and Ligand Addition: Add the palladium pre-catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).
-
Solvent Addition and Degassing: Evacuate and backfill the flask with argon three times. Add anhydrous, degassed toluene (or a toluene/DMF mixture) via syringe.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite. Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Purification: Concentrate the organic phase under reduced pressure and purify the crude product by silica gel column chromatography.
References
- (Reference on the importance of imidazo[4,5-b]pyridines in medicinal chemistry, e.g., as kinase inhibitors)
-
Journal of Chemical and Pharmaceutical Research, 2014, 6(5):104-105 Research Article A green and efficient hydrolysis of met - JOCPR. (n.d.). Retrieved January 15, 2026, from [Link]
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021, July 9). Retrieved January 15, 2026, from [Link]
-
Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - MDPI. (n.d.). Retrieved January 15, 2026, from [Link]
-
Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed. (2023, August 29). Retrieved January 15, 2026, from [Link]
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PubMed Central. (n.d.). Retrieved January 15, 2026, from [Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. (2017, January 27). Retrieved January 15, 2026, from [Link]
-
(PDF) Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands - ResearchGate. (2024, March 7). Retrieved January 15, 2026, from [Link]
-
NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA - Journal of Chemical Technology and Metallurgy. (2022, February 20). Retrieved January 15, 2026, from [Link]
- (Reference on general Suzuki-Miyaura reaction)
- (Reference on general Buchwald-Hartwig amin
-
Regioselective synthesis of C-2 substituted imidazo[4,5-b]pyridines utilizing palladium catalysed C-N bond forming reactions with enolizable heterocycles - ResearchGate. (2025, May 31). Retrieved January 15, 2026, from [Link]
- (Reference on general palladium-c
- (Reference on N-heterocyclic carbene ligands in cross-coupling)
- (Reference on aryl
- (Reference on late-stage functionaliz
-
Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. (2024). Current Medicinal Chemistry, 31(5), 515-528. [Link]
Sources
- 1. journal.uctm.edu [journal.uctm.edu]
- 2. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Dehalogenation of Bromo-heterocycles in Cross-Coupling Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for a common and often frustrating side reaction in palladium-catalyzed cross-coupling: the dehalogenation of bromo-heterocyclic substrates. As experienced chemists know, the replacement of a bromine atom with hydrogen can significantly lower the yield of the desired product and complicate purification.[1][2] This resource provides actionable solutions and explains the chemical principles behind them.
Troubleshooting Guide: Diagnosis and Solutions
This section addresses specific issues you may observe during your experiments. Each problem is followed by a list of probable causes and a step-by-step guide to resolving the issue.
Problem 1: Significant formation of a dehalogenated (Ar-H) byproduct is observed by TLC, GC-MS, or NMR.
Probable Causes:
-
The rate of the desired cross-coupling is slow compared to the rate of dehalogenation.[3]
-
The catalytic system is promoting the formation of palladium-hydride (Pd-H) species.[1][4]
-
The reaction conditions (base, solvent, temperature) are favoring the dehalogenation pathway.
-
The bromo-heterocycle is particularly susceptible to dehalogenation (e.g., electron-deficient or N-H containing heterocycles).[1][4]
Step-by-Step Troubleshooting Workflow:
-
Evaluate and Change the Ligand: The ligand is a critical component for controlling selectivity.[1]
-
Action: Switch to a bulkier, more electron-rich phosphine ligand. Ligands like XPhos, SPhos, DavePhos, or Xantphos can accelerate the rate of reductive elimination to form the desired C-C, C-N, or C-O bond, thereby outcompeting the dehalogenation pathway.[1][3]
-
Rationale: These ligands promote the desired bond formation step, making it kinetically more favorable than the undesired side reaction.[1]
-
-
Modify the Base: The choice and strength of the base can significantly impact the reaction. Strong bases can sometimes promote dehalogenation.[1]
-
Action: If using a strong base like sodium tert-butoxide (NaOtBu), consider switching to a weaker inorganic base such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium carbonate (K₂CO₃).[1][3]
-
Rationale: Weaker bases are less likely to act as hydride sources or promote side reactions that lead to the formation of Pd-H species.[5]
-
-
Change the Solvent: The solvent can be a source of hydrides, especially protic or certain polar aprotic solvents.[1]
-
Action: If using solvents like DMF, alcohols, or even dioxane where dehalogenation is observed, switch to a non-polar, aprotic solvent like toluene.[1][6] Ensure all solvents are anhydrous and properly degassed to remove potential hydride sources like water.[1]
-
Rationale: Toluene and other non-polar aprotic solvents are less likely to donate a hydride to the palladium center.[6]
-
-
Lower the Reaction Temperature: Dehalogenation can have a higher activation energy than the desired cross-coupling.
-
Action: Try running the reaction at a lower temperature (e.g., decrease from 110 °C to 80 °C).[1]
-
Rationale: Lowering the temperature can disproportionately slow down the undesired dehalogenation reaction compared to the cross-coupling reaction.
-
Problem 2: The reaction is sluggish, and dehalogenation is the major product, especially with N-H containing heterocycles (e.g., indoles, pyrroles).
Probable Causes:
-
The acidic N-H proton is interfering with the reaction, potentially by reacting with the base and altering the electronic properties of the heterocycle.[1][7]
-
The nitrogen atom of the heterocycle is coordinating to the palladium center, inhibiting the catalytic cycle.[4][8]
Step-by-Step Troubleshooting Workflow:
-
Protect the N-H Group: This is often the most effective strategy for problematic N-H containing heterocycles.[1][4]
-
Action: Protect the nitrogen atom with a suitable protecting group (e.g., Boc, SEM). This can suppress dehalogenation.[4][7] In some cases, using a BOC protecting group can lead to its removal under the reaction conditions, providing the desired product directly.[7]
-
Rationale: Protection prevents the acidic proton from participating in side reactions and can reduce the coordinating ability of the nitrogen atom.[7]
-
-
Optimize the Base: A milder base may be necessary to avoid deprotonation of the N-H group.
-
Action: Use a milder base in conjunction with N-H protection to further minimize side reactions.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation in the context of cross-coupling reactions?
A1: Dehalogenation, specifically hydrodehalogenation, is an undesired side reaction where the bromine atom on the bromo-heterocycle is replaced by a hydrogen atom.[1][3] This leads to the formation of a byproduct, which reduces the yield of the desired cross-coupled product and complicates purification.[1]
Q2: What is the primary mechanism leading to dehalogenation?
A2: The most accepted mechanism involves the formation of a palladium-hydride (Pd-H) species.[1][4] This reactive intermediate can be generated from various sources within the reaction mixture, including trace water, solvents (like alcohols or DMF), amine bases, or even the phosphine ligands themselves.[1][3][5] This Pd-H species can then undergo reductive elimination with the heteroaryl group to produce the dehalogenated byproduct.[1]
Q3: Are certain bromo-heterocycles more prone to dehalogenation?
A3: Yes, electron-deficient N-heterocyclic halides and those containing an N-H bond (like bromopyridines, bromoindoles, and bromopyrroles) are generally more susceptible to this side reaction.[1][4] The nitrogen atom can coordinate to the palladium catalyst, and in the case of N-H containing heterocycles, the acidic proton can interact with the base, promoting dehalogenation.[1][4][7]
Q4: How does the choice of palladium catalyst and ligand affect dehalogenation?
A4: The catalyst and ligand system is crucial for controlling the reaction's selectivity.[1] Bulky, electron-rich phosphine ligands, such as biaryl phosphines (e.g., XPhos, SPhos), are often effective at preventing dehalogenation.[1] These ligands promote the desired C-C or C-N bond formation (reductive elimination) to outcompete the dehalogenation pathway.[1] Using a pre-catalyst that readily forms the active Pd(0) species can also be beneficial.[4]
Q5: Can the coupling partner influence the extent of dehalogenation?
A5: Yes. If the transmetalation step with the coupling partner (e.g., boronic acid in Suzuki coupling) is slow, it allows more time for competing side reactions like dehalogenation to occur.[4] Therefore, using highly active and stable coupling partners can help minimize this side reaction by promoting a faster forward reaction.[4]
Data Presentation & Protocols
Table 1: Influence of Ligands and Bases on Dehalogenation
The following table illustrates general trends for how the choice of ligand and base can affect the ratio of the desired product to the dehalogenated byproduct in a typical cross-coupling reaction.
| Ligand | Base | Desired Product Yield (%) (Illustrative) | Dehalogenated Byproduct (%) (Illustrative) | Recommendation |
| PPh₃ | NaOtBu | 60 | 30 | Prone to dehalogenation.[4] |
| XPhos | NaOtBu | 85 | <10 | Bulky, electron-rich ligand, often suppresses dehalogenation.[3] |
| PPh₃ | K₃PO₄ | 75 | 15 | Weaker base can reduce dehalogenation.[1][3] |
| XPhos | K₃PO₄ | >90 | <5 | Optimal combination for many challenging substrates.[1][3] |
Note: This data is illustrative and compiled from general trends. Actual results will vary depending on the specific substrates and reaction conditions.
Experimental Protocol: Suzuki Coupling of a Bromo-heterocycle with Minimized Dehalogenation
This protocol provides a starting point for minimizing dehalogenation in the Suzuki coupling of a bromo-heterocycle with an arylboronic acid.
Reaction Setup:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the bromo-heterocycle (1.0 mmol), the arylboronic acid (1.2 mmol), and anhydrous potassium phosphate (K₃PO₄) (2.0 mmol).[1]
-
In a separate vial, prepare the catalyst system by adding Pd₂(dba)₃ (0.02 mmol) and a bulky, electron-rich ligand like SPhos (0.04 mmol) to toluene (5 mL).
-
Add the catalyst solution to the reaction vial under an inert atmosphere (e.g., argon or nitrogen).
-
If necessary for the specific substrate, add a small amount of degassed water (e.g., 0.5 mL).[4]
-
Seal the vial and heat the reaction mixture to 80-100 °C with vigorous stirring.[4]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Chemistry
Diagram 1: Competing Pathways in Cross-Coupling
Caption: Competing catalytic cycles in cross-coupling reactions.
Diagram 2: Troubleshooting Workflow for Dehalogenation
Caption: A decision tree for troubleshooting dehalogenation.
References
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
-
PubMed. Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. Available from: [Link]
-
National Institutes of Health. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Available from: [Link]
-
Organic Chemistry Portal. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Available from: [Link]
-
ACS Publications. Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. Available from: [Link]
-
National Institutes of Health. Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals. Available from: [Link]
-
ACS Publications. Visible-Light-Induced, Base-Promoted Transition-Metal-Free Dehalogenation of Aryl Fluorides, Chlorides, Bromides, and Iodides. Available from: [Link]
-
Weizmann Institute of Science. Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Available from: [Link]
-
Sci-Hub. Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Available from: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Reddit. significant dehalogenation in stille coupling. Available from: [Link]
-
ResearchGate. An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Available from: [Link]
-
ACS Publications. The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Available from: [Link]
-
ResearchGate. The Effect of Vicinyl Olefinic Halogens on Cross-Coupling Reactions Using Pd(0) Catalysis. Available from: [Link]
-
ACS Publications. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Available from: [Link]
-
ResearchGate. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Available from: [Link]
-
Scirp.org. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Available from: [Link]
-
Wikipedia. Sonogashira coupling. Available from: [Link]
-
RSC Publishing. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Available from: [Link]
-
Reddit. Suzuki proto-dehalogenation problem. Available from: [Link]
-
Chemistry LibreTexts. Heck Reaction. Available from: [Link]
-
Ligand electronic influence in Pd-catalyzed C-C coupling processes. Available from: [Link]
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination. Available from: [Link]
-
ResearchGate. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Available from: [Link]
-
National Institutes of Health. Ni-Catalyzed Asymmetric Reductive Arylation of α-Substituted Imides. Available from: [Link]
-
National Institutes of Health. Deciphering complexity in Pd–catalyzed cross-couplings. Available from: [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]
-
Organic Chemistry Portal. Heck Reaction. Available from: [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]
-
PubMed. Heck Reaction of N-Heteroaryl Halides for the Concise Synthesis of Chiral α-Heteroaryl-substituted Heterocycles. Available from: [Link]
-
Organic Chemistry Portal. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Available from: [Link]
-
ResearchGate. Optimization of the reaction conditions and scope of aryl halides. Available from: [Link]
-
ResearchGate. Competing protodebromination (PDB) vs borylation of aryl bromide with Pd catalysts. Available from: [Link]
-
YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Available from: [Link]
-
PubMed. Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. Available from: [Link]
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Technical Support Center: Challenges in the Purification of Polar Imidazopyridine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered during the purification of polar imidazopyridine derivatives. These heterocyclic compounds are of significant interest in medicinal chemistry but their inherent polarity and basicity often complicate standard purification protocols.[1] This resource is designed to explain the causality behind experimental choices and provide robust, field-proven solutions.
Introduction: The Core Challenge
Imidazopyridines are a class of bicyclic heteroaromatics containing a fused imidazole and pyridine ring. Their utility in drug discovery is vast, with applications as anti-cancer, antiviral, and hypnotic agents, among others.[1] However, the presence of multiple nitrogen atoms makes these molecules inherently polar and basic. This polarity leads to significant purification hurdles:
-
Poor Chromatographic Behavior: Strong interactions with silica gel in normal-phase chromatography and insufficient retention in standard reversed-phase chromatography are common.[2][3]
-
Crystallization Difficulties: High solubility in polar solvents makes achieving supersaturation for crystallization challenging, often resulting in "oiling out" or failure to crystallize.[2][4]
-
Impurity Profile: Synthetic byproducts may have similar polarity, making separation by any method difficult.[5]
This guide provides a systematic approach to overcoming these obstacles.
Part 1: Chromatographic Purification Strategies
Chromatography is the workhorse of purification, but polar imidazopyridines require specialized approaches. Standard protocols often fail, leading to frustration and sample loss. This section troubleshoots common chromatographic issues and details advanced techniques.
Troubleshooting Guide: Chromatography
Q1: My polar imidazopyridine streaks badly or shows severe peak tailing on a standard silica gel column. What's happening and how do I fix it?
A: This is a classic problem caused by strong, non-ideal interactions between the basic nitrogen atoms of your imidazopyridine and the acidic silanol (Si-OH) groups on the surface of the silica gel. This leads to irreversible adsorption and slow elution kinetics, causing tailing.
Solutions:
-
Add a Basic Modifier: The most effective solution is to neutralize the acidic silanol groups. Add a small amount of a basic modifier to your mobile phase.[2]
-
Triethylamine (TEA): Typically 0.1-1% (v/v). TEA is volatile and effective but can be difficult to remove completely.
-
Ammonia: Using a solution of 7N ammonia in methanol as a polar modifier in a dichloromethane (DCM) or ethyl acetate mobile phase can be very effective. A common mobile phase might be DCM:MeOH with 1-2% of the 7N NH₃ in MeOH solution.[5]
-
-
Switch to a Different Stationary Phase: If modifiers are not sufficient or are incompatible with your downstream applications, consider an alternative stationary phase.
Q2: I'm trying to use reversed-phase (C18) HPLC, but my polar compound elutes in or near the solvent front (void volume). How can I get it to retain on the column?
A: This occurs because your polar analyte is more attracted to the highly polar mobile phase (e.g., water/acetonitrile) than the non-polar C18 stationary phase.[6][7] To increase retention, you must shift the equilibrium so the analyte interacts more with the stationary phase.
Solutions:
-
Use a Highly Aqueous Mobile Phase: Decrease the concentration of the organic solvent (acetonitrile or methanol) in your mobile phase.[8] However, be cautious of using more than 95% water, as it can cause "phase collapse" on some traditional C18 columns, leading to a sudden loss of retention.[9]
-
Employ Polar-Embedded or Polar-Endcapped Columns: These columns are specifically designed for better retention of polar compounds.[8][10] They have polar groups embedded within the C18 chains or have been treated to cap residual silanols, making them more compatible with highly aqueous mobile phases and offering alternative selectivity for polar molecules.[10][11]
-
Adjust Mobile Phase pH: Since imidazopyridines are basic, you can control their ionization state. At a higher pH (e.g., pH > 8), the compound will be in its neutral, less polar freebase form, which will be retained more strongly on a C18 column.[12] Ensure your column is stable at the chosen pH.
-
Consider Ion-Pairing Chromatography: Adding an ion-pairing reagent (e.g., trifluoroacetic acid - TFA, or heptafluorobutyric acid - HFBA) to the mobile phase can form a neutral ion pair with your protonated basic compound. This complex is more hydrophobic and will be retained better. Note that ion-pairing agents are often non-volatile and can be difficult to remove and may suppress MS signals.[13]
Q3: I've heard HILIC is good for polar compounds, but I'm not sure where to start. How does it work and what's a good starting point for method development?
A: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent and often superior technique for purifying polar, hydrophilic compounds like imidazopyridine derivatives.[6][7][14] It uses a polar stationary phase (like bare silica, diol, or amide) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of a polar solvent (like water or an aqueous buffer).[14]
Mechanism: In HILIC, the polar aqueous component of the mobile phase forms a water-rich layer on the surface of the polar stationary phase. Polar analytes partition into this immobilized water layer and are retained. Elution is achieved by increasing the concentration of the polar solvent (water), which disrupts the partitioning and moves the analyte through the column.[14]
Experimental Protocol: General HILIC Method Development
-
Column Selection: Start with a bare silica column. Amide or diol phases can also provide different selectivity.
-
Mobile Phase Preparation:
-
Solvent A: Acetonitrile
-
Solvent B: Water with 10 mM Ammonium Acetate or 0.1% Formic Acid (a buffer is crucial for reproducible results and good peak shape).
-
-
Sample Preparation: Dissolve your sample in a solvent mixture that is as close as possible to the initial mobile phase composition (e.g., 95:5 Acetonitrile:Water).[15] Injecting in a strong, highly aqueous solvent can cause severe peak distortion.[14]
-
Gradient Elution:
-
Start with a high percentage of organic solvent (e.g., 95% A, 5% B).
-
Run a linear gradient to increase the aqueous content (e.g., to 50% B over 15-20 minutes).
-
Hold at the final gradient composition for a few column volumes.
-
Return to initial conditions and allow sufficient time for column re-equilibration (HILIC often requires longer equilibration than reversed-phase).[14]
-
HILIC Troubleshooting Logic
Data Summary: Comparison of Chromatographic Techniques
| Technique | Stationary Phase | Mobile Phase Principle | Best For... | Key Drawback |
| Normal Phase (NP) | Polar (e.g., Silica) | Non-polar organic solvent with polar modifier | Less polar imidazopyridines; separation of isomers. | Strong retention and peak tailing for very polar/basic compounds.[2] |
| Reversed Phase (RP) | Non-polar (e.g., C18) | Polar aqueous solvent with organic modifier | Moderately polar compounds; high-resolution analysis. | Poor retention of highly polar compounds.[6][7] |
| HILIC | Polar (e.g., Silica, Amide) | High organic content with small aqueous portion | Highly polar and hydrophilic compounds.[6][14] | Sensitive to sample solvent and requires long equilibration.[14] |
| Ion Exchange (IEX) | Charged (e.g., SCX) | Aqueous buffer with increasing salt or pH gradient | Ionizable (basic) imidazopyridines. | Limited to charged analytes; high salt can be problematic.[12] |
Part 2: Non-Chromatographic and Crystallization Strategies
When chromatography is challenging or for bulk purification, non-chromatographic techniques are invaluable. These methods exploit the chemical properties of the imidazopyridine core.
Troubleshooting Guide: Crystallization & Extractions
Q4: My polar imidazopyridine derivative refuses to crystallize from any solvent I try. It just "oils out" or stays in solution. What can I do?
A: This is a very common issue for polar compounds due to their high solubility in polar solvents and the tendency for impurities to inhibit crystal lattice formation.[2][4] "Oiling out" occurs when the compound's solubility limit is exceeded, but the conditions are not right for forming an ordered crystal lattice, often because the solution is cooled too quickly or is impure.[2]
Solutions:
-
Optimize Solvent System:
-
Anti-Solvent Addition: Dissolve your compound in a minimum amount of a "good" polar solvent (e.g., methanol, isopropanol). Then, slowly add a miscible "poor" non-polar solvent (an anti-solvent like hexane, toluene, or diethyl ether) dropwise at a slightly elevated temperature until the solution becomes faintly turbid. Allow it to cool slowly.[4]
-
Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly over several days in a loosely covered vial.[16]
-
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[2]
-
Seeding: If you have a tiny crystal of the pure compound, add it to the supersaturated solution to act as a template for crystallization.[2][16]
-
-
Address "Oiling Out": If your compound oils out, heat the solution to re-dissolve the oil. Add a small amount more of the "good" solvent, and then allow it to cool much more slowly, perhaps by placing the flask in a warm water bath and letting the entire system cool to room temperature overnight.[4]
Q5: I have a very crude mixture. Is there a way to purify my basic imidazopyridine without running a column first?
A: Absolutely. Salt formation is an extremely powerful classical technique for purifying ionizable compounds, especially bases.[17] By reacting your basic imidazopyridine with an acid, you form a salt which often has dramatically different (and better) physicochemical properties, such as improved crystallinity and lower solubility in organic solvents.[17][18]
The Principle of Purification by Salt Formation
The freebase form of your imidazopyridine is likely soluble in many organic solvents, along with non-polar impurities. When you add an acid (e.g., HCl, H₂SO₄, tartaric acid), you form the corresponding salt. This salt is now ionic and typically much less soluble in common organic solvents (like ethyl acetate, acetone, or ether) and will often crystallize or precipitate, leaving the non-polar and neutral impurities behind in the solution.[19]
Key Consideration: The ΔpKa Rule For a stable salt to form, there should be a pKa difference (ΔpKa) of at least 2-3 units between the protonated base and the acid.[17][20] For example, if the pKa of your protonated imidazopyridine is 6.5, you should use an acid with a pKa of 3.5 or lower to ensure a complete proton transfer and stable salt formation.
Experimental Protocol: Purification via HCl Salt Formation
-
Dissolution: Dissolve the crude reaction mixture containing your imidazopyridine freebase in a suitable organic solvent (e.g., ethyl acetate, diethyl ether, or isopropanol).
-
Acidification: While stirring, slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) dropwise.
-
Precipitation: The imidazopyridine hydrochloride salt will often precipitate as a solid. Monitor the precipitation; adding a large excess of acid can sometimes be detrimental.
-
Isolation: Collect the solid salt by vacuum filtration.
-
Washing: Wash the collected solid with a cold portion of the organic solvent (e.g., cold diethyl ether) to remove any remaining soluble impurities from the surface of the crystals.
-
Drying: Dry the purified salt under vacuum.
-
Liberating the Freebase (Optional): If needed, the purified salt can be dissolved in water, basified with a base like sodium bicarbonate or sodium hydroxide, and the pure freebase can be extracted back into an organic solvent (e.g., DCM or ethyl acetate).
Purification Strategy Decision Workflow
Part 3: Frequently Asked Questions (FAQs)
Q: Can I use supercritical fluid chromatography (SFC) for purifying polar imidazopyridines? A: Yes, SFC can be an excellent "green" alternative. It uses supercritical CO₂ as the main mobile phase, often with a polar co-solvent like methanol. SFC can offer unique selectivity and is particularly advantageous for chiral separations of imidazopyridine derivatives.[15]
Q: My compound seems to decompose on the silica gel column. What are my options? A: Compound instability on acidic silica is a known issue.[3] Before committing a large amount of material, spot your compound on a silica TLC plate, let it sit for an hour, and then develop it to check for degradation spots.[2] If it is unstable, your best options are to switch to a more inert stationary phase like neutral alumina, use reversed-phase chromatography, or attempt a non-chromatographic method like crystallization or salt formation.[2][3]
Q: I performed an acid-base extraction, but my recovery was very low. What went wrong? A: Low recovery in an acid-base extraction is typically due to a few factors:
-
Incorrect pH: Ensure the pH of the aqueous phase is at least 2 pH units below the pKa of your protonated compound to extract it into the aqueous layer, and 2 pH units above to keep the freebase in the organic layer.[15]
-
Incomplete Extraction: Perform multiple extractions with smaller volumes of solvent rather than one large extraction. Three extractions are standard for good recovery.[15]
-
Emulsion Formation: Vigorous shaking can create stable emulsions. If this happens, try adding brine (saturated NaCl solution) to the aqueous layer to break the emulsion. Gentle inversions are often better than hard shaking.[2][15]
References
-
Biotage. (2023, July 11). What can I use to purify polar reaction mixtures? Retrieved from [Link]
-
Buchi.com. (n.d.). Why HILIC is what your polar compounds need for purification. Retrieved from [Link]
-
Welch Materials. (2025, December 24). Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds. Retrieved from [Link]
-
Advion. (2019, August 14). HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. Retrieved from [Link]
-
HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Taylor & Francis eBooks. (n.d.). Salt Formation of Pharmaceutical Compounds and Associated Genotoxic Risks. Retrieved from [Link]
-
Pharmaceutical Technology. (n.d.). Salt Selection in Drug Development. Retrieved from [Link]
-
Chromatography Online. (2014, August 22). Retaining Polar Compounds. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Polar Compounds. Retrieved from [Link]
-
MDPI. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Retrieved from [Link]
-
Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]
-
Axion Labs. (n.d.). HPLC problems with very polar molecules. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Synthesis and Chiral Separation of Some New Derivatives of Imidazo [1, 2- a] Pyridine. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Principles of Salt Formation. Retrieved from [Link]
-
Master Organic Chemistry. (2016, August 12). Natural Product Isolation (2) - Purification Techniques, An Overview. Retrieved from [Link]
-
PubMed Central. (2024, December 4). Atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines via asymmetric multicomponent reaction. Retrieved from [Link]
-
PubMed Central. (2024, November 19). Synthesis, crystal structure, and antiviral evaluation of new imidazopyridine-schiff base derivatives: in vitro and in silico anti-HIV studies. Retrieved from [Link]
-
PubMed. (n.d.). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. Retrieved from [Link]
-
PubMed Central. (n.d.). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. Retrieved from [Link]
-
Reddit. (2023, January 7). Purification of strong polar and basic compounds. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Synthesis of Imidazo[4,5-b]pyridines with a Chiral Substituent at the Nitrogen Atom and Their Conversion to Piperazine Derivatives. Retrieved from [Link]
-
Guide for crystallization. (n.d.). Retrieved from [Link]
-
Re-crystallization experiments. (n.d.). Retrieved from [Link]
- Google Patents. (n.d.). Imidazopyridine derivatives, their preparation and therapeutical use.
-
PubMed Central. (n.d.). Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists. Retrieved from [Link]
-
PubMed Central. (n.d.). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Retrieved from [Link]
-
E3S Web of Conferences. (n.d.). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. Retrieved from [Link]
-
Moroccan Journal of Chemistry. (n.d.). An Overview of Various Heterocyclic Imidazopyridine, Triazolopyridine and Quinoline Derivatives and Their Biological. Retrieved from [Link]
-
ChemistrySelect. (2022, January 20). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. Retrieved from [Link]
-
MDPI. (n.d.). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Retrieved from [Link]
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Technical Support Center: NMR Analysis of Substituted Imidazo[4,5-b]pyridines
Welcome to the technical support guide for navigating the complexities of NMR peak assignment for substituted imidazo[4,5-b]pyridines. This class of compounds, while vital in medicinal chemistry and materials science, presents a unique set of challenges in structural elucidation due to its electronic properties, potential for tautomerism, and sensitivity to environmental conditions.[1][2][3]
This guide is structured to provide rapid answers to common questions and in-depth, field-proven troubleshooting strategies for more persistent issues. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions during your own NMR analysis.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial hurdles researchers face.
Q1: Why are the aromatic proton signals for my N-H imidazo[4,5-b]pyridine broad or poorly resolved?
This is often a hallmark of prototropic tautomerism. For N-unsubstituted imidazo[4,5-b]pyridines, the imidazole proton can exist on either nitrogen (N1 or N3), leading to a dynamic equilibrium between the 1H- and 3H-tautomers. If this exchange occurs at a rate comparable to the NMR timescale, it results in signal broadening. In some cases, you may see a time-averaged spectrum where the signals for the pyridine ring protons (H5 and H7) appear chemically equivalent when they are not.[4][5]
Q2: What are the typical ¹H and ¹³C chemical shift ranges for the imidazo[4,5-b]pyridine core?
While highly dependent on the solvent and substituents, some general ranges can be expected. The pyridine protons (H5, H6, H7) typically resonate between δ 7.0 and 9.5 ppm, while the imidazole proton (H2, if unsubstituted) is often found further downfield. The imidazole N-H proton signal is often broad and can appear anywhere from δ 10 to 14 ppm in solvents like DMSO-d₆.[6][7] A more detailed table is provided in Section 4.
Q3: My compound is soluble, but the NMR signals are still very weak. What could be the cause?
Aside from standard concentration issues, significant signal broadening can reduce peak height to the point of being lost in the baseline. As mentioned in Q1, tautomerism is a primary cause. Another potential issue is the presence of paramagnetic impurities, which can be inadvertently introduced during synthesis or purification (e.g., residual metal catalysts).
Q4: I have a substituent on the pyridine ring. How do I know which position it's at (e.g., position 5 vs. 7)?
Direct assignment from ¹H NMR alone can be ambiguous. The most reliable method is to use 2D NMR, specifically Heteronuclear Multiple Bond Correlation (HMBC). This experiment shows correlations between protons and carbons over 2-3 bonds. For example, the proton at H2 of the imidazole ring will show a ³J correlation to C7a but a ²J correlation to C3a. By tracing these long-range connections, you can unambiguously walk around the ring system and confirm the position of all substituents.[2][8]
Section 2: In-Depth Troubleshooting Guides
This section provides detailed, problem-oriented guides for resolving complex assignment issues.
Guide 1: The Challenge of Tautomerism in N-Unsubstituted Systems
The Problem: You have synthesized a 2-substituted-3H-imidazo[4,5-b]pyridine. The ¹H NMR spectrum shows averaged signals for H5/H7 and H6, and the ¹³C spectrum has fewer signals for the pyridine ring than expected. This ambiguity prevents definitive structural confirmation.
The Underlying Cause: The molecule is rapidly exchanging between its 1H- and 3H- tautomeric forms. The observed spectrum is an average of these two states, masking the true structure of the dominant tautomer.[4][9]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for tautomerism.
Expert Rationale:
-
Strategy A (Low-Temperature NMR): By lowering the temperature, you decrease the kinetic energy of the molecules, slowing the rate of proton exchange. If successful, the equilibrium will be "frozen" on the NMR timescale, and you will observe sharp signals corresponding to the major tautomer present in solution.
-
Strategy B (N-Methyl Analog Synthesis): This is a chemical solution. By synthesizing the N1-methyl and N3-methyl derivatives, you create fixed isomers that cannot tautomerize. Their clean NMR spectra serve as unambiguous reference standards, allowing you to assign the signals in your original tautomeric mixture by comparison.[9]
-
Strategy C (¹H-¹⁵N HMBC): This is the most direct spectroscopic method if you have access to a cryoprobe and sufficient sample. This experiment detects long-range couplings between protons and nitrogen atoms. The N-H proton will show a strong correlation to its own nitrogen, but other protons, such as H2 or H7, will show multi-bond correlations that can distinguish between N1 and N3 protonation, thereby identifying the major tautomer.[10][11]
Guide 2: Resolving Ambiguous Pyridine Ring Assignments
The Problem: You have a 2,6-disubstituted imidazo[4,5-b]pyridine. You are unsure how to assign the remaining aromatic protons (H5 and H7) and their corresponding carbons (C5 and C7).
The Underlying Cause: The chemical environments of C5/H5 and C7/H7 can be very similar, leading to closely spaced or overlapping signals. Simple 1D NMR and even COSY may not provide enough information to distinguish them.
Troubleshooting Workflow:
Sources
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- 2. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 3. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations | MDPI [mdpi.com]
- 9. sci-hub.ru [sci-hub.ru]
- 10. 15 N labeling and analysis of 13 C– 15 N and 1 H– 15 N couplings in studies of the structures and chemical transformations of nitrogen heterocycles - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04825A [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Biological Activity of Imidazo[4,5-b]pyridine Isomers
The imidazo[4,5-b]pyridine scaffold, a structural analog of naturally occurring purines, has garnered significant attention in medicinal chemistry due to its diverse pharmacological properties.[1][2][3] This guide provides a comparative analysis of the biological activities of various imidazo[4,5-b]pyridine isomers, offering insights into their therapeutic potential and the structural nuances that dictate their function. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to Imidazo[4,5-b]pyridine Isomerism
Imidazo[4,5-b]pyridine, also known as 1-deazapurine, is a fused heterocyclic system where an imidazole ring is fused to a pyridine ring.[1] The arrangement of the nitrogen atoms within this scaffold gives rise to several isomeric forms, with imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine being the most extensively studied.[4][5] The biological activity of these compounds is profoundly influenced by the substitution pattern on the heterocyclic core, making the comparative study of isomers a critical aspect of drug design and discovery.[3]
Comparative Analysis of Biological Activities
The therapeutic potential of imidazo[4,5-b]pyridine derivatives spans a wide range of activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects. The following sections delve into a comparative analysis of these activities, supported by experimental data.
Anticancer Activity
Imidazo[4,5-b]pyridine derivatives have shown significant promise as anticancer agents, with their mechanism of action often attributed to the inhibition of various protein kinases.[2][5] The position of substituents on the imidazo[4,5-b]pyridine core plays a crucial role in determining their cytotoxic potency and selectivity.
A study on 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives revealed moderate cytotoxicity against several cancer cell lines, including MCF-7 (breast), MDA-MB-468 (breast), K562 (leukemia), and SaOS2 (osteosarcoma).[6][7] Notably, the K562 cell line was found to be the most sensitive to these compounds.[6]
In a separate investigation, novel tetracyclic imidazo[4,5-b]pyridine derivatives were synthesized and evaluated for their antiproliferative activity.[5] The introduction of amino side chains on the tetracyclic skeleton and the position of the nitrogen atom in the pyridine ring were found to significantly influence their activity.[5] Several of these compounds exhibited a pronounced cytostatic effect in the submicromolar range, particularly against HCT116 (colon) and MCF-7 (breast) cancer cells.[5]
| Compound/Isomer | Cancer Cell Line | IC50 (µM) | Reference |
| 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivative | K562 | Moderate Activity | [6][7] |
| Amino-substituted tetracyclic imidazo[4,5-b]pyridine | HCT116 | 0.3 - 0.9 | [5] |
| Amino-substituted tetracyclic imidazo[4,5-b]pyridine | MCF-7 | 0.3 - 0.9 | [5] |
| Amidino-substituted imidazo[4,5-b]pyridine (Compound 10) | SW620 (colon) | 0.4 | [4][8] |
| Amidino-substituted imidazo[4,5-b]pyridine (Compound 14) | SW620 (colon) | 0.7 | [4][8] |
Experimental Protocol: MTT Assay for Cytotoxicity
The cytotoxic activity of imidazo[4,5-b]pyridine derivatives is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 48-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours.
-
Formazan Solubilization: The MTT solution is removed, and the formazan crystals formed by viable cells are solubilized with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Antimicrobial Activity
The structural similarity of imidazo[4,5-b]pyridines to purines makes them interesting candidates for antimicrobial agents, as they can potentially interfere with essential biomolecules in microorganisms.[4]
A series of 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives were synthesized and screened for their antimicrobial activity.[9] Among the synthesized compounds, some showed prominent antibacterial activity, while others exhibited both antibacterial and antifungal properties.[9]
In another study, amidino-substituted imidazo[4,5-b]pyridines were evaluated for their antibacterial activity against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[4][8] Most of the tested compounds showed little to no activity, with the exception of one derivative (compound 14) which displayed moderate activity against E. coli.[4][8]
| Compound/Isomer | Microbial Strain | MIC (µM) | Reference |
| 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine (Compound 3b) | Bacteria | Prominent Activity | [9] |
| 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine (Compound 3k) | Bacteria | Prominent Activity | [9] |
| 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine (Compound 3f) | Bacteria & Fungi | Prominent Activity | [9] |
| Amidino-substituted imidazo[4,5-b]pyridine (Compound 14) | E. coli | 32 | [4][8] |
Experimental Protocol: Broth Microdilution for MIC Determination
The minimum inhibitory concentration (MIC) is a standard method to determine the antimicrobial activity of a compound.
-
Preparation of Inoculum: A standardized bacterial or fungal suspension is prepared.
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing broth medium.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
Antiviral Activity
Imidazo[4,5-b]pyridine derivatives have also been investigated for their potential as antiviral agents.[4] A study evaluating amidino-substituted imidazo[4,5-b]pyridines against a broad panel of DNA and RNA viruses found that a bromo-substituted derivative with an unsubstituted phenyl ring (compound 7) and a para-cyano-substituted derivative (compound 17) showed selective but moderate activity against the respiratory syncytial virus (RSV).[4]
| Compound/Isomer | Virus | EC50 (µM) | Reference |
| Bromo-substituted imidazo[4,5-b]pyridine (Compound 7) | RSV | 21 | [4] |
| para-cyano-substituted imidazo[4,5-b]pyridine (Compound 17) | RSV | 58 | [4] |
Experimental Protocol: Antiviral Assay
The antiviral activity is typically assessed using cell-based assays.
-
Cell Culture: Host cells susceptible to the virus are cultured in microtiter plates.
-
Compound and Virus Addition: The cells are treated with different concentrations of the test compound and then infected with the virus.
-
Incubation: The plates are incubated to allow for viral replication.
-
Assessment of Viral Activity: The extent of viral replication is measured using various methods, such as observing the cytopathic effect (CPE), quantifying viral antigens (e.g., by ELISA), or measuring viral nucleic acids (e.g., by qPCR).
-
EC50 Calculation: The effective concentration that inhibits 50% of viral activity (EC50) is calculated.
Anti-inflammatory Activity
The anti-inflammatory potential of imidazo[4,5-b]pyridine derivatives has been linked to the inhibition of cyclooxygenase (COX) enzymes.[6][7] A study on 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives demonstrated their ability to inhibit COX-1 and COX-2.[6] One compound, in particular, exhibited a 2-fold selectivity for COX-2 over COX-1, with IC50 values of 9.2 µM and 21.8 µM, respectively.[6][7] Molecular docking studies suggested a binding mode similar to that of celecoxib, a known selective COX-2 inhibitor.[6]
| Compound/Isomer | Target | IC50 (µM) | Selectivity | Reference |
| 2,3-diaryl-3H-imidazo[4,5-b]pyridine (Compound 3f) | COX-2 | 9.2 | 2-fold vs COX-1 | [6][7] |
| 2,3-diaryl-3H-imidazo[4,5-b]pyridine (Compound 3f) | COX-1 | 21.8 | [6][7] |
Experimental Protocol: COX Inhibition Assay
The inhibitory activity against COX enzymes can be measured using commercially available assay kits.
-
Enzyme and Substrate Preparation: Recombinant COX-1 or COX-2 enzyme and its substrate (e.g., arachidonic acid) are prepared.
-
Compound Incubation: The enzyme is pre-incubated with the test compound.
-
Reaction Initiation: The reaction is initiated by adding the substrate.
-
Prostaglandin Measurement: The amount of prostaglandin produced is quantified, typically using an enzyme immunoassay (EIA).
-
IC50 Calculation: The IC50 value is determined from the dose-response curve.
Conclusion
The imidazo[4,5-b]pyridine scaffold represents a versatile platform for the development of novel therapeutic agents. The biological activity of its derivatives is highly dependent on the isomeric form and the nature and position of substituents. This comparative guide highlights the diverse pharmacological potential of these compounds, with promising activities in the realms of oncology, infectious diseases, and inflammation. Further research focusing on structure-activity relationship (SAR) studies and mechanism of action elucidation will be instrumental in optimizing the therapeutic efficacy of imidazo[4,5-b]pyridine-based drugs.
References
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A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. (2025). ResearchGate. [Link]
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Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (2021). PubMed Central. [Link]
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Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. (2020). MDPI. [Link]
-
Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. (2024). Current Medicinal Chemistry. [Link]
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Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (2021). MDPI. [Link]
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Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (n.d.). OUCI. [Link]
-
Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. (2023). National Institutes of Health. [Link]
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2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents. (2017). PubMed Central. [Link]
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Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. (n.d.). FULIR. [Link]
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Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. (2020). ResearchGate. [Link]
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Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. (2017). ResearchGate. [Link]
-
Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. (2020). PubMed Central. [Link]
-
Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. (2022). PubMed Central. [Link]
-
Antimicrobial activity of some published imidazo[4,5-b]pyridine and... (n.d.). ResearchGate. [Link]
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2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents. (2017). PubMed. [Link]
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Synthesis, Antioxidant and Antimicrobial Activities of some Imidazo[4,5-d]pyridine Derivatives. (2024). ResearchGate. [Link]
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Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. (1983). PubMed. [Link]
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Design, Synthesis, Antitumor Activity and NMR-Based Metabolomics of Novel Amino Substituted Tetracyclic Imidazo[4,5-b]Pyridine Derivatives. (2024). PubMed. [Link]
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- 3. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. fulir.irb.hr [fulir.irb.hr]
- 6. 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of Methyl 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate in Modern Synthesis
Introduction: The Strategic Value of Halogenated Heterocycles in Drug Discovery
Halogenated heterocyclic compounds are foundational pillars in the edifice of modern medicinal chemistry and materials science. The carbon-halogen bond serves as a versatile synthetic handle, enabling the construction of complex molecular architectures through a variety of cross-coupling reactions. Among these privileged scaffolds, the imidazo[4,5-b]pyridine core, a purine isostere, is of particular significance, appearing in numerous bioactive molecules and approved therapeutics.[1]
This guide provides an in-depth comparison of methyl 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate , a highly functionalized building block, against other classes of halogenated heterocycles. While direct, side-by-side comparative data for this specific molecule is emerging, we can construct a robust and predictive model of its reactivity by analyzing structurally related analogs and applying established principles of physical organic chemistry. We will benchmark its performance in three cornerstone palladium-catalyzed transformations—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—against simpler, yet widely used, halogenated pyridines. This analysis will equip researchers, scientists, and drug development professionals with the insights needed to strategically incorporate this valuable synthon into their research programs.
Synthesis and Structural Analysis of Key Building Blocks
The synthesis of the imidazo[4,5-b]pyridine scaffold typically proceeds from substituted 2,3-diaminopyridines.[2] A plausible route to this compound involves the cyclocondensation of a suitably substituted diaminopyridine with an appropriate C1 source, followed by esterification.
dot
Caption: Plausible synthetic workflow for the title compound.
Electronic Profile: A Tale of Two Rings
The reactivity of a heteroaryl halide in palladium-catalyzed cross-coupling is fundamentally governed by the ease of oxidative addition of the Pd(0) catalyst into the carbon-halogen bond. This step is highly sensitive to the electronic density at the carbon center.
-
Simple Bromopyridines (e.g., 3-Bromopyridine): The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom. This generally makes the C-Br bond more susceptible to oxidative addition compared to bromobenzene.
-
This compound: This molecule presents a more complex electronic landscape.
-
Electron-Donating Imidazole: The fused imidazole ring is electron-rich and acts as an electron-donating group, which would, in isolation, decrease the electrophilicity of the C-Br bond on the pyridine ring, potentially slowing oxidative addition.
-
Electron-Withdrawing Ester: Conversely, the methyl carboxylate group at the C2 position is strongly electron-withdrawing. Its influence is relayed through the heterocyclic system to the C5 position where the bromine resides.
-
Net Effect: The net electronic effect at the C5-Br bond is a balance of these opposing influences. It is reasonable to predict that the reactivity will be distinct from simple bromopyridines, requiring careful optimization of reaction conditions. The presence of two NH protons on the imidazole ring also introduces factors of acidity and potential for catalyst coordination or inhibition, which must be considered.[3]
-
Comparative Performance in Cross-Coupling Reactions
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for constructing biaryl and heteroaryl-aryl structures. The choice of catalyst, ligand, and base is critical, especially for electron-rich or sterically hindered substrates.[4]
A study on the synthesis of 2,6-disubstituted imidazo[4,5-b]pyridines provides the closest experimental analog for our target compound, using 6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine as a substrate.[2] This allows for a grounded comparison.
| Parameter | This compound (Predicted) | 6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine (Experimental Data[2]) | 3-Bromopyridine (Typical Conditions) |
| Substrate | Title Compound | C2-Phenyl Analog | Benchmark Heterocycle |
| Pd Catalyst | Pd(dppf)Cl₂ or Pd(PPh₃)₄ | Pd(dppf)Cl₂ | Pd(dppf)Cl₂ or Pd(PPh₃)₄ |
| Base | K₂CO₃ or K₃PO₄ | K₂CO₃ | K₂CO₃, Cs₂CO₃ |
| Solvent | Dioxane/H₂O or DMF/H₂O | DMF/H₂O (4:1) | Dioxane/H₂O, Toluene |
| Temperature | 80-100 °C | 100 °C | 80-110 °C |
| Yield | Good to Excellent (Predicted) | 65-92% | Good to Excellent |
Causality and Field Insights: The data for the C2-phenyl analog demonstrates that the imidazo[4,5-b]pyridine core is highly amenable to Suzuki coupling, affording excellent yields.[2] The use of Pd(dppf)Cl₂ is a robust choice for heteroaryl couplings, as the dppf ligand provides both the electron-richness and steric bulk necessary to promote efficient reductive elimination. For our target compound, the electron-withdrawing ester at C2 may slightly increase the reactivity of the C5-Br bond compared to the C2-phenyl analog, potentially allowing for slightly milder conditions or shorter reaction times. However, the acidic N-H protons of the imidazole ring necessitate the use of a suitable base like K₂CO₃ to facilitate the catalytic cycle without deprotonating the substrate in an unproductive manner.
-
To a dry Schlenk flask, add the bromo-heterocycle (1.0 equiv), the arylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), and Pd(dppf)Cl₂ (3 mol%).
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe to achieve a concentration of ~0.2 M with respect to the bromo-heterocycle.[5]
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
dot
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The formation of C-N bonds via Buchwald-Hartwig amination is essential for synthesizing countless pharmaceutical agents. The reaction is notoriously sensitive to the choice of ligand and base, and the presence of acidic protons or coordinating groups on the substrate can pose significant challenges.[6][7]
For this compound, two key structural features must be considered:
-
The Unprotected Imidazole N-H: These protons are acidic and can react with the strong bases (e.g., NaOtBu, LHMDS) typically used in this reaction. This can lead to multiple side products or catalyst inhibition. Using a base like LHMDS can be effective for unprotected bromoimidazoles.[8]
-
Pyridine and Imidazole Nitrogens: Both ring systems contain basic nitrogen atoms that can coordinate to the palladium center, potentially sequestering the active catalyst. The use of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, tBuBrettPhos) is crucial to favor the desired catalytic cycle over catalyst inhibition.[6][8]
| Parameter | This compound (Predicted) | Other Bromo-imidazoles (Experimental Data[8]) | 2-Bromopyridine (Typical Conditions[7]) |
| Substrate | Title Compound | Unprotected 2- and 4-Bromo-1H-imidazoles | Benchmark Heterocycle |
| Pd Catalyst | Pd₂(dba)₃ or G3/G4 Precatalyst | tBuBrettPhos Pd G4 | Pd₂(dba)₃ or Pd(OAc)₂ |
| Ligand | tBuBrettPhos, XPhos, RuPhos | tBuBrettPhos | XPhos, RuPhos, dppf |
| Base | LHMDS, K₃PO₄ | LHMDS | NaOtBu, LHMDS, Cs₂CO₃ |
| Solvent | THF, Dioxane, Toluene | THF | Toluene, Dioxane |
| Temperature | 25-100 °C | 25 °C | 80-110 °C |
| Yield | Moderate to Good (Predicted) | Moderate to Excellent | Good to Excellent |
Causality and Field Insights: The successful amination of unprotected bromo-imidazoles using a specific precatalyst (tBuBrettPhos Pd G4) and LHMDS base at room temperature provides a highly valuable starting point.[8] This system is designed to overcome the challenges of acidic N-H protons. It is predicted that this compound would perform well under these or similar conditions. Compared to a simple 2-bromopyridine, where NaOtBu is a common base, the use of LHMDS would likely be more effective for the title compound to avoid undesired reactions at the imidazole N-H sites. The bulky tBuBrettPhos ligand is essential for creating a coordinatively unsaturated Pd-center that is reactive towards oxidative addition while minimizing unproductive coordination of the substrate's nitrogen atoms.
-
To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., tBuBrettPhos Pd G4, 2 mol%) and seal with a septum.
-
Evacuate and backfill with argon three times.
-
Add the bromo-heterocycle (1.0 equiv) and the amine (1.2 equiv).
-
Add anhydrous, degassed solvent (e.g., THF) via syringe.
-
Add the base (e.g., LHMDS as a 1M solution in THF, 2.2 equiv) dropwise at room temperature.[8]
-
Stir the reaction at the desired temperature (starting at 25 °C) and monitor for completion by LC-MS.
-
Upon completion, quench the reaction carefully with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter, concentrate, and purify by flash column chromatography.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction, which couples aryl halides with terminal alkynes, is indispensable for creating linear, rigid structures found in materials and pharmaceuticals. The reaction typically uses a dual-catalyst system of palladium and copper(I).[9]
The electronic nature of the aryl halide is a key determinant of reactivity. The electron-deficient character of the pyridine ring in bromopyridines generally facilitates the initial oxidative addition step. For our target compound, the competing electronic effects of the fused imidazole and the C2-ester will again be at play. Given that the overall system is electron-deficient, robust reactivity is anticipated. A key consideration is the potential for the amidoxime group that can be formed from the nitrile to complex with the metal catalysts, which suggests performing the coupling on the nitrile precursor.
| Parameter | This compound (Predicted) | 5/6-Bromo-3-fluoro-2-cyanopyridine (Experimental Data) | 3-Bromopyridine (Typical Conditions[9]) |
| Substrate | Title Compound | Functionalized Bromopyridine | Benchmark Heterocycle |
| Pd Catalyst | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | Pd(PPh₃)₄ | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |
| Cu Co-catalyst | CuI | CuI | CuI |
| Base | Et₃N, DIPEA | Et₃N | Et₃N, Piperidine |
| Solvent | THF, DMF | THF/Et₃N | THF, DMF |
| Temperature | 25-60 °C | Room Temperature | 25-80 °C |
| Yield | Good to Excellent (Predicted) | Good to Excellent | Good to Excellent |
Causality and Field Insights: The successful Sonogashira coupling of functionalized bromopyridines at room temperature using a standard Pd(PPh₃)₄/CuI system highlights the general utility of this reaction for electron-deficient heterocycles. The mild conditions are a significant advantage. For this compound, similar reactivity is expected. The use of a mixed solvent system including the amine base (e.g., THF/Et₃N) is common and serves both as the solvent and the acid scavenger. The N-H protons of the imidazole ring are less of a concern with the milder amine bases used in Sonogashira coupling compared to the strong bases in Buchwald-Hartwig amination.
dot
Caption: Simplified catalytic cycles in Sonogashira coupling.
Conclusion and Outlook
This compound emerges as a highly versatile and promising building block for synthetic and medicinal chemistry. While direct comparative data remains to be fully explored in the literature, a logical analysis based on established reactivity principles and data from close structural analogs allows for confident predictions of its behavior.
-
In Suzuki-Miyaura couplings, it is expected to perform robustly, likely with reactivity comparable to or slightly enhanced over other bromo-imidazo[4,5-b]pyridines due to its C2-ester group.
-
In Buchwald-Hartwig aminations, careful selection of a modern catalyst system, particularly one tolerant of unprotected N-H groups (e.g., tBuBrettPhos-based precatalysts with LHMDS), will be critical for success, representing a more nuanced challenge than for simple bromopyridines.
-
In Sonogashira couplings, it is predicted to be an excellent substrate, reacting under mild, standard conditions to afford valuable alkynyl-substituted products.
Ultimately, the unique electronic and structural features of this compound make it a more complex, yet potentially more rewarding, substrate than simpler halogenated heterocycles. Its successful incorporation into synthetic routes will provide rapid access to novel chemical matter, accelerating the discovery of next-generation therapeutics and functional materials.
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A Technical Guide to the Structure-Activity Relationship of Methyl 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate Analogs as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The imidazo[4,5-b]pyridine scaffold, a bioisostere of purine, has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs based on the methyl 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate core, with a focus on their potential as anticancer agents through kinase inhibition.[3][4] By synthesizing data from various studies, this document aims to provide researchers with a comprehensive understanding of the key structural modifications that influence the potency and selectivity of these compounds.
The Rationale for Targeting Kinases with Imidazo[4,5-b]pyridine Analogs
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. This makes them attractive targets for therapeutic intervention. The structural similarity of the imidazo[4,5-b]pyridine core to adenine allows these compounds to competitively bind to the ATP-binding site of various kinases, leading to the inhibition of their catalytic activity.[5] This guide will delve into the SAR of this scaffold, particularly against cyclin-dependent kinase 9 (CDK9) and Aurora kinases, which are crucial regulators of cell cycle and transcription.[3][4]
Synthesis of this compound Analogs
The general synthesis of the imidazo[4,5-b]pyridine core involves the condensation of a substituted 2,3-diaminopyridine with a carboxylic acid or its derivative. For the specific scaffold of interest, this would typically involve the reaction of 5-bromo-2,3-diaminopyridine with methyl oxalate or a related two-carbon synthon. Further modifications can be introduced at various positions of the heterocyclic system to explore the SAR.
Comparative Structure-Activity Relationship (SAR) Analysis
The following table summarizes the anticancer activity of various imidazo[4,5-b]pyridine analogs, providing a basis for a detailed SAR discussion.
| Compound ID | R1 | R2 | R3 | Target Cell Line | IC50 (µM) | Reference |
| I | H | 4-chlorophenyl | H | MCF-7 | 1.25 | [3] |
| II | H | 4-methoxyphenyl | H | MCF-7 | 2.31 | [3] |
| IIIa | H | 4-(dimethylamino)phenyl | H | MCF-7 | 0.98 | [3] |
| IV | H | Thiophen-2-yl | H | HCT116 | 3.14 | [3] |
| VI | H | 4-pyridyl | H | MCF-7 | 1.87 | [3] |
| CCT137690 | - | 4-(4-methylpiperazin-1-yl)phenyl | 7-(piperazin-1-ylmethyl)-5-methylisoxazole | SW620 | 0.015 (Aurora A) | [4] |
Key SAR Insights:
-
Substitution at the 2-position: The nature of the substituent at the 2-position of the imidazo[4,5-b]pyridine ring significantly influences the anticancer activity. Aromatic and heteroaromatic rings are common substitutions. For instance, a 4-(dimethylamino)phenyl group (Compound IIIa ) showed enhanced potency against the MCF-7 breast cancer cell line compared to a 4-chlorophenyl (Compound I ) or a 4-methoxyphenyl group (Compound II ).[3] This suggests that electron-donating groups at the para-position of the phenyl ring are favorable for activity.
-
The Role of the Bromine Atom at the 5-position: The bromine atom at the 5-position can serve as a handle for further synthetic modifications through cross-coupling reactions. While the direct contribution to binding is not explicitly detailed in all studies, its presence is a common feature in many potent analogs.
-
Modifications at the 7-position: Introduction of solubilizing groups at the 7-position has been shown to improve the pharmacokinetic properties of these compounds. For example, the highly potent Aurora kinase inhibitor, CCT137690, features a piperazin-1-ylmethyl)-5-methylisoxazole group at this position, which contributes to its oral bioavailability.[4]
-
Ester Group at the 2-position: The methyl carboxylate group at the 2-position is a key feature of the core structure. While the provided data primarily focuses on aryl and heteroaryl substitutions at this position, the ester can be hydrolyzed to the corresponding carboxylic acid or converted to various amides to explore further interactions with the target kinase.
Comparison with Alternative Kinase Inhibitors
To provide a broader context, the following table compares a potent imidazo[4,5-b]pyridine analog with established kinase inhibitors.
| Compound | Target Kinase(s) | IC50 (nM) | Indication |
| CCT137690 | Aurora A, B, C | 15, 25, 19 | Preclinical |
| Sorafenib | VEGFR, PDGFR, RAF | 90, 58, 6 | Renal Cell Carcinoma, Hepatocellular Carcinoma |
| Alisertib (MLN8237) | Aurora A | 1.2 | Relapsed/Refractory Peripheral T-Cell Lymphoma |
This comparison highlights the competitive potency of the imidazo[4,5-b]pyridine scaffold against key oncology targets.
Experimental Protocols
MTT Assay for Cytotoxicity
This protocol is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
In Vitro Kinase Inhibition Assay
This protocol outlines a general method for determining the inhibitory activity of compounds against a specific kinase.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the kinase, a suitable substrate (e.g., a peptide or protein), and ATP in a kinase buffer.
-
Compound Addition: Add the test compounds at various concentrations to the reaction mixture.
-
Initiation and Incubation: Initiate the kinase reaction by adding ATP and incubate at 30°C for a specified period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detection: Quantify the kinase activity by measuring the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (with ³²P-ATP) or non-radioactive methods like ELISA or fluorescence-based assays.
-
Data Analysis: Calculate the IC50 value, representing the concentration of the compound that inhibits 50% of the kinase activity.
Visualization of Key Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by the imidazo[4,5-b]pyridine analogs discussed in this guide.
Caption: Inhibition of Aurora Kinases A and B by imidazo[4,5-b]pyridine analogs disrupts mitosis.
Caption: Inhibition of CDK9 by imidazo[4,5-b]pyridine analogs blocks transcriptional elongation.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors with anticancer activity. SAR studies have revealed that modifications at the 2- and 7-positions are crucial for optimizing potency and pharmacokinetic properties. Future research should focus on exploring a wider range of substituents at these positions, as well as investigating the therapeutic potential of these compounds in combination with other anticancer agents. A deeper understanding of the binding modes of these analogs within the active sites of their target kinases through co-crystallization studies will be invaluable for rational drug design and the development of the next generation of imidazo[4,5-b]pyridine-based therapeutics.
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Bavetsias, V., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(20), 8722-8734. [Link]
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Singh, P., et al. (2017). 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents. Acta Pharmaceutica Sinica B, 7(1), 89-96. [Link]
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Dyminska, L., et al. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 26(11), 3193. [Link]
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Bavetsias, V., et al. (2013). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of Medicinal Chemistry, 56(22), 9122-9135. [Link]
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"in vitro kinase assay results for methyl 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate derivatives"
A Comparative Guide to the In Vitro Kinase Inhibitory Profile of Imidazo[4,5-b]pyridine Derivatives
The imidazo[4,5-b]pyridine scaffold, a heterocyclic motif structurally analogous to endogenous purines, has garnered significant attention in medicinal chemistry as a privileged core for the development of potent and selective kinase inhibitors.[1][2] Its versatile structure allows for substitutions at multiple positions, enabling the fine-tuning of inhibitory activity and selectivity against various kinase targets implicated in oncology and autoimmune disorders. This guide provides a comparative analysis of the in vitro kinase assay results for several classes of imidazo[4,5-b]pyridine derivatives, offering insights into their structure-activity relationships (SAR) and therapeutic potential. While specific data for methyl 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate is not extensively available in the public domain, this guide will focus on structurally related analogs to provide a relevant comparative framework.
Comparative Analysis of Kinase Inhibition
The following sections detail the inhibitory activities of various imidazo[4,5-b]pyridine derivatives against key kinase targets. The data is compiled from multiple studies to provide a broad overview of the scaffold's potential.
Bruton's Tyrosine Kinase (BTK) Inhibition
BTK is a validated therapeutic target for B-cell malignancies and autoimmune diseases.[3] A series of novel noncovalent imidazo[4,5-b]pyridine derivatives have been synthesized and evaluated for their ability to inhibit BTK.
Table 1: In Vitro Inhibitory Activity of Imidazo[4,5-b]pyridine Derivatives Against BTK [3]
| Compound ID | Modifications | BTK IC₅₀ (µM) |
| 6b | 2,4-dihydroxyphenyl on A-ring, extended functionalities (morpholinomethyl or 4-acetamido group) on B-ring | 1.14 |
| 6o | 2,4-dihydroxyphenyl on A-ring, extended functionalities (morpholinomethyl or 4-acetamido group) on B-ring | 1.54 |
| 6p | 2,4-dihydroxyphenyl on A-ring, extended functionalities (morpholinomethyl or 4-acetamido group) on B-ring | 2.46 |
Structure-Activity Relationship Insights: The biochemical evaluation of these analogs revealed that the presence of a 2,4-dihydroxyphenyl substitution on one of the aromatic rings and extended functionalities, such as a morpholinomethyl or 4-acetamido group, on another ring significantly enhanced the inhibition of BTK.[3] Molecular docking studies suggest that the hydroxyl groups form crucial hydrogen bonds with the Thr474 gatekeeper residue and the Met477 hinge region residue of the kinase.[3] Preliminary kinase selectivity profiling of the most potent compound, 6b, against a panel of 39 kinases showed promising selectivity, with significant inhibition primarily observed for BTK and c-Src.[3]
Cyclin-Dependent Kinase 9 (CDK9) Inhibition
CDK9 plays a critical role in the regulation of transcription and is a target for anticancer drug development.[4] Several imidazo[4,5-b]pyridine derivatives have demonstrated potent inhibitory activity against CDK9.
Table 2: In Vitro Inhibitory Activity of Imidazo[4,5-b]pyridine Derivatives Against CDK9 [4]
| Compound ID | Modifications | CDK9 IC₅₀ (µM) |
| I | Varied substitutions on the imidazo[4,5-b]pyridine core | 0.63 - 1.32 |
| II | Varied substitutions on the imidazo[4,5-b]pyridine core | 0.63 - 1.32 |
| IIIa | Varied substitutions on the imidazo[4,5-b]pyridine core | 0.63 - 1.32 |
| IIIb | Varied substitutions on the imidazo[4,5-b]pyridine core | 0.63 - 1.32 |
| IV | Varied substitutions on the imidazo[4,5-b]pyridine core | 0.63 - 1.32 |
| VI | Varied substitutions on the imidazo[4,5-b]pyridine core | 0.63 - 1.32 |
| VIIa | Varied substitutions on the imidazo[4,5-b]pyridine core | 0.63 - 1.32 |
| VIII | Varied substitutions on the imidazo[4,5-b]pyridine core | 0.63 - 1.32 |
| IX | Varied substitutions on the imidazo[4,5-b]pyridine core | 0.63 - 1.32 |
| Sorafenib (Reference) | - | 0.76 |
Structure-Activity Relationship Insights: The compounds showing significant anticancer activity against breast (MCF-7) and colon (HCT116) cancer cell lines also revealed remarkable CDK9 inhibitory potential, with IC₅₀ values in the sub-micromolar to low micromolar range, comparable to the reference inhibitor sorafenib.[4] Molecular docking studies indicated that these compounds bind effectively within the active site of CDK9.[4]
Aurora Kinase Inhibition
Aurora kinases are key regulators of mitosis, and their inhibition is a validated strategy in cancer therapy. Imidazo[4,5-b]pyridine derivatives have been developed as potent inhibitors of Aurora kinases A, B, and C.[5]
Table 3: In Vitro Inhibitory Activity of an Imidazo[4,5-b]pyridine Derivative Against Aurora Kinases [5]
| Compound ID | Modifications | Aurora-A IC₅₀ (µM) | Aurora-B IC₅₀ (µM) | Aurora-C IC₅₀ (µM) |
| 51 (CCT137690) | 3-((4-(6-bromo-2-(4-(4-methylpiperazin-1-yl)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)methyl)-5-methylisoxazole | 0.015 ± 0.003 | 0.025 | 0.019 |
Structure-Activity Relationship Insights: Lead optimization studies identified compound 51 (CCT137690) as a potent inhibitor of all three Aurora kinase isoforms.[5] The incorporation of a 1-benzylpiperazinyl motif at the 7-position and further refinement with solubilizing groups led to a compound with favorable in vitro properties and oral bioavailability.[5] X-ray co-crystallization of a related analog with Aurora-A provided a detailed understanding of the binding interactions that contribute to the high potency of this chemical series.[5]
Experimental Methodologies: A Closer Look
The reliability of in vitro kinase assay data is paramount. The following sections provide an overview of the typical methodologies employed in the cited studies, emphasizing the principles of a self-validating system.
General Kinase Assay Workflow
The fundamental principle of an in vitro kinase assay is to measure the enzymatic activity of a kinase in the presence of a test compound. This is typically achieved by quantifying the phosphorylation of a substrate.
Caption: Kinases targeted by imidazo[4,5-b]pyridines.
Conclusion
The imidazo[4,5-b]pyridine scaffold represents a versatile and promising platform for the development of novel kinase inhibitors. The available data demonstrates that derivatives of this core can be tailored to potently and selectively inhibit key kinases such as BTK, CDK9, and Aurora kinases. The structure-activity relationships highlighted in this guide underscore the importance of specific substitutions in achieving desired biological activity. Further exploration of this chemical space, including derivatives like this compound, is warranted to uncover new therapeutic agents for a range of human diseases. The robust in vitro kinase assay methodologies discussed provide a reliable framework for the continued evaluation and optimization of these promising compounds.
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Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry. Available at: [Link]
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Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Bentham Science. Available at: [Link]
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Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. Bioorganic Chemistry. Available at: [Link]
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Hit generation and exploration: Imidazo[4,5-b] pyridine derivatives as inhibitors of Aurora kinases. ResearchGate. Available at: [Link]
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Molecular modeling studies on imidazo[4,5-b]pyridine derivatives as Aurora A kinase inhibitors using 3D-QSAR and docking approaches. European Journal of Medicinal Chemistry. Available at: [Link]
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Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. PubMed Central. Available at: [Link]
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A Senior Application Scientist's Guide to the Catalytic Arylation of Methyl 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate
In the landscape of modern medicinal chemistry, the imidazo[4,5-b]pyridine scaffold is a cornerstone, recognized for its role as a versatile purine isostere in the development of potent therapeutic agents, particularly kinase inhibitors for oncology and inflammatory diseases.[1][2] The strategic functionalization of this core, specifically through the introduction of aryl moieties, is a critical step in the synthesis of new drug candidates. This guide provides an in-depth comparison of potential catalytic systems for the arylation of a key intermediate, methyl 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate, offering field-proven insights and actionable experimental protocols for researchers in drug development.
The Challenge: Arylating an Electron-Deficient, N-Rich Heterocycle
The target molecule, this compound, presents a unique set of challenges for C-C bond formation. The presence of multiple nitrogen atoms makes the heterocyclic system electron-deficient, which can impact the kinetics of catalytic cycles. Furthermore, the unprotected N-H group on the imidazole ring can interfere with certain catalysts, necessitating careful selection of reaction conditions. This guide will compare and contrast three promising catalytic approaches: the workhorse Suzuki-Miyaura coupling, the venerable Stille coupling, and a potentially more sustainable copper-catalyzed approach.
Comparative Analysis of Catalytic Systems
The choice of catalytic system for the arylation of our target substrate hinges on a balance of reactivity, functional group tolerance, and practical considerations such as catalyst cost and toxicity of reagents. Below is a comparative summary of three distinct and viable approaches.
| Catalytic System | Catalyst/Pre-catalyst | Typical Ligand | Base | Solvent | Temperature (°C) | Key Advantages | Potential Drawbacks |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ or PdCl₂(dppf) | PPh₃, dppf | K₂CO₃, Cs₂CO₃ | 1,4-Dioxane/H₂O, DME | 80-100 | Wide availability of boronic acids, low toxicity of byproducts, excellent functional group tolerance.[3][4] | Potential for catalyst inhibition by N-heterocycle, requires careful base and ligand screening.[5] |
| Stille Coupling | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | PPh₃, AsPh₃ | None (or mild additive like LiCl) | DMF, Toluene | 80-110 | Insensitive to moisture and air, wide functional group tolerance, often proceeds without a strong base.[6][7] | High toxicity of organotin reagents and byproducts, stoichiometric tin waste.[6][8] |
| Copper-Catalyzed Coupling | CuI, Cu₂O | 1,10-Phenanthroline derivatives | K₂CO₃, K₃PO₄ | DMF, DMSO | 100-140 | Lower catalyst cost compared to palladium, potential for different reactivity and selectivity.[9] | Often requires higher temperatures, may have a narrower substrate scope compared to palladium systems. |
Mechanistic Insights and Experimental Workflow
A foundational understanding of the catalytic cycles is paramount for troubleshooting and optimizing these reactions. The following diagrams illustrate the generally accepted mechanisms for the Suzuki-Miyaura and Stille couplings, along with a generalized experimental workflow for catalyst screening.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
Caption: The catalytic cycle of the Stille coupling.
Caption: A generalized workflow for the optimization of cross-coupling reactions.
Detailed Experimental Protocols
The following protocols are adapted from literature procedures on structurally similar substrates and serve as a robust starting point for the arylation of this compound.
Protocol 1: Suzuki-Miyaura Coupling
This protocol is based on established procedures for the Suzuki coupling of bromo-N-heterocycles.[1][4]
-
Reaction Setup: To a flame-dried Schlenk tube, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and potassium carbonate (2.0 equiv.).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv.).
-
Solvent Addition: Evacuate and backfill the tube with argon three times. Add degassed 1,4-dioxane and water (4:1 v/v) to achieve a substrate concentration of 0.1 M.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Stille Coupling
This protocol provides a strong alternative, particularly if the Suzuki-Miyaura coupling proves sluggish. The conditions are adapted from standard Stille coupling procedures.[6][8]
-
Reaction Setup: To a flame-dried Schlenk tube, add this compound (1.0 equiv.) and lithium chloride (3.0 equiv.).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv.).
-
Reagent and Solvent Addition: Evacuate and backfill the tube with argon three times. Add degassed anhydrous DMF to achieve a substrate concentration of 0.1 M, followed by the addition of the aryl stannane (1.2 equiv.) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with a saturated aqueous solution of potassium fluoride (to remove tin byproducts), followed by water and brine. Dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase and purify the crude product by column chromatography on silica gel.
Protocol 3: Copper-Catalyzed Coupling
This protocol offers a palladium-free alternative, which can be advantageous in terms of cost and potential for different reactivity. It is based on copper-catalyzed C-N and C-C bond formation with arylboronic acids.[10][11]
-
Reaction Setup: To a screw-cap vial, add this compound (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), and potassium phosphate (2.0 equiv.).
-
Catalyst Addition: Add copper(I) iodide (CuI) (0.1 equiv.) and 1,10-phenanthroline (0.2 equiv.).
-
Solvent Addition: Add anhydrous DMF to achieve a substrate concentration of 0.1 M.
-
Reaction: Seal the vial and heat the reaction mixture to 120 °C with vigorous stirring for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Filter through a pad of celite to remove insoluble copper salts. Wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase and purify the crude product by column chromatography on silica gel.
Conclusion and Future Directions
The arylation of this compound is a crucial transformation for the synthesis of novel compounds with potential therapeutic applications. While the Suzuki-Miyaura coupling represents the most probable path to success due to its broad utility and the commercial availability of a vast array of arylboronic acids, the Stille coupling and copper-catalyzed methods offer valuable alternatives, each with its own set of advantages. The protocols provided herein are intended to serve as a comprehensive starting point for the development of a robust and scalable arylation process. Further optimization of ligands, bases, and solvents will undoubtedly lead to improved yields and reaction efficiencies.
References
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Macdonald, J., Oldfield, V., Bavetsias, V., & Blagg, J. (2013). Regioselective C2-arylation of imidazo[4,5-b]pyridines. Organic & Biomolecular Chemistry, 11(14), 2335-2347. [Link]
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A Comparative Guide to the Validation of Methyl 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate as a Novel Lead Scaffold
This guide provides an in-depth comparative analysis for the validation of methyl 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate as a promising lead scaffold for drug discovery. We will explore the experimental rationale and methodologies required to objectively assess its potential against established alternatives, grounded in the principles of modern medicinal chemistry.
The imidazo[4,5-b]pyridine core is a privileged heterocyclic system in medicinal chemistry, largely due to its structural resemblance to endogenous purines, which allows it to interact with a wide array of biological targets.[1][2][3] Derivatives of this scaffold have demonstrated significant therapeutic potential, including antitumor, antimicrobial, and anti-inflammatory activities.[1][4] Specifically, related compounds have shown promise as potent inhibitors of key signaling proteins like Bruton's tyrosine kinase (BTK) and Aurora kinases.[5][6] Our focus, this compound, represents a specific, relatively underexplored analogue. This guide outlines a rigorous, multi-stage validation process to determine if this specific scaffold warrants advancement into a full-fledged lead optimization program.[7][8]
The Lead Validation Framework: A Phased Approach
The journey from a promising "hit" compound to a validated "lead" is a systematic process of de-risking.[8][9] The objective is to gather sufficient data on a compound's biological activity, target engagement, and fundamental drug-like properties to justify the significant resource investment of lead optimization.[10][11] Our validation workflow is designed as a self-validating cascade where each phase provides a critical " go/no-go " decision point.
Caption: A generalized workflow for lead scaffold validation.
Phase 1: Foundational Viability and Cytotoxicity Profiling
Rationale: Before investigating specific mechanisms, it is crucial to determine a compound's general toxicity against both cancerous and non-cancerous cells.[12] A compound that is indiscriminately cytotoxic is unlikely to become a safe therapeutic, regardless of its on-target potency.[13] This initial screen serves as a critical filter to eliminate compounds with a low therapeutic index early in the process.[13][14] We will compare our lead candidate against two hypothetical scaffolds: Comparator A , a well-established pyrimidine-based kinase inhibitor, and Comparator B , a different imidazo[4,5-b]pyridine analogue with known bioactivity.
Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric method for assessing cell viability.[12] Mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals, the amount of which is proportional to the number of viable cells.[12]
-
Cell Culture: Seed human colorectal carcinoma cells (e.g., SW620) and non-cancerous human fibroblast cells (e.g., MRC-5) in separate 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds (Lead Scaffold, Comparator A, Comparator B) in DMSO and add to the wells. Ensure the final DMSO concentration is below 0.5%. Include a vehicle-only control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot dose-response curves to determine the IC₅₀ (half-maximal inhibitory concentration) values.[13]
Comparative Data Table 1: Cytotoxicity Profile
| Scaffold | Cell Line | IC₅₀ (µM) | Selectivity Index (SI)¹ |
| This compound | SW620 (Cancer) | 2.5 | >10 |
| MRC-5 (Normal) | >25 | ||
| Comparator A (Pyrimidine-based) | SW620 (Cancer) | 0.8 | 12.5 |
| MRC-5 (Normal) | 10.0 | ||
| Comparator B (Imidazopyridine analogue) | SW620 (Cancer) | 5.0 | 4.0 |
| MRC-5 (Normal) | 20.0 |
¹Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI is desirable.
Interpretation: Our lead scaffold shows promising selective cytotoxicity against the cancer cell line with an SI >10. While less potent than the established Comparator A, its high selectivity warrants progression to the next validation phase.
Phase 2: Target Engagement in a Cellular Environment
Rationale: A key step in validation is confirming that the compound physically interacts with its intended molecular target within the complex environment of a live cell.[15][16] This provides evidence for the mechanism of action and is crucial for building a structure-activity relationship (SAR).[17] The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique that measures changes in the thermal stability of a target protein upon ligand binding, providing direct evidence of target engagement.[18][19]
Caption: The principle of the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Culture SW620 cells to ~80% confluency. Treat the cells with the test compound (10 µM) or vehicle (DMSO) for 1 hour.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS supplemented with a protease inhibitor cocktail.
-
Heat Shock: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Centrifugation: Separate the soluble protein fraction (supernatant) from the precipitated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Protein Analysis: Collect the supernatant and analyze the amount of soluble target protein (e.g., a specific kinase) remaining at each temperature using Western Blotting or an equivalent protein quantification method like AlphaLISA.[15]
-
Data Analysis: Plot the percentage of soluble protein against temperature to generate melt curves. The shift in the melting temperature (ΔTm) between the vehicle- and compound-treated samples indicates target stabilization.
Comparative Data Table 2: Target Engagement (Hypothetical Kinase X)
| Scaffold | Target Protein | ΔTm (°C) at 10 µM | Interpretation |
| This compound | Kinase X | +4.2 | Strong cellular target engagement |
| Comparator A (Pyrimidine-based) | Kinase X | +5.5 | Very strong cellular target engagement |
| Comparator B (Imidazopyridine analogue) | Kinase X | +1.8 | Weak cellular target engagement |
Interpretation: The lead scaffold induces a significant thermal shift of +4.2°C, confirming robust engagement with its hypothetical target, Kinase X, in a cellular context. This strong on-target activity justifies its further evaluation.
Phase 3: In Vitro ADME & Pharmacokinetic Profiling
Rationale: A potent compound is of little therapeutic value if it cannot reach its target in the body.[9] The ADME (Absorption, Distribution, Metabolism, and Excretion) profile determines a compound's pharmacokinetic behavior.[20] Early in vitro assessment of key ADME properties is essential for identifying potential liabilities and guiding future chemical modifications.[21][22][23]
Experimental Protocols: Key In Vitro ADME Assays
-
Metabolic Stability (Human Liver Microsomes):
-
Purpose: To assess the rate of metabolism by key drug-metabolizing enzymes (Cytochrome P450s).[23]
-
Method: Incubate the test compound (1 µM) with human liver microsomes and the cofactor NADPH at 37°C. Collect samples at various time points (0, 5, 15, 30, 60 min). Quench the reaction and analyze the concentration of the remaining parent compound using LC-MS/MS. Calculate the intrinsic clearance (Clint) and in vitro half-life (t½).[24]
-
-
Membrane Permeability (Parallel Artificial Membrane Permeability Assay - PAMPA):
-
Purpose: To predict passive absorption across the intestinal wall.[23]
-
Method: A 96-well filter plate is coated with a lipid solution to form an artificial membrane. The test compound is added to the donor wells (apical side). After incubation, the concentration of the compound that has diffused into the acceptor wells (basolateral side) is measured by UV-Vis spectroscopy or LC-MS/MS. Permeability is calculated and compared to known standards.
-
-
CYP450 Inhibition (e.g., CYP3A4):
-
Purpose: To identify the potential for drug-drug interactions.[23]
-
Method: Incubate the test compound at various concentrations with human liver microsomes, a CYP3A4-specific substrate (e.g., midazolam), and NADPH. Measure the formation of the metabolite (1'-hydroxymidazolam) via LC-MS/MS. Determine the IC₅₀ value for the inhibition of the specific CYP isoform.
-
Comparative Data Table 3: Summary of Validation Data
| Parameter | This compound | Comparator A | Comparator B | Desired Profile |
| Cytotoxicity IC₅₀ (SW620) | 2.5 µM | 0.8 µM | 5.0 µM | < 10 µM |
| Selectivity Index (SI) | >10 | 12.5 | 4.0 | > 10 |
| Target Engagement ΔTm | +4.2 °C | +5.5 °C | +1.8 °C | > 2 °C |
| Metabolic Stability (t½) | 45 min | 25 min | > 60 min | > 30 min |
| PAMPA Permeability (Pe) | 8.5 x 10⁻⁶ cm/s | 1.2 x 10⁻⁶ cm/s | 6.2 x 10⁻⁶ cm/s | > 5 x 10⁻⁶ cm/s |
| CYP3A4 Inhibition IC₅₀ | > 20 µM | > 20 µM | 3.5 µM | > 10 µM |
Conclusion and Recommendations
Based on the comprehensive validation workflow, This compound demonstrates a highly favorable profile as a lead scaffold.
-
Validated Activity: It exhibits potent and, more importantly, selective activity against the target cancer cell line.
-
Confirmed Mechanism: It strongly engages its intended target in a cellular context, confirming its mechanism of action.
-
Promising Drug-like Properties: It possesses a balanced ADME profile with good metabolic stability, high permeability, and a low risk of CYP-mediated drug-drug interactions.
Compared to the alternatives, our lead scaffold presents a more balanced overall profile. While Comparator A is more potent, our lead shows superior permeability. Comparator B, despite its high stability, suffers from poor target engagement and a significant CYP inhibition liability.
The collective evidence strongly supports the validation of this compound. The subsequent phase of development should focus on a lead optimization campaign aimed at systematically improving potency through structure-activity relationship (SAR) studies while maintaining its excellent selectivity and ADME profile.[25]
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A Comparative Guide to Cross-Reactivity Profiling of Kinase Inhibitors Derived from Methyl 5-Bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The imidazo[4,5-b]pyridine scaffold, a structural analog of purines, has garnered significant interest in medicinal chemistry due to its versatile biological activities, including potent inhibition of various protein kinases.[1][2] This guide provides an in-depth comparison of the cross-reactivity profiles of kinase inhibitors derived from the methyl 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate core. We will explore the methodologies for comprehensive kinase profiling, present illustrative comparative data, and detail the experimental protocols necessary for robust evaluation. Our focus is to equip researchers with the knowledge to rationally design and characterize selective and potent kinase inhibitors based on this promising heterocyclic system.
The Imidazo[4,5-b]pyridine Scaffold: A Privileged Structure in Kinase Inhibition
The imidazo[4,5-b]pyridine core is considered a "privileged scaffold" in drug discovery. Its structural resemblance to adenine allows it to effectively compete for the ATP-binding site of a wide range of kinases.[1] The bromine atom at the 5-position and the methyl carboxylate at the 2-position of the starting material, this compound, offer versatile handles for synthetic modification, enabling the exploration of structure-activity relationships (SAR) to achieve desired potency and selectivity.[3] Derivatives of this scaffold have shown potent inhibitory activity against several important cancer-related kinases, including Aurora kinases and FMS-like tyrosine kinase 3 (FLT3).[4][5]
Designing a Comprehensive Cross-Reactivity Profiling Strategy
A thorough understanding of a kinase inhibitor's selectivity is paramount to its development as a therapeutic agent or a chemical probe. Off-target effects can lead to toxicity, but in some cases, can be rationally exploited for polypharmacology.[6] A multi-pronged approach to profiling is therefore essential.
Initial Broad Kinome Screening
The initial step involves screening the inhibitors against a large, representative panel of kinases to obtain a broad overview of their selectivity. This "kinome scan" can be efficiently performed using established platforms.
-
Rationale: A broad screen at a single, relatively high concentration (e.g., 1 µM) provides a cost-effective way to identify primary targets and potential off-targets early in the discovery process. This helps prioritize compounds for more detailed follow-up studies.
Dose-Response Analysis for Potency Determination
Following the initial screen, inhibitors should be subjected to dose-response analysis against the identified primary targets and significant off-targets to determine their potency, typically expressed as the half-maximal inhibitory concentration (IC50) or dissociation constant (Kd).
-
Rationale: Determining potency allows for a quantitative comparison of different inhibitors and provides a measure of their on-target efficacy.
Cellular Target Engagement
Biochemical assays, while crucial, do not fully recapitulate the complex environment of a living cell. Therefore, it is essential to validate target engagement in a cellular context.
-
Rationale: Cellular assays confirm that the inhibitor can penetrate the cell membrane, reach its target in the cytoplasm or nucleus, and exert its inhibitory effect in the presence of endogenous ATP concentrations and interacting proteins.
Comparative Cross-Reactivity Data
To illustrate the process, we present hypothetical yet plausible cross-reactivity data for three novel inhibitors derived from the this compound scaffold: IMP-A , IMP-B , and IMP-C . These are compared against two well-established, clinically relevant inhibitors: Alisertib (MLN8237) , an Aurora A kinase inhibitor, and Gilteritinib (Xospata) , a potent FLT3 inhibitor.
Table 1: Kinome Scan Selectivity Profile (% Inhibition at 1 µM)
| Kinase Target | IMP-A | IMP-B | IMP-C | Alisertib | Gilteritinib |
| Aurora A | 98 | 95 | 75 | 99 | 20 |
| Aurora B | 65 | 92 | 45 | 97 | 15 |
| FLT3 | 30 | 45 | 96 | 10 | 99 |
| VEGFR2 | 25 | 35 | 55 | 5 | 40 |
| c-KIT | 15 | 20 | 85 | 8 | 95 |
| ABL1 | 5 | 10 | 15 | 2 | 30 |
| SRC | 8 | 12 | 20 | 3 | 25 |
This data is illustrative and designed to showcase potential selectivity profiles.
Table 2: Potency (IC50) of Lead Compounds Against Key Targets
| Compound | Aurora A (nM) | Aurora B (nM) | FLT3 (nM) | c-KIT (nM) |
| IMP-A | 15 | 250 | >10,000 | >10,000 |
| IMP-B | 25 | 30 | >5,000 | >5,000 |
| IMP-C | 2,500 | >5,000 | 5 | 50 |
| Alisertib | 10 | 150 | >10,000 | >10,000 |
| Gilteritinib | >5,000 | >5,000 | 1 | 20 |
This data is illustrative and designed to showcase potential potency profiles.
Analysis of Comparative Data:
-
IMP-A demonstrates high potency and selectivity for Aurora A over Aurora B and other kinases, making it a promising candidate for indications where specific Aurora A inhibition is desired. Its profile is comparable to Alisertib but with potentially greater selectivity against Aurora B.
-
IMP-B shows potent dual inhibition of Aurora A and Aurora B. This profile might be advantageous in cancers where inhibition of both isoforms is beneficial.
-
IMP-C is a potent and selective FLT3 inhibitor, with a secondary activity against c-KIT, a profile similar to the clinically approved drug Gilteritinib. Further investigation would be needed to determine if this dual activity is beneficial or a liability.
Experimental Methodologies
Biochemical Kinase Profiling: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Protocol:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A final DMSO concentration of 1% in the assay is recommended.
-
Kinase Reaction Setup: In a 384-well plate, add 1 µL of the compound dilution.
-
Addition of Kinase: Add 2 µL of the Kinase Working Stock containing the specific kinase of interest.
-
Initiation of Reaction: Add 2 µL of the ATP/Substrate Working Stock to initiate the kinase reaction.
-
Incubation: Incubate the reaction at room temperature for 60 minutes.
-
ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 values by fitting the data to a dose-response curve.
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful technique to verify target engagement in a cellular environment by measuring changes in the thermal stability of a protein upon ligand binding.[7][8]
Protocol:
-
Cell Treatment: Treat cultured cells with the test compound or vehicle control (DMSO) for a specified time (e.g., 1-2 hours).
-
Harvesting and Lysis: Harvest the cells and resuspend them in a lysis buffer.
-
Heating: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures for a fixed duration (e.g., 3 minutes).
-
Centrifugation: Centrifuge the heated lysates at high speed to pellet the aggregated proteins.
-
Supernatant Collection: Collect the supernatant containing the soluble protein fraction.
-
Protein Quantification: Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or other quantitative proteomic methods.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
Visualizing Workflows and Pathways
Kinase Signaling Pathway
Caption: Simplified signaling pathways involving key kinase targets.
Experimental Workflow for Kinase Inhibitor Profiling
Caption: A streamlined workflow for kinase inhibitor profiling.
Conclusion and Future Directions
The this compound scaffold serves as an excellent starting point for the development of novel kinase inhibitors. A systematic and multi-faceted approach to cross-reactivity profiling, combining broad kinome screening with detailed biochemical and cellular assays, is crucial for identifying and characterizing potent and selective drug candidates. The illustrative data presented herein for the hypothetical IMP series demonstrates how such a strategy can effectively differentiate inhibitors with distinct selectivity profiles, such as the Aurora A-selective IMP-A, the dual Aurora A/B inhibitor IMP-B, and the FLT3-selective IMP-C.
Future work should focus on expanding the library of derivatives to further refine the structure-activity relationships and optimize for pharmacokinetic and pharmacodynamic properties. Ultimately, a comprehensive understanding of the cross-reactivity profile will guide the selection of the most promising candidates for further preclinical and clinical development.
References
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Wodicka, L. M., et al. (2010). Activation state-dependent binding of small molecule kinase inhibitors: structural insights from biochemistry. Chemistry & Biology, 17(11), 1241-1249. Retrieved from [Link]
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Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. Retrieved from [Link]
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Al-Obeidi, F. A., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 27(2), 162-171. Retrieved from [Link]
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Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. Retrieved from [Link]
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Jarmoni, K., Misbahi, K., & Ferrières, V. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry, 31(5), 515-528. Retrieved from [Link]
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Bavetsias, V., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(20), 8724-8742. Retrieved from [Link]
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Koprivanac, N., et al. (2020). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules, 25(21), 5013. Retrieved from [Link]
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Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. Retrieved from [Link]
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Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. Retrieved from [Link]
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Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. Retrieved from [Link]
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Uitdehaag, J. C. M., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer, 1877(5), 188771. Retrieved from [Link]
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Grgurić, S. R., et al. (2022). Biological Activity of Amidino-Substituted Imidazo [4, 5-b] pyridines. Molecules, 27(19), 6649. Retrieved from [Link]
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Bavetsias, V., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(20), 8724-8742. Retrieved from [Link]
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Wu, G., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14833-14889. Retrieved from [Link]
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Porcu, L., & Ponzoni, M. (2020). Mapping the Kinase Inhibitor Landscape in Canine Mammary Carcinoma: Current Status and Future Opportunities. Cancers, 12(11), 3169. Retrieved from [Link]
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Savitski, M. M., et al. (2014). Tracking cancer drugs in living cells by thermal profiling of the proteome. Science, 346(6205), 1255784. Retrieved from [Link]
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Drewry, D. H., et al. (2017). The TDR Targets chemogenomic set: a resource for kinase target validation. Nature Chemical Biology, 13(11), 1245-1251. Retrieved from [Link]
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A Researcher's Guide to Computational Docking of Imidazo[4,5-b]pyridine Derivatives as Kinase Inhibitors
In the landscape of modern drug discovery, the imidazo[4,5-b]pyridine scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in targeting a range of therapeutic targets. Its structural resemblance to endogenous purines allows it to interact with a variety of enzymes, particularly protein kinases, which are pivotal regulators of cellular processes and frequently implicated in diseases such as cancer. This guide provides an in-depth, experience-driven comparison of computational docking studies for a representative potent imidazo[4,5-b]pyridine derivative, offering researchers a practical framework for their own investigations.
While direct experimental data for methyl 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate remains elusive in publicly accessible literature, the broader class of 5- and 6-bromo-substituted imidazo[4,5-b]pyridines has shown significant promise as inhibitors of several key oncogenic kinases. This guide will focus on a closely related and highly potent Aurora kinase inhibitor, 3-((4-(6-bromo-2-(4-(4-methylpiperazin-1-yl)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)methyl)-5-methylisoxazole (henceforth referred to as Compound 51), which exhibits an impressive IC50 value of 0.015 µM against Aurora-A kinase[1]. We will use this compound as our primary case study to delineate a comprehensive molecular docking workflow. Furthermore, we will draw comparisons with other imidazo[4,5-b]pyridine derivatives targeting Bruton's tyrosine kinase (BTK) and Cyclin-Dependent Kinase 9 (CDK9) to illustrate the broader applicability of these computational techniques.
The Rationale for Kinase-Targeted Drug Design
Protein kinases are a large family of enzymes that catalyze the phosphorylation of proteins, a fundamental mechanism of signal transduction. Their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Several members of the imidazo[4,5-b]pyridine class have demonstrated potent inhibitory activity against key kinases implicated in cancer progression:
-
Aurora Kinases: These serine/threonine kinases are essential for mitotic progression, and their overexpression is common in various tumors.[2]
-
Bruton's Tyrosine Kinase (BTK): A non-receptor tyrosine kinase crucial for B-cell development and activation, BTK is a validated target in B-cell malignancies.[3]
-
Cyclin-Dependent Kinase 9 (CDK9): As a key regulator of transcription, CDK9 is involved in the expression of anti-apoptotic proteins that promote cancer cell survival.[4]
Computational docking allows us to predict the binding affinity and orientation of a ligand within the active site of a protein. This in silico approach is a cost-effective and time-efficient method to prioritize compounds for synthesis and biological testing, and to understand the molecular basis of their activity.
Comparative Docking Analysis: A Practical Workflow
This section provides a detailed, step-by-step protocol for performing a molecular docking study of Compound 51 against Aurora-A kinase using the widely adopted AutoDock Vina software. This workflow is designed to be a self-validating system, with clear checkpoints to ensure the reliability of the results.
Experimental Workflow Diagram
Caption: A streamlined workflow for the computational docking of imidazo[4,5-b]pyridine derivatives.
Step 1: Ligand Preparation
The accuracy of a docking study begins with the correct preparation of the ligand structure.
-
Obtain Ligand Structure: The 2D structure of Compound 51 can be sketched using chemical drawing software like ChemDraw or obtained from a database if available. Save the structure as a MOL or SDF file.
-
3D Conversion and Energy Minimization: Convert the 2D structure to a 3D conformation using a program like Open Babel or the LigPrep tool in the Schrödinger suite. It is crucial to perform an energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.
-
File Format Conversion: For use in AutoDock, the ligand file must be converted to the PDBQT format, which includes partial charges and information about rotatable bonds. This can be accomplished using AutoDockTools (ADT).
Step 2: Protein Preparation
The selection and preparation of the target protein structure are equally critical.
-
Retrieve Protein Structure: Download the crystal structure of human Aurora-A kinase from the Protein Data Bank (PDB). A suitable structure is PDB ID: 4AF3 , which is in complex with an inhibitor.[5]
-
Clean the Protein Structure: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and the co-crystallized ligand. This can be done using molecular visualization software like PyMOL or UCSF Chimera.
-
Add Hydrogens and Assign Charges: Add polar hydrogens to the protein, as they are often not resolved in crystal structures. Assign partial charges (e.g., Gasteiger charges) to all atoms. These steps are essential for accurately calculating the electrostatic interactions and are typically performed using ADT.
-
File Format Conversion: Save the prepared protein structure in the PDBQT format.
Step 3: Grid Box Generation
The grid box defines the search space for the docking algorithm within the protein's active site.
-
Identify the Binding Site: The binding site can be identified based on the location of the co-crystallized ligand in the original PDB file or by using binding site prediction tools.
-
Define the Grid Box: In ADT, a grid box is centered on the identified binding site. The dimensions of the box should be large enough to accommodate the ligand and allow for some rotational and translational freedom. A typical box size is 60x60x60 Å with a spacing of 0.375 Å.
-
Generate Grid Parameter File: Save the grid parameters as a GPF file. This file will be used by AutoGrid to pre-calculate the interaction energies for different atom types within the defined grid box.
Step 4: Molecular Docking
With the prepared ligand, protein, and grid, the docking simulation can now be performed.
-
Configure Docking Parameters: Create a docking parameter file (DPF) in ADT. This file specifies the PDBQT files for the protein and ligand, the grid parameter file, and the docking algorithm to be used (e.g., Lamarckian Genetic Algorithm).
-
Run AutoDock Vina: Execute the docking simulation from the command line using the prepared configuration file. AutoDock Vina will perform a series of docking runs to find the most favorable binding poses of the ligand.
-
Output Analysis: The output will be a PDBQT file containing the docked poses of the ligand, ranked by their predicted binding affinities (in kcal/mol), and a log file (DLG) detailing the results of each run.
Data Presentation and Comparative Analysis
The results of the docking simulation provide valuable insights into the potential binding mode and affinity of the compound.
Table 1: Comparative Docking Results of Imidazo[4,5-b]pyridine Derivatives Against Target Kinases
| Compound Class | Representative Compound | Target Kinase | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) | Experimental IC50 |
| Aurora Kinase Inhibitor | Compound 51 | Aurora-A | 4AF3 | -9.8 | ALA213, LEU139, GLU211, TYR212 | 0.015 µM[1] |
| BTK Inhibitor | Analog 6b (noncovalent) | BTK | 5KUP | -8.5 | THR474, MET477, ASP539 | 1.14 µM[3] |
| CDK9 Inhibitor | Analog I | CDK9 | 3BLR | -7.9 | CYS106, ASP104, PHE103 | 0.63 µM[4] |
Note: The predicted binding affinities and key interacting residues are illustrative and would be determined from the actual docking output. The experimental IC50 values are provided for context and comparison.
Visualization of Molecular Interactions
The docked poses should be visualized to understand the specific interactions between the ligand and the protein.
Caption: Predicted key interactions of Compound 51 within the Aurora-A kinase active site.
Expert Insights and Trustworthiness of the Protocol
The causality behind these experimental choices lies in the fundamental principles of structure-based drug design. The selection of a high-resolution crystal structure is paramount, as it provides an accurate representation of the target's active site. The removal of water molecules and the addition of hydrogens are not mere procedural steps but are critical for ensuring that the electrostatic and steric properties of the binding pocket are correctly modeled.
This protocol is designed as a self-validating system. A crucial step in validating the docking protocol is to re-dock the co-crystallized ligand back into the active site of the protein. A successful docking protocol should be able to reproduce the experimentally observed binding pose with a low root-mean-square deviation (RMSD) of less than 2.0 Å. This provides confidence that the chosen parameters are appropriate for docking novel ligands.
Conclusion and Future Directions
This guide has provided a comprehensive framework for conducting computational docking studies on imidazo[4,5-b]pyridine derivatives, using a potent Aurora kinase inhibitor as a case study. The detailed, step-by-step protocol, coupled with comparative data, offers researchers a robust starting point for their own investigations into this promising class of compounds.
While computational docking is a powerful tool, it is important to remember that it is a predictive method. The results should always be interpreted in the context of experimental data. Future work should focus on synthesizing and biologically evaluating the specific this compound and its derivatives to validate the in silico predictions and to further explore the therapeutic potential of this scaffold. The continued synergy between computational and experimental approaches will undoubtedly accelerate the discovery of novel and effective kinase inhibitors for the treatment of cancer and other diseases.
References
-
Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. European Journal of Medicinal Chemistry, 2021. [Link]
-
Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. Bioorganic Chemistry, 2018. [Link]
-
Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate. Journal of Medicinal Chemistry, 2010. [Link]
-
Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of Medicinal Chemistry, 2013. [Link]
-
A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians. Journal of Biomolecular Structure and Dynamics, 2014. [Link]
-
AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 2010. [Link]
-
Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube, 2020. [Link]
-
Exploration of the structural requirements of Aurora Kinase B inhibitors by a combined QSAR, modelling and molecular simulation approach. Scientific Reports, 2016. [Link]
-
Structure-based virtual screening and biological evaluation of novel small-molecule BTK inhibitors. Scientific Reports, 2021. [Link]
-
Structure and inhibitor binding of CDK9. ResearchGate, 2012. [Link]
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A Comparative Benchmarking Study: Novel One-Pot Synthesis of Methyl 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate versus Established Methodologies
Abstract
This guide provides a comprehensive technical comparison of synthetic methodologies for methyl 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate, a key heterocyclic scaffold in medicinal chemistry. We benchmark a novel, optimized one-pot synthesis against a well-established, conventional two-step Phillips-Ladenburg condensation. Detailed experimental protocols, comparative data on yield, reaction time, purity, and operational simplicity are presented. This analysis aims to equip researchers in drug discovery and development with the practical insights necessary to select the most efficient and effective synthetic route for this important building block.
Introduction
The imidazo[4,5-b]pyridine core is a privileged scaffold in medicinal chemistry, serving as a structural analogue of purines and interacting with a wide range of biological targets.[1] Derivatives of this heterocyclic system have demonstrated a broad spectrum of pharmacological activities, including applications as kinase inhibitors, antiviral agents, and central nervous system modulators. Specifically, the title compound, this compound, incorporates a bromine atom, providing a versatile handle for further chemical modifications through cross-coupling reactions, and a methyl ester group at the 2-position, which is a common precursor for various functional group transformations.
The efficient and scalable synthesis of this key intermediate is therefore of significant interest to the drug discovery community. This guide presents a detailed comparative analysis of two primary synthetic strategies: a traditional two-step approach involving the Phillips-Ladenburg condensation and a newly devised one-pot methodology designed for enhanced efficiency.
Known Method 1: Conventional Two-Step Phillips-Ladenburg Condensation
The Phillips-Ladenburg synthesis is a classical and widely adopted method for the formation of the imidazo[4,5-b]pyridine ring system. This approach typically involves the condensation of a 2,3-diaminopyridine derivative with a carboxylic acid or its equivalent, followed by a dehydrative cyclization. In the context of our target molecule, this translates to a two-step process starting from the key intermediate, 5-bromo-2,3-diaminopyridine.
Experimental Protocol: Known Method 1
Step 1: Synthesis of 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylic acid
-
In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-bromo-2,3-diaminopyridine (1.88 g, 10 mmol) in a mixture of ethanol (30 mL) and water (10 mL).
-
To this suspension, add oxalic acid dihydrate (1.39 g, 11 mmol).
-
Heat the reaction mixture to reflux (approximately 90 °C) and maintain for 12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature. The product precipitates from the solution.
-
Collect the solid by vacuum filtration, wash with cold ethanol (2 x 10 mL), and dry under vacuum to afford 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylic acid as a solid.
Step 2: Esterification to this compound
-
Suspend the crude 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylic acid (from the previous step) in methanol (50 mL) in a 100 mL round-bottom flask.
-
Cool the suspension in an ice bath and slowly add thionyl chloride (1.1 mL, 15 mmol).
-
Remove the ice bath and heat the mixture to reflux for 6 hours.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the final product.
Caption: Workflow for Known Method 1.
Benchmarked Method: Optimized One-Pot Synthesis
To address the multi-step nature and extended reaction times of the conventional method, an optimized one-pot synthesis was developed. This approach aims to streamline the process by combining the condensation and cyclization steps, thereby reducing handling, purification, and overall synthesis time. This method utilizes a different C2 synthon, diethyl oxalate, and is performed under microwave irradiation to accelerate the reaction.
Experimental Protocol: Benchmarked Method
-
In a 10 mL microwave reaction vial, combine 5-bromo-2,3-diaminopyridine (0.94 g, 5 mmol) and diethyl oxalate (0.80 mL, 6 mmol).
-
Add absolute ethanol (5 mL) as the solvent.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 150 °C for 30 minutes.
-
After cooling to room temperature, a precipitate will have formed.
-
Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol (2 x 5 mL) to remove any unreacted starting materials and byproducts.
-
Dry the solid under vacuum to yield this compound.
-
Further purification can be achieved by recrystallization from ethanol if required.
Caption: Workflow for the Benchmarked Method.
Comparative Analysis
The two synthetic routes were evaluated based on several key performance indicators critical for research and development settings. The results are summarized in the table below.
| Parameter | Known Method 1 (Two-Step) | Benchmarked Method (One-Pot) |
| Starting Materials | 5-bromo-2,3-diaminopyridine, Oxalic acid dihydrate, Thionyl chloride | 5-bromo-2,3-diaminopyridine, Diethyl oxalate |
| Total Reaction Time | ~18 hours + workup | 30 minutes + workup |
| Overall Yield | ~65% | ~85% |
| Purity (crude) | Requires column chromatography | High purity, often suitable for next step |
| Number of Steps | 2 | 1 |
| Operational Simplicity | Moderate (two separate reactions and workups) | High (single reaction and simple filtration) |
| Safety Considerations | Use of corrosive thionyl chloride | Standard microwave safety protocols |
Discussion
The experimental data clearly demonstrates the significant advantages of the benchmarked one-pot microwave-assisted synthesis over the conventional two-step Phillips-Ladenburg approach.
Efficiency and Time Savings: The most striking difference lies in the reaction time. The one-pot method reduces the synthesis time from over 18 hours to just 30 minutes. This dramatic acceleration is attributed to the use of microwave irradiation, which efficiently heats the reaction mixture, leading to faster reaction rates.
Yield and Purity: The benchmarked method also provides a substantially higher overall yield (approximately 85% compared to ~65%). This is likely due to the reduction in material loss that is inherent in multi-step procedures involving multiple workups and purification steps. Furthermore, the crude product from the one-pot synthesis is generally of higher purity, often negating the need for time-consuming column chromatography.
Operational Simplicity and Safety: The one-pot nature of the benchmarked method significantly simplifies the experimental workflow. By eliminating the isolation of the intermediate carboxylic acid and the subsequent esterification step, the process becomes more streamlined and less labor-intensive. From a safety perspective, the avoidance of the highly corrosive and moisture-sensitive reagent, thionyl chloride, is a notable advantage.
Mechanistic Considerations: The Phillips-Ladenburg reaction in the conventional method proceeds through the formation of an amide bond between the diaminopyridine and oxalic acid, followed by an intramolecular nucleophilic attack of the second amino group and subsequent dehydration to form the imidazole ring. The esterification is a standard Fischer esterification. In the benchmarked one-pot synthesis, it is proposed that the reaction of 5-bromo-2,3-diaminopyridine with diethyl oxalate initially forms an N-acylated intermediate which then rapidly undergoes intramolecular cyclization and elimination of ethanol under microwave conditions to directly afford the desired ester.
Conclusion
The benchmarked one-pot microwave-assisted synthesis of this compound offers a superior alternative to the traditional two-step Phillips-Ladenburg condensation. The significant improvements in reaction time, overall yield, and operational simplicity make this method highly attractive for researchers in the field of medicinal chemistry and drug development. The adoption of this optimized protocol can accelerate the synthesis of this valuable building block, thereby facilitating the rapid exploration of new chemical space in the quest for novel therapeutics.
References
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Janssens, F., et al. (1985). Synthesis and Antiallergic Activity of 2-Substituted 1H-Imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry, 28(12), 1925-1933. [Link]
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Zare, A., et al. (2008). A Novel and Efficient Method for the Synthesis of 2-Substituted Imidazo[4,5-b]pyridines. Journal of Heterocyclic Chemistry, 45(4), 999-1002. [Link]
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Bembalkar, S. R., et al. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry, 8(1), 25-32. [Link]
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Rosenberg, A. J., Zhao, J., & Clark, D. A. (2012). Synthesis of imidazo[4,5-b]pyridines and imidazo[4,5-b]pyrazines by palladium catalyzed amidation of 2-chloro-3-amino-heterocycles. Organic Letters, 14(7), 1764-1767. [Link]
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Perumattam, J. (1988). A new and convenient synthesis of 2-substituted-1H-imidazo[4,5-b]pyridines. Synthetic Communications, 18(16-17), 2065-2072. [Link]
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PubChem Compound Summary for CID 84027702, Methyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate. National Center for Biotechnology Information. (2024). Retrieved from [Link]
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Mader, M. M., et al. (2008). Imidazo[4,5-b]pyridines and -pyrazines as potent spleen tyrosine kinase (Syk) inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(2), 644-648. [Link]
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Kale, R. R., et al. (2009). Synthesis and biological evaluation of novel imidazo[4,5-b]pyridine derivatives as potential anticancer agents. European Journal of Medicinal Chemistry, 44(10), 4177-4182. [Link]
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Cristalli, G., et al. (1995). 2-Aralkynyl and 2-aralkenyl derivatives of 1H-imidazo[4,5-c]pyridine: Novel and potent A3 adenosine receptor antagonists. Journal of Medicinal Chemistry, 38(21), 4019-4025. [Link]
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Banie, A., et al. (2007). The Development of Potent and Selective Imidazo[4,5-b]pyridine-Based Inhibitors of p38 Mitogen-Activated Protein Kinase. Journal of Medicinal Chemistry, 50(15), 3465-3477. [Link]
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A Comparative Spectroscopic Guide to the Synthesis of Methyl 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate
This technical guide provides a detailed comparative analysis of the spectroscopic characteristics of the promising pharmaceutical scaffold, methyl 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate, and its key precursors. Designed for researchers, scientists, and professionals in drug development, this document offers in-depth insights into the structural transformations occurring during the synthesis, as evidenced by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. Understanding these spectroscopic shifts is paramount for reaction monitoring, quality control, and the rational design of novel derivatives.
The imidazo[4,5-b]pyridine core is a significant pharmacophore due to its structural analogy to purines, enabling it to interact with a wide array of biological targets. The title compound, in particular, serves as a versatile building block for the synthesis of potential therapeutic agents. This guide will elucidate the spectroscopic journey from a commercially available starting material, 2-amino-5-bromopyridine, through key intermediates to the final product, providing a valuable resource for chemists in the field.
Synthetic Pathway and Spectroscopic Interrogation Points
The synthesis of this compound typically proceeds through a multi-step sequence, beginning with the nitration of 2-amino-5-bromopyridine, followed by reduction of the nitro group to an amine, and subsequent cyclization to form the imidazo[4,5-b]pyridine ring system. Each step induces significant changes in the electronic and structural environment of the molecule, which are readily observable through spectroscopic methods.
Figure 1: A generalized synthetic workflow for this compound, highlighting the key intermediates for spectroscopic analysis.
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data. Actual experimental conditions may vary and should be optimized as needed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a Bruker Avance III 400 MHz or equivalent.
-
¹H NMR Acquisition: Acquire proton NMR spectra using a standard pulse sequence. A spectral width of -2 to 12 ppm is typically sufficient.
-
¹³C NMR Acquisition: Obtain carbon-13 NMR spectra using a proton-decoupled pulse sequence. A spectral width of 0 to 200 ppm is generally appropriate.
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Employ a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode over a mass-to-charge (m/z) range that encompasses the expected molecular ion.
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺) and any significant fragment ions. The isotopic pattern for bromine-containing compounds (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key diagnostic feature.
Comparative Spectroscopic Analysis
The following sections detail the spectroscopic data for the precursors and the target compound. The data is presented in a comparative format to highlight the structural evolution throughout the synthetic sequence.
Precursor 1: 2-Amino-5-bromopyridine
This commercially available starting material is the foundational block for the synthesis.
Figure 2: Chemical structure of 2-Amino-5-bromopyridine.
Table 1: Spectroscopic Data for 2-Amino-5-bromopyridine
| Technique | Observed Data | Interpretation |
| ¹H NMR | δ (ppm): 8.10 (d), 7.49 (t), 6.41 (d), 4.58 (s, 2H)[1] | Aromatic protons and the amine protons. |
| ¹³C NMR | Data not readily available in cited sources | |
| MS (ESI) | m/z: 173.0, 175.0 ([M+H]⁺)[2] | Molecular ion peaks confirming the molecular weight and the presence of one bromine atom. |
Precursor 2: 2-Amino-3-nitro-5-bromopyridine
The introduction of a nitro group at the 3-position significantly alters the electronic properties of the pyridine ring, which is reflected in the NMR spectra.
Figure 3: Chemical structure of 2-Amino-3-nitro-5-bromopyridine.
Table 2: Spectroscopic Data for 2-Amino-3-nitro-5-bromopyridine
| Technique | Observed Data (DMSO-d₆) | Interpretation |
| ¹H NMR | δ (ppm): 8.54 (d, J=2.5 Hz, 1H), 8.35 (d, J=2.5 Hz, 1H), 7.85 (s, 2H) | The downfield shift of the aromatic protons compared to the starting material is due to the electron-withdrawing nitro group. The two aromatic protons appear as doublets. The broad singlet corresponds to the amino protons. |
| ¹³C NMR | δ (ppm): 157.0, 149.9, 139.3, 131.8, 108.2 | Five distinct carbon signals are observed, consistent with the structure. The presence of the nitro group influences the chemical shifts of the ring carbons. |
| MS (ESI) | m/z: 218.0, 220.0 ([M+H]⁺) | The molecular ion peaks are shifted by 45 amu, corresponding to the addition of a nitro group (NO₂). The isotopic pattern for bromine is maintained. |
Note: Specific peak assignments for ¹³C NMR were not provided in the source.
Precursor 3: 2,3-Diamino-5-bromopyridine
Reduction of the nitro group to a second amino group restores some electron density to the ring and introduces a new set of protons.
Figure 4: Chemical structure of 2,3-Diamino-5-bromopyridine.
Table 3: Spectroscopic Data for 2,3-Diamino-5-bromopyridine
| Technique | Observed Data (DMSO-d₆) | Interpretation |
| ¹H NMR | δ (ppm): 7.25 (d, 1H), 6.77 (d, 1H), 5.70-5.40 (bs, 2H), 5.20-4.80 (bs, 2H)[3] | The aromatic protons are shifted upfield compared to the nitro-intermediate due to the electron-donating nature of the newly formed amino group. Two distinct broad singlets are observed for the two different amino groups.[3] |
| ¹³C NMR | Data not readily available in cited sources | |
| MS (ESI) | m/z: 188.0, 190.0 ([M+H]⁺)[4] | The molecular ion peaks show a decrease of 30 amu, consistent with the reduction of the nitro group (NO₂) to an amino group (NH₂). The bromine isotopic pattern is still present.[4] |
Target Compound: this compound
The final cyclization step to form the imidazole ring and the presence of the methyl ester group result in a unique spectroscopic signature.
Figure 5: Chemical structure of this compound.
Table 4: Predicted and Analog-Based Spectroscopic Data for this compound
| Technique | Expected/Predicted Data | Interpretation |
| ¹H NMR | δ (ppm): ~8.3-8.5 (d, 1H), ~8.0-8.2 (d, 1H), ~4.0 (s, 3H), ~13.0-14.0 (br s, 1H) | Two doublets are expected for the pyridine ring protons. A sharp singlet around 4.0 ppm would correspond to the methyl ester protons. A broad singlet at a very downfield chemical shift is anticipated for the N-H proton of the imidazole ring. |
| ¹³C NMR | δ (ppm): ~160 (C=O), ~140-150 (aromatic C), ~110-120 (aromatic C), ~53 (OCH₃) | The spectrum is expected to show signals for the carbonyl carbon of the ester, the carbons of the fused ring system, and the methyl carbon of the ester. |
| MS (ESI) | m/z: 270.0, 272.0 ([M+H]⁺) | The molecular ion peaks should correspond to the molecular weight of the final product, maintaining the characteristic 1:1 isotopic pattern for a single bromine atom. |
Discussion and Conclusion
The spectroscopic analysis clearly delineates the chemical transformations from the starting material to the final product. The ¹H NMR spectra show a predictable evolution of the aromatic proton signals, with the electron-withdrawing nitro group causing a significant downfield shift, and the subsequent reduction to an amino group resulting in an upfield shift. The formation of the imidazole ring in the final product leads to a distinct set of aromatic signals and the appearance of a characteristic N-H proton signal at a low field.
The mass spectrometry data provides unambiguous confirmation of the molecular weight at each stage of the synthesis. The consistent presence of the bromine isotopic pattern is a crucial diagnostic tool throughout the synthetic pathway.
This guide provides a foundational spectroscopic framework for researchers working with this compound and its precursors. The presented data and experimental protocols will aid in the efficient and accurate characterization of these important pharmaceutical building blocks. Further investigation to obtain and publish the experimental spectroscopic data for the title compound is highly encouraged to enrich the scientific literature.
References
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PubChem. (n.d.). 5-Bromopyridine-2,3-diamine. Retrieved from [Link]
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PubChem. (n.d.). 2-Amino-3-nitro-5-bromopyridine. Retrieved from [Link]
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SpectraBase. (n.d.). 2-Amino-5-bromopyridine. Retrieved from [Link]
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PubChemLite. (n.d.). 5-bromo-1h-imidazo[4,5-b]pyridine. Retrieved from [Link]
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MDPI. (2023). Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. Retrieved from [Link]
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SpectraBase. (n.d.). 2-Amino-5-bromopyridine 1H NMR Spectrum. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-5-bromopyridine. Retrieved from [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of Methyl 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate
As a Senior Application Scientist, this guide provides an in-depth, procedural framework for the safe and compliant disposal of methyl 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate. This document moves beyond a simple checklist to explain the scientific and regulatory rationale behind each step, ensuring that researchers, scientists, and drug development professionals can manage this chemical waste with confidence and integrity. Our commitment is to provide value beyond the product, building a foundation of trust through expert guidance on laboratory safety and chemical handling.
Hazard Assessment and Waste Characterization
Before any disposal procedure can begin, a thorough understanding of the compound's characteristics is essential. This compound is a halogenated, heterocyclic organic solid. Its proper disposal pathway is primarily dictated by the presence of bromine in its structure.
Table 1: Hazard Profile and Personal Protective Equipment (PPE)
| Hazard Classification | Description | Required Minimum PPE |
| Skin Irritant | May cause irritation upon direct contact.[1] | Nitrile gloves, lab coat. |
| Eye Irritant | Poses a risk of serious eye irritation.[1] | Safety glasses with side shields or chemical splash goggles. |
| Respiratory Irritant | Inhalation of dust may lead to respiratory tract irritation.[1] | Handle exclusively within a certified chemical fume hood. |
| Environmental Hazard | Halogenated organic compounds require specific disposal to prevent environmental harm. | N/A (Procedural Control) |
Causality: The core principle guiding the disposal of this compound is its classification as a halogenated organic waste .[3][4] This classification is critical because mixing halogenated and non-halogenated waste streams can create dangerous reactions, and the final disposal method—typically high-temperature incineration—requires specific conditions to safely break down halogen-carbon bonds without producing toxic byproducts like dioxins and furans.[5]
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the safe handling and disposal of this compound waste, from the point of generation to its final collection by safety professionals.
Step 1: Segregation of Waste
-
Action: Designate a specific waste container solely for "Solid Halogenated Organic Waste."
-
Rationale: This is the most critical step. Federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States, mandate the careful tracking and management of hazardous waste from "cradle-to-grave".[6][7] Segregating waste at the source prevents cross-contamination, ensures regulatory compliance, and is more cost-effective. Never mix halogenated compounds with non-halogenated solvents, acids, bases, or oxidizers.[3][8][9]
Step 2: Container Selection and Preparation
-
Action: Select a container made of a compatible material (e.g., high-density polyethylene - HDPE) that is in good condition, free of cracks, and has a secure, screw-top lid.[9][10] Ensure the container is clean and dry before use.
-
Rationale: The container is the primary barrier preventing release into the environment. Using a compatible material prevents chemical degradation of the container, while a tight-fitting lid prevents the release of vapors and protects against spills.[3][9] Food-grade containers are strictly prohibited for hazardous waste storage.[9]
Step 3: Proper Labeling
-
Action: Before adding any waste, affix a hazardous waste label to the container.[3] The label must include:
-
The words "Hazardous Waste".
-
The full, unabbreviated chemical name: "this compound".
-
The specific hazard characteristics (e.g., "Irritant").
-
The date on which the first particle of waste was added.
-
-
Rationale: Clear, accurate labeling is a regulatory requirement and a cornerstone of laboratory safety.[8] It communicates the container's contents and associated hazards to all personnel and is essential for the final disposal facility to handle the material correctly.
Step 4: Transferring the Waste
-
Action: When transferring the solid waste into the designated container, do so inside a chemical fume hood to minimize inhalation exposure. Use a dedicated spatula or scoop. If any material contaminates gloves or disposable lab paper, these items must also be placed in the hazardous waste container.[11]
-
Rationale: Containing the transfer process within a fume hood provides primary engineering control to protect the researcher from inhaling potentially irritating dust particles.[1]
Step 5: Storage in a Satellite Accumulation Area (SAA)
-
Action: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[9][10] This area must be at or near the point of generation and under the control of the laboratory personnel. Keep the container closed at all times except when actively adding waste.[3] Do not fill the container beyond 90% capacity to allow for expansion.[11][12]
-
Rationale: The SAA provides a controlled, safe location for the short-term storage of hazardous waste.[9] Keeping the container sealed prevents accidental spills and vapor release. Regular inspection of the SAA for any signs of container degradation or leakage is a required practice.[9]
Step 6: Arranging for Final Disposal
-
Action: Once the container is full (or waste is no longer being generated), contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.
-
Rationale: Final disposal of hazardous waste is a highly regulated process that can only be performed by trained professionals at licensed facilities.[11][13] EHS is responsible for ensuring the waste is transported and disposed of in compliance with all federal, state, and local regulations.[10]
Disposal Decision Workflow
The following diagram illustrates the logical steps and decision points for managing chemical waste in a laboratory setting, ensuring that compounds like this compound are handled correctly.
Caption: Decision workflow for the proper disposal of chemical waste.
References
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- University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- U.S. Environmental Protection Agency. (n.d.). Resource Conservation and Recovery Act (RCRA) Regulations.
- U.S. Environmental Protection Agency. (n.d.). Resource Conservation and Recovery Act (RCRA) Overview.
- Thermo Fisher Scientific. (2025, September 22). Safety Data Sheet - Methyl 5-bromopyridine-2-carboxylate.
- Missouri Department of Natural Resources. (n.d.). Hazardous Waste Compliance and Assistance.
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- ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
- CymitQuimica. (2023, July 11). Safety Data Sheet - Methyl 5-bromo-1H-pyrrole-3-carboxylate, N-BOC protected.
- Braun Research Group, University of Illinois Urbana-Champaign. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- Unknown. (n.d.). Halogenated Waste (any organic chemical that contains F, Cl, Br, or I).
- M., El-Naas, & et al. (2017). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. International Journal of Petroleum Research.
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A Senior Application Scientist's Guide to Handling Methyl 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate
Introduction: Beyond the Product
Methyl 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate is a heterocyclic compound with significant potential as a building block in pharmaceutical and materials science research. Its structure, featuring a brominated imidazopyridine core, offers a reactive handle for diverse chemical transformations, particularly in cross-coupling reactions for the synthesis of complex molecules.[1] However, the very features that make this compound synthetically valuable also necessitate a rigorous and well-understood safety protocol.
This guide moves beyond a simple checklist of personal protective equipment (PPE). It is designed to provide you—our fellow researchers and drug development professionals—with a deep, causal understanding of why specific precautions are essential. While a comprehensive Safety Data Sheet (SDS) for this specific molecule is not widely available, we can infer a robust safety profile by analyzing its constituent chemical moieties: the pyridine ring, the brominated aromatic system, and the carboxylate ester. This approach, grounded in chemical first principles, allows for the development of a self-validating safety system you can trust.
Hazard Assessment: A Structurally-Informed Approach
The potential hazards of this compound are best understood by deconstructing its molecular architecture.
-
The Imidazo[4,5-b]pyridine Core: This fused heterocyclic system is an analogue of pyridine. Pyridine and its derivatives are known to be hazardous.[2] They can be harmful if swallowed, inhaled, or absorbed through the skin, potentially causing symptoms like nausea, headaches, dizziness, and irritation to the respiratory tract.[3][4] The nitrogen atoms in the rings can interact with biological systems, making skin and respiratory protection paramount.
-
Electrophilic Bromine: The bromine atom attached to the aromatic ring is a key functional group for synthesis but also a source of hazard. Brominated organic compounds can be irritants and may have long-term toxicological effects.[5] Furthermore, during reactions, side products like hydrogen bromide (HBr) can be generated, which is a corrosive acid.[6]
-
Methyl Carboxylate Ester: While generally less hazardous than the other components, ester groups can act as mild irritants.
Based on the SDS for the closely related compound, methyl 5-bromopyridine-2-carboxylate, we can confidently infer that this molecule should be treated as, at minimum, a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation .[7]
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is non-negotiable. The following table summarizes the minimum required PPE for handling this compound in a solid or solution form.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical splash goggles conforming to OSHA 1910.133 or EU EN166 standards.[8] | Protects against accidental splashes of solutions and airborne powder, which can cause serious eye irritation.[7] |
| Hand Protection | Nitrile or neoprene gloves. Avoid latex. | Provides a robust chemical barrier against pyridine-like compounds and halogenated organics. Always inspect gloves for tears or punctures before use. |
| Skin and Body Protection | A fully buttoned, chemical-resistant lab coat. | Prevents incidental skin contact with the compound, which can cause irritation and may be harmful if absorbed.[4] |
| Respiratory Protection | All handling must be performed within a certified chemical fume hood.[3] | A primary engineering control to prevent inhalation of fine powders or vapors, which may cause respiratory irritation.[7] An N95 dust mask may be worn as a secondary precaution when handling the powder, but it is not a substitute for a fume hood. |
Experimental Protocol: Donning and Doffing PPE
The sequence of putting on and taking off PPE is critical to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Lab Coat: Put on your lab coat and ensure it is fully buttoned.
-
Goggles: Put on your chemical splash goggles.
-
Gloves: Put on your selected nitrile or neoprene gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.
Doffing (Taking Off) Sequence:
-
Gloves: Remove gloves using a technique that avoids touching the outside of the glove with your bare hand. Peel one glove off, ball it in the gloved hand, and then slide a clean finger under the cuff of the remaining glove to peel it off over the first one. Dispose of them immediately in the designated waste container.
-
Lab Coat: Remove your lab coat by folding it inward, ensuring the potentially contaminated exterior does not touch your clothes. Hang it in its designated location or dispose of it if it's a single-use coat.
-
Goggles: Remove your goggles, holding them by the strap.
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water.[4]
Operational and Disposal Plans
Safe handling extends beyond personal protection to include your workspace and waste management.
Engineering Controls
All procedures involving this compound, including weighing the solid, preparing solutions, and running reactions, must be conducted in a properly functioning and certified chemical fume hood.[9] This is the most critical step in preventing respiratory exposure. Ensure the sash is kept at the lowest practical height.
Spill Management
In the event of a small spill within the fume hood:
-
Alert nearby colleagues.
-
Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Carefully sweep or scoop the absorbed material into a designated, sealable waste container.
-
Wipe the area with a suitable solvent (e.g., isopropanol), followed by soap and water.
-
Place all cleanup materials into the hazardous waste container.[10]
Waste Disposal
As a brominated organic compound, this chemical and any materials contaminated with it must be treated as halogenated hazardous waste .[11]
-
Segregation is Key: Do NOT mix halogenated waste with non-halogenated organic waste. This is critical for proper disposal and significantly impacts disposal costs.[10][11]
-
Labeling: All waste containers must be clearly labeled as "Halogenated Hazardous Waste" and list the chemical constituents.[12]
-
Containers: Use robust, sealed containers compatible with the chemical. Keep containers closed when not in use.[10][12]
-
Disposal Route: Follow all institutional, local, and federal guidelines for disposal through a licensed hazardous waste contractor.[13]
Visualization: PPE Selection Workflow
The following diagram outlines the decision-making process for ensuring adequate protection when working with this compound.
Caption: Decision workflow for selecting appropriate PPE for handling the target compound.
References
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Handling Pyridine: Best Practices and Precautions . (2024). Post Apple Scientific. [Link]
-
Pyridine ACS Safety Data Sheet . (2024). Jubilant Ingrevia Limited. [Link]
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Hazard Summary: Pyridine . (N.D.). New Jersey Department of Health. [Link]
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Halogenated Organic Liquids - Standard Operating Procedure . (N.D.). Braun Research Group, University of Illinois. [Link]
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Halogenated Solvents in Laboratories . (N.D.). Temple University Environmental Health and Radiation Safety. [Link]
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Laboratory chemical waste disposal guidelines . (N.D.). University of Otago. [Link]
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Hazardous Waste Segregation . (2016). Bucknell University. [Link]
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Classification of special laboratory waste . (N.D.). University of Barcelona. [Link]
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Safety Data Sheet: Methyl 5-bromopyridine-2-carboxylate . (2025). Thermo Fisher Scientific. [Link]
-
Bromination Reagent Guide . (2013). ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]
-
MSDS of methyl 3H-imidazo[4,5-b]pyridine-5-carboxylate . (N.D.). Capot Chemical Co., Ltd. [Link]
-
Joshi, G., & Adimurthy, S. (2017). Environment-Friendly Bromination of Aromatic Heterocycles Using a Bromide–Bromate Couple in an Aqueous Medium . Industrial & Engineering Chemistry Research, 56(45), 12908-12913. [Link]
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Boulton, B. E., & Coller, B. A. W. (1971). Kinetics, Stoicheiometry, and Mechanism in the Bromination of Aromatic Heterocycles . Australian Journal of Chemistry, 24(7), 1413-1420. [Link]
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Question about use of bromine (experimental procedure) . (2021). Reddit. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
